FKBP12 ligand-1
Description
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Properties
Molecular Formula |
C32H41NO9 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid |
InChI |
InChI=1S/C32H41NO9/c1-6-32(2,3)29(36)30(37)33-17-8-7-12-24(33)31(38)42-25(22-10-9-11-23(19-22)41-20-28(34)35)15-13-21-14-16-26(39-4)27(18-21)40-5/h9-11,14,16,18-19,24-25H,6-8,12-13,15,17,20H2,1-5H3,(H,34,35)/t24-,25+/m0/s1 |
InChI Key |
CKUAMXWZIHXZJC-LOSJGSFVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of FKBP12 Ligands in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in many PROTAC systems is the ligand that recruits an E3 ubiquitin ligase to the protein of interest (POI). This technical guide focuses on the pivotal role of FKBP12 ligands in PROTAC technology, with a particular emphasis on the degradation tag (dTAG) system. We will delve into the core mechanisms, provide detailed experimental protocols, present quantitative data for key molecules, and visualize complex pathways and workflows to offer a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to FKBP12 and its Ligands in PROTACs
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that has been successfully repurposed for targeted protein degradation.[1] While wild-type FKBP12 can be targeted by PROTACs, the development of a mutant version, FKBP12F36V, has been instrumental in creating a highly specific and controllable degradation system.[2][3][4] This mutant contains a single amino acid substitution (F36V) that creates a "hole" in the binding pocket, allowing for the high-affinity binding of "bumped" ligands, such as AP1867 and its derivatives, which have minimal affinity for the wild-type protein.[4]
This engineered specificity forms the basis of the dTAG (degradation tag) system . In this system, the FKBP12F36V protein is fused to a POI. A heterobifunctional PROTAC, known as a dTAG molecule, then simultaneously binds to the FKBP12F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][5]
Mechanism of Action: The dTAG System
The dTAG system offers a powerful "chemical-genetic" approach to rapidly and selectively degrade virtually any intracellular protein. The core components and the mechanism are illustrated below.
Mechanism of the dTAG system.
Key FKBP12 Ligands and dTAG Molecules
Several ligands have been developed to target FKBP12 and its F36V mutant. These are then incorporated into PROTAC molecules to create potent degraders.
FKBP12 Ligands
-
AP1867 : A synthetic, "bumped" ligand that selectively binds to the FKBP12F36V mutant. It serves as the foundational FKBP12F36V-binding moiety for many dTAG molecules.[4]
-
SLF (Synthetic Ligand for FKBP) : A ligand that binds to wild-type FKBP12 and has been used in the development of PROTACs targeting the native protein.[6]
dTAG Molecules
-
dTAG-13 : A widely used dTAG molecule that incorporates a derivative of AP1867 linked to a Cereblon (CRBN) E3 ligase ligand. It is known for its high selectivity and potent degradation of FKBP12F36V-tagged proteins.[2][7]
-
dTAGV-1 : An alternative dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ligase. It can be effective for degrading proteins that are resistant to CRBN-mediated degradation and has shown improved pharmacokinetic properties in vivo.[5]
Quantitative Data
The efficacy of FKBP12 ligand-based PROTACs is determined by several quantitative parameters, including binding affinities and degradation efficiency.
Binding Affinities of FKBP12 Ligands
| Ligand | Target Protein | Binding Affinity (IC50/Kd) | Reference |
| AP1867 | FKBP12F36V | IC50 = 1.8 nM | [8] |
| SLF | FKBP12 | IC50 = 2.6 µM | [1][6] |
| SLF | FKBP51 | Affinity = 3.1 µM | [1][6] |
Degradation Efficiency of dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | [4] |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | ~50 nM | >90% | [4] |
| dTAG-13 | KRASG12V-FKBP12F36V | NIH/3T3 | ~100-1000 nM | >90% | |
| dTAGV-1 | FKBP12F36V-Nluc | 293FT | Potent degradation | >90% | [5] |
| dTAGV-1 | EWS/FLI-FKBP12F36V | EWS502 | ~100 nM | >80% | [5] |
Experimental Protocols
Successful implementation of the dTAG system relies on robust experimental procedures. This section provides an overview of key protocols.
Generation of FKBP12F36V Fusion Protein Expressing Cell Lines
Two primary methods are used to express the POI as a fusion with the FKBP12F36V tag:
Generation of FKBP12(F36V) fusion cell lines.
5.1.1. Lentiviral Transduction Protocol
-
Vector Construction : Clone the POI into a lentiviral expression vector containing the FKBP12F36V tag (e.g., pLEX_307-dTAG).
-
Lentivirus Production : Co-transfect the lentiviral vector with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.
-
Virus Harvest : Collect the supernatant containing viral particles 48-72 hours post-transfection and concentrate if necessary.
-
Transduction : Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection : After 24-48 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Validation : Confirm the expression of the fusion protein by Western blotting using an antibody against the POI or an antibody against a tag (e.g., HA) included in the construct.
5.1.2. CRISPR/Cas9-mediated Knock-in Protocol
-
sgRNA Design : Design and validate a guide RNA that targets the desired insertion site in the endogenous locus of the POI (e.g., near the start or stop codon).
-
Donor Template Construction : Create a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the sequences upstream and downstream of the target genomic cut site.
-
Transfection : Co-transfect the target cells with the sgRNA, a Cas9 expression vector, and the donor template plasmid.
-
Selection and Clonal Isolation : Select for transfected cells (e.g., using a selectable marker on the donor plasmid) and perform single-cell sorting to isolate individual clones.
-
Screening and Validation : Screen the resulting clones by PCR and Sanger sequencing to identify those with the correct knock-in of the FKBP12F36V tag. Confirm fusion protein expression by Western blotting.
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in POI levels following PROTAC treatment.
Western blot degradation assay workflow.
Protocol:
-
Cell Treatment : Plate cells expressing the FKBP12F36V-tagged POI and treat with a range of dTAG molecule concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI or the fusion tag overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize bands using an ECL substrate and quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical and biochemical methods can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC) : Measures the heat changes upon binding to determine the thermodynamic parameters (Kd, ΔH, ΔS) of binary and ternary complex formation, allowing for the calculation of cooperativity (α).
-
Surface Plasmon Resonance (SPR) : Immobilize one protein (e.g., the E3 ligase) on a sensor chip and flow the other components over the surface to measure real-time binding kinetics (kon, koff) and affinities.
-
AlphaScreen/AlphaLISA : A bead-based proximity assay where binding of tagged proteins brings donor and acceptor beads close, generating a luminescent signal.
-
NanoBRET™ : A live-cell assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged protein and a HaloTag®-labeled protein upon PROTAC-induced proximity.
Ubiquitination Assays
These assays confirm that the PROTAC induces ubiquitination of the POI.
-
In-Cell Ubiquitination Assay (Immunoprecipitation) :
-
Treat cells with the dTAG molecule and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the POI using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated POI.
-
In Vivo Applications
The dTAG system has been successfully applied in vivo in mouse models to study the acute effects of protein degradation.[9] dTAG-13 and dTAGV-1 have demonstrated the ability to degrade target proteins in various tissues following systemic administration, although penetration of the blood-brain barrier can be limited.[2][9] Pharmacokinetic studies have shown that dTAGV-1 has a longer half-life and greater exposure compared to dTAG-13, making it potentially more suitable for in vivo applications.[5][10]
Conclusion and Future Perspectives
The use of FKBP12 ligands, particularly within the dTAG system, has provided a robust and versatile platform for targeted protein degradation. This technology enables rapid, selective, and reversible knockdown of proteins, offering significant advantages over traditional genetic methods for target validation and functional studies. Future developments may focus on expanding the repertoire of FKBP12-based PROTACs with improved pharmacokinetic properties and tissue-specific delivery to further enhance their therapeutic potential. The continued application of these powerful tools will undoubtedly accelerate our understanding of complex biological systems and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLF | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
FKBP12 Ligand-1 as a Warhead for FKBP12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12-kDa cis-trans prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and regulation of calcium channels.[1][2] Its ability to bind with high affinity to immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (B549165) has made it a significant target in pharmacology.[1] In recent years, ligands targeting FKBP12 have been repurposed as "warheads" in the development of novel chemical biology tools, particularly in the field of targeted protein degradation (TPD).
This technical guide provides a comprehensive overview of the use of FKBP12 ligands as warheads, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs) and the Degradation Tag (dTAG) system. We will delve into the quantitative data of ligand binding and protein degradation, provide detailed experimental protocols for their characterization, and visualize the associated signaling pathways and experimental workflows.
FKBP12 Ligands as Warheads for Targeted Protein Degradation
The core principle behind using an FKBP12 ligand as a warhead is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI). This is achieved through heterobifunctional molecules, most notably PROTACs, which consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4]
In the context of the dTAG system, the POI is first genetically tagged with a mutant version of FKBP12, specifically FKBP12F36V.[5][6] This mutant was engineered to create a "bump" in the binding pocket, which can be selectively targeted by a "bumped" synthetic ligand, such as AP1867, that does not bind with high affinity to the wild-type FKBP12.[7][8] This engineered orthogonality allows for the specific degradation of the tagged POI without affecting endogenous FKBP12.[9]
The dTAG molecule, a PROTAC, is composed of an FKBP12F36V ligand (e.g., derived from AP1867) linked to an E3 ligase ligand, such as pomalidomide (B1683931) for Cereblon (CRBN) or a derivative of VH032 for von Hippel-Lindau (VHL).[5][6][10] Upon entering the cell, the dTAG molecule forms a ternary complex between the FKBP12F36V-tagged POI and the E3 ligase.[11] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[12][13]
Data Presentation: Quantitative Analysis of FKBP12 Ligands and Degraders
The efficacy of FKBP12-based degraders is determined by several quantitative parameters, including binding affinity to FKBP12 and the E3 ligase, and the efficiency of target protein degradation. The following tables summarize key quantitative data for representative FKBP12 ligands and dTAG molecules.
| Ligand | Target | Binding Affinity (Kd / IC50) | Assay | Reference |
| FK506 | FKBP12 | 0.4 nM (Kd) | Binding Assay | [14] |
| Rapamycin | FKBP12 | ~0.2-0.5 nM (KD) | Binding Assay | [15] |
| AP1867 | FKBP12F36V | 1.8 nM (IC50) | Binding Assay | [16][17] |
| AP1867 | FKBP12 (wild-type) | 67 nM (Kd) | Binding Assay | [18] |
| Degrader | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| dTAG-13 | FKBP12F36V-BRD4 | CRBN | <10 nM | >90% | MV4;11 | [19] |
| dTAG-13 | FKBP12F36V-KRASG12V | CRBN | ~10 nM | >90% | 293T | [19] |
| dTAG-7 | FKBP12F36V-Nluc | CRBN | ~10 nM | >90% | 293FT | [19] |
| 5a1 | FKBP12 | VHL | ~10 nM | >90% | INA-6 | [20] |
| RC32 | FKBP12 | CRBN | <100 nM | >90% | INA-6 | [20] |
Experimental Protocols
CRISPR/Cas9-Mediated Endogenous Tagging with FKBP12F36V
This protocol outlines the general steps for knocking in the FKBP12F36V tag at a specific genomic locus to endogenously express the POI as a fusion protein.
Materials:
-
Mammalian cell line of interest
-
Cas9 nuclease (plasmid or RNP)
-
Single guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI gene)
-
Donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms (~500-1000 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. The donor plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance) and may include an additional tag like HA for detection.[19][21]
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents
Procedure:
-
Design and Clone sgRNA: Design an sgRNA that targets a site close to the start or stop codon of the POI gene in a region devoid of essential regulatory elements. Clone the sgRNA into a suitable expression vector.
-
Construct Donor Plasmid: Amplify the homology arms from the genomic DNA of the target cell line. Clone the homology arms, the FKBP12F36V tag sequence, and a selection marker into a donor plasmid. Ensure the tag is in the correct reading frame with the POI.
-
Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9 expression vector (or RNP), the sgRNA expression vector, and the donor plasmid.
-
Selection: Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning and Validation: Isolate single cells by limiting dilution or FACS. Expand the clones and validate the correct integration of the FKBP12F36V tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein at the expected molecular weight.[21]
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of POI degradation following treatment with an FKBP12-targeting degrader.
Materials:
-
FKBP12F36V-tagged cells
-
FKBP12-targeting degrader (e.g., dTAG-13)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI or a tag like HA, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate the FKBP12F36V-tagged cells and allow them to adhere overnight. Treat the cells with a dose-response of the degrader or a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[12][22]
NanoBRET™ Target Engagement Assay
This in-cell assay measures the binding of a degrader to FKBP12 in live cells.[3][23]
Materials:
-
HEK293T cells
-
Plasmid encoding FKBP12-NanoLuc® fusion protein
-
NanoBRET™ fluorescent tracer for FKBP12
-
Test compound (FKBP12-targeting degrader)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Procedure:
-
Transfection: Transfect HEK293T cells with the FKBP12-NanoLuc® fusion plasmid and plate them in a white-bottom 96-well plate.
-
Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of the test compound. Add the NanoBRET™ tracer and the test compound to the cells in Opti-MEM®.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 20 minutes.
-
Data Analysis: Calculate the NanoBRET™ ratio (610nm emission / 450nm emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the intracellular target engagement.[16][23]
AlphaScreen Ternary Complex Formation Assay
This in vitro assay is used to detect and quantify the formation of the ternary complex between the FKBP12F36V-tagged POI, the degrader, and the E3 ligase.
Materials:
-
Purified recombinant His-tagged FKBP12F36V
-
Purified recombinant GST-tagged E3 ligase complex (e.g., CRBN-DDB1)
-
Biotinylated ligand for the POI (or a biotinylated antibody against the POI)
-
FKBP12-targeting degrader
-
Streptavidin-coated Donor beads
-
Anti-His or Anti-GST coated Acceptor beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the proteins and the degrader in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the His-FKBP12F36V, GST-E3 ligase, and the degrader at various concentrations. Incubate for 60-90 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the Streptavidin-coated Donor beads and the Anti-His (or Anti-GST) Acceptor beads. Incubate in the dark for 60 minutes.
-
Measurement: Read the plate on an AlphaScreen reader. The formation of the ternary complex brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.
-
Data Analysis: Plot the AlphaScreen signal against the degrader concentration to determine the concentration required for half-maximal ternary complex formation (EC50).[19][24]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the dTAG system for targeted protein degradation.
Caption: Simplified mTOR signaling pathway and its inhibition by the FKBP12-rapamycin complex.
References
- 1. Protocol for CRISPR-based endogenous protein tagging in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. benchchem.com [benchchem.com]
- 13. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. columbia.edu [columbia.edu]
- 16. eubopen.org [eubopen.org]
- 17. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 23. d-nb.info [d-nb.info]
- 24. resources.revvity.com [resources.revvity.com]
Understanding the Binding Affinity of Ligands to FKBP12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and immunosuppression. Its interaction with small molecule ligands, such as the immunosuppressants FK506 (tacrolimus) and rapamycin (B549165) (sirolimus), has made it a significant target in drug discovery. Understanding the binding affinity of ligands to FKBP12 is paramount for the development of novel therapeutics with desired potency and selectivity. This technical guide provides a comprehensive overview of the methodologies used to quantify this interaction, presents key binding data for well-characterized ligands, and illustrates the signaling pathways modulated by FKBP12-ligand complexes. While this document will refer to a hypothetical "FKBP12 ligand-1" as a placeholder, the principles and techniques described are broadly applicable to any ligand targeting FKBP12.
Introduction to FKBP12 and Ligand Binding
FKBP12 is a small, 12 kDa protein that possesses enzymatic activity, catalyzing the cis-trans isomerization of proline residues in peptides and proteins.[1] Beyond its enzymatic function, FKBP12 acts as a molecular chaperone and a regulatory subunit for several key signaling proteins. The binding of ligands to FKBP12 can either inhibit its enzymatic activity or, more significantly, create a composite surface that enables the complex to interact with new protein targets, thereby modulating their function.[2] This "gain-of-function" mechanism is exemplified by the FKBP12-FK506 complex, which inhibits calcineurin, and the FKBP12-rapamycin complex, which inhibits the mTOR kinase.[1][3]
The affinity of a ligand for FKBP12 is a critical determinant of its biological activity. High-affinity binding is often a prerequisite for potent downstream effects. The binding affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
Quantitative Data on FKBP12 Ligand Binding Affinity
The binding affinities of various ligands to FKBP12 have been determined using multiple biophysical techniques. The following tables summarize key quantitative data for well-characterized ligands.
Table 1: Binding Affinity of Immunosuppressive Drugs to Human FKBP12
| Ligand | Binding Parameter | Value (nM) | Experimental Method | Reference |
| FK506 (Tacrolimus) | Ki | 0.6 | Enzyme Inhibition Assay | [4] |
| Rapamycin (Sirolimus) | Ki | 0.3 | Enzyme Inhibition Assay | [4] |
| FK506 (Tacrolimus) | Kd | 0.4 | Surface Plasmon Resonance | [5] |
| Rapamycin (Sirolimus) | Kd | 0.2 | Surface Plasmon Resonance | [5] |
| FK520 (Ascomycin) | Kd | - | Competitive Binding Assay | [6] |
Table 2: Binding Affinity of Synthetic Ligands to Human FKBP12
| Ligand | Binding Parameter | Value (µM) | Experimental Method | Reference |
| SLF (Synthetic Ligand) | IC50 | 2.6 | Fluorescence Polarization | [7] |
| Compound 1a | Ki (apparent) | 0.03 | - | [2] |
| Shield-1 | - | High Affinity | - | [7] |
| FKBP12 ligand-2 | - | High Affinity | - | [7] |
| FKBP12 ligand-3 | - | High Affinity | - | [7] |
Note: The term "high affinity" is used when specific quantitative values are not provided in the source material. For a specific "this compound," its binding data would be populated in a similar table.
Experimental Protocols for Determining Binding Affinity
A variety of robust techniques are employed to measure the binding affinity of ligands to FKBP12. The choice of method often depends on factors such as throughput requirements, the need for kinetic data, and the availability of reagents.
Fluorescence Polarization (FP) Assay
The fluorescence polarization (FP) assay is a widely used, high-throughput method for quantifying biomolecular interactions in solution.[8][9]
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FKBP12 protein, the tracer's tumbling is slowed, leading to an increase in fluorescence polarization. A test ligand ("this compound") will compete with the fluorescent tracer for binding to FKBP12, causing a decrease in polarization in a concentration-dependent manner.
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human FKBP12 in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA).
-
Prepare a stock solution of a fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein) in the same assay buffer.[10]
-
Prepare serial dilutions of the unlabeled test ligand ("this compound").
-
-
Assay Setup:
-
In a 384-well, black, round-bottom plate, add the assay buffer.[10]
-
Add the test ligand at various concentrations.
-
Add a fixed concentration of FKBP12 protein.
-
Add a fixed concentration of the fluorescently labeled ligand. The final concentrations of FKBP12 and the fluorescent ligand should be optimized for a robust assay window.[10]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki using the Cheng-Prusoff equation.
-
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12] It provides kinetic information, including association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).
-
Principle: One binding partner (the ligand, in this case FKBP12) is immobilized on a sensor chip surface. The other binding partner (the analyte, "this compound") is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).
-
Experimental Protocol:
-
Immobilization of FKBP12:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of purified FKBP12 over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte ("this compound") in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface containing the immobilized FKBP12, followed by a dissociation phase where only running buffer is flowed over the surface.
-
A reference flow cell without immobilized FKBP12 should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer like 10 mM glycine, pH 1.5-3.0) to remove the bound analyte.[12]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd = kd/ka).
-
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.
-
Principle: A solution of the ligand ("this compound") is titrated into a solution of the protein (FKBP12) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
Experimental Protocol:
-
Sample Preparation:
-
Purified FKBP12 and the ligand ("this compound") must be in identical, matched buffer solutions to minimize heats of dilution.[14] This is typically achieved by extensive dialysis of the protein against the buffer used to dissolve the ligand.
-
The concentrations of both the protein and the ligand must be accurately determined.
-
-
ITC Experiment:
-
Load the FKBP12 solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature, typically 25°C.[13]
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the binding affinity (Ka, from which Kd is calculated). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
-
FKBP12 Signaling Pathways
The biological effects of FKBP12 ligands are mediated through the modulation of specific signaling pathways. The formation of the FKBP12-ligand complex is the initiating event.
FKBP12 and the TGF-β Signaling Pathway
FKBP12 is a physiological inhibitor of the TGF-β type I receptor (TGF-βRI).[15] By binding to the receptor, FKBP12 maintains it in an inactive state. Ligands that bind to FKBP12 can cause its dissociation from TGF-βRI, leading to the activation of the TGF-β signaling cascade.[15][16]
FKBP12 and the mTOR Signaling Pathway
The interaction between the FKBP12-rapamycin complex and the mTOR (mechanistic Target of Rapamycin) kinase is a cornerstone of immunosuppressive and anti-cancer therapies.[17] Rapamycin acts as a molecular glue, inducing a ternary complex between FKBP12 and the FRB (FKBP-Rapamycin Binding) domain of mTOR, which leads to the allosteric inhibition of mTORC1 (mTOR Complex 1).[18]
Conclusion
The precise measurement of ligand binding affinity to FKBP12 is a critical step in the discovery and development of new therapeutic agents. Techniques such as Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry provide researchers with a robust toolkit to characterize these interactions with high accuracy and throughput. A thorough understanding of the binding kinetics and thermodynamics, coupled with knowledge of the downstream signaling pathways, enables the rational design of FKBP12 ligands with tailored pharmacological profiles. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exploration of FKBP12 as a therapeutic target.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 4. Structure-Affinity Properties of a High-Affinity Ligand of FKBP12 Studied by Molecular Simulations of a Binding Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]
An In-depth Technical Guide to FKBP12 Ligand-1 for Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of FKBP12 ligands for targeted protein degradation, with a focus on the degradation tag (dTAG) system and Proteolysis Targeting Chimeras (PROTACs). It covers the underlying mechanisms, key molecular tools, experimental protocols, and data analysis.
Introduction to FKBP12 in Targeted Protein Degradation
The FK506-binding protein 12 (FKBP12) is a widely expressed cytosolic protein that has become a valuable tool in the field of targeted protein degradation (TPD). Its ability to bind specific small molecules with high affinity has been exploited to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. This approach offers significant advantages over traditional inhibitors, including the ability to target "undruggable" proteins and overcome drug resistance.
Two primary strategies utilize FKBP12 ligands for protein degradation:
-
PROTACs Targeting Endogenous FKBP12: These heterobifunctional molecules consist of a ligand that binds to FKBP12, a linker, and a ligand that recruits an E3 ubiquitin ligase. While this approach can be used to degrade FKBP12 itself, it is more commonly used as a proof-of-concept or for specific therapeutic applications where FKBP12 degradation is desired, such as in multiple myeloma to enhance bone morphogenetic protein (BMP) activity.[1]
-
The dTAG System: This versatile platform utilizes a mutated version of FKBP12, FKBP12F36V, which is fused to a protein of interest (POI).[2][][4] A specific degrader molecule, such as dTAG-13, then selectively binds to the FKBP12F36V tag and an E3 ligase, leading to the degradation of the entire fusion protein.[2][][4] This system allows for rapid, selective, and reversible control over the abundance of virtually any protein.[2][][4]
Mechanism of Action
The core principle behind FKBP12-mediated protein degradation is the formation of a ternary complex between the target protein (or the FKBP12 tag), the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for destruction by the 26S proteasome.
The dTAG system is a powerful tool for target validation and studying the immediate consequences of protein loss.[2][5] It involves three key components: the FKBP12F36V-tagged protein of interest, a dTAG degrader molecule, and the endogenous E3 ligase machinery.[]
Caption: Workflow of the dTAG system for targeted protein degradation.
Quantitative Data on FKBP12 Degraders
The efficacy of FKBP12-targeting degraders is typically quantified by their DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of reported data for prominent degraders.
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| dTAG-13 | FKBP12F36V-Nluc | CRBN | 293FT | Potent degradation at 100 nM | >90% | 4 hours | [6] |
| dTAG-13 | FKBP12F36V-KRASG12V | CRBN | 293T, PATU-8988T, EOL-1 | Dose-dependent from 10-500 nM | Not specified | 4 hours | [7] |
| RC32 | Endogenous FKBP12 | Cereblon (CRBN) | Not specified (in vitro) | ~0.3 nM | >50% | 12 hours | [8] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Successful implementation of targeted protein degradation studies requires robust experimental design and execution. The following are detailed protocols for key assays.
A typical workflow for evaluating a novel FKBP12-based degrader involves several stages, from initial compound validation to in-depth cellular and in vivo analysis.
Caption: A generalized experimental workflow for evaluating FKBP12-based degraders.
This protocol is a standard method to quantify the reduction in target protein levels following treatment with a degrader.[9]
Materials:
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein, FKBP12/FKBP12F36V, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment. Allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-range of the degrader or a vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50.
-
This protocol aims to confirm the formation of the ternary complex (Target-Degrader-E3 Ligase).
Materials:
-
Cell culture dishes
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-FKBP12 or anti-E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the degrader or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Quantify protein concentration as described previously.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform Western blotting as described above, probing for the components of the ternary complex (e.g., if you pulled down with an anti-E3 ligase antibody, probe for the target protein). An increased signal for the co-precipitated protein in the degrader-treated sample indicates ternary complex formation.
-
Troubleshooting Common Issues
Protein degradation experiments can be complex. The following decision tree outlines common problems and potential solutions.
Caption: A troubleshooting guide for common issues in protein degradation experiments.
Conclusion
FKBP12 ligands have become indispensable tools for inducing targeted protein degradation. The dTAG system, in particular, offers a robust and versatile platform for acute and selective protein knockdown, facilitating target validation and the study of dynamic cellular processes. By understanding the underlying mechanisms and employing rigorous experimental protocols, researchers can effectively leverage these powerful chemical biology tools to advance drug discovery and fundamental biological research.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP12 PROTAC dTAG-13 | PROTAC | FKBP1 degrader | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Biological function of the FKBP12-FKBP12 ligand-1 complex
An In-Depth Technical Guide to the Biological Function of the FKBP12-Ligand Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
FKBP12 (FK506-Binding Protein 12) is a highly conserved, 12 kDa cytosolic protein belonging to the immunophilin family. While possessing peptidyl-prolyl isomerase (PPIase) activity, its primary biological significance stems from its role as an intracellular receptor for the immunosuppressant drugs tacrolimus (B1663567) (FK506) and sirolimus (rapamycin). The formation of FKBP12-ligand complexes initiates a "gain-of-function," enabling these complexes to interact with and modulate critical downstream targets that FKBP12 alone does not. This guide elucidates the core biological functions of these ternary complexes, focusing on their roles in immunosuppression, cell growth regulation, TGF-β signaling, and calcium channel modulation. We present quantitative binding data, detailed experimental methodologies, and pathway visualizations to provide a comprehensive resource for researchers in the field.
Introduction to FKBP12
FKBP12 is a ubiquitously expressed protein first identified as the primary intracellular receptor for the macrolide immunosuppressant tacrolimus (FK506).[1] It functions as a PPIase, an enzyme that catalyzes the cis-trans isomerization of proline residues in proteins, a rate-limiting step in protein folding.[2] However, the profound pharmacological effects of its ligands are not due to the inhibition of this enzymatic activity. Instead, ligands like tacrolimus and rapamycin (B549165) bind to a hydrophobic pocket in FKBP12, inducing a conformational change that creates a new composite surface. This new surface allows the FKBP12-ligand complex to bind to crucial cellular targets, thereby mediating a range of biological effects.[3]
Core Biological Functions of FKBP12-Ligand Complexes
The interaction of FKBP12 with its ligands gives rise to neomorphic complexes that potently and specifically modulate distinct signaling pathways.
Immunosuppression via Calcineurin Inhibition (FKBP12-Tacrolimus Complex)
The canonical mechanism of action for the immunosuppressant drug tacrolimus (FK506) is mediated by its complex with FKBP12. This binary complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[4][5] Calcineurin is a key enzyme in the T-cell activation pathway. By inhibiting calcineurin, the FKBP12-tacrolimus complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes required for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[4][6]
Regulation of Cell Growth via mTORC1 Inhibition (FKBP12-Rapamycin Complex)
The FKBP12-rapamycin (sirolimus) complex targets a completely different effector: the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7] Specifically, the complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a component of the mTOR Complex 1 (mTORC1).[8] This binding acts as an allosteric inhibitor, preventing mTORC1 from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[9] Inhibition of mTORC1 leads to the suppression of protein synthesis and cell cycle arrest, primarily at the G1 phase, which underlies rapamycin's immunosuppressive and anti-proliferative effects.[8]
Modulation of TGF-β Signaling
In the absence of exogenous ligands, FKBP12 acts as an endogenous inhibitor of the Transforming Growth Factor-β (TGF-β) family type I receptors (TβR-I). It binds to the glycine-serine-rich (GS) domain of the receptor, sterically hindering its phosphorylation and subsequent activation by the type II receptor (TβR-II). This interaction prevents "leaky" or ligand-independent signaling.[3] Upon binding of a TGF-β ligand to TβR-II, the receptor complex forms, TβR-II phosphorylates TβR-I, causing the release of FKBP12 and allowing the signal to propagate downstream through the SMAD proteins.[3] Pharmacological ligands like tacrolimus or rapamycin can compete with TβR-I for binding to FKBP12, causing its dissociation from the receptor and potentiating TGF-β signaling.
Regulation of Intracellular Calcium Channels
FKBP12 is a crucial regulatory subunit of intracellular calcium release channels, particularly the ryanodine (B192298) receptors (RyR) in skeletal and cardiac muscle and the inositol (B14025) 1,4,5-trisphosphate receptors (IP3R).[3] It binds to the channel complex, stabilizing its closed state and preventing aberrant calcium leakage from the sarcoplasmic/endoplasmic reticulum. This function is vital for proper excitation-contraction coupling in muscle. The binding of ligands like tacrolimus or rapamycin to FKBP12 can displace it from the channel, leading to channel destabilization, increased open probability, and altered calcium signaling.[3]
Quantitative Analysis of FKBP12-Ligand Interactions
The affinity of various ligands for FKBP12 and the subsequent affinity of the ternary complexes for their targets are critical determinants of their pharmacological potency. These values are typically reported as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50).[10][11]
Table 1: Binding Affinities of Key Ligands for FKBP12
| Ligand | Affinity Constant | Value (nM) | Method | Reference |
| Tacrolimus (FK506) | Ki | 0.6 | Enzyme Inhibition | [12] |
| Sirolimus (Rapamycin) | Ki | 0.3 | Enzyme Inhibition | [12] |
| Sirolimus (Rapamycin) | IC50 | 8.5 | NanoBRET (Cellular) | [1] |
| Synthetic Ligand '8' | Ki | 10 | Enzyme Inhibition | [12] |
| Synthetic Ligand '308' | Kd | 8 - 14 | Affinity Measurement | [12] |
Key Experimental Methodologies
Characterizing the FKBP12-ligand complex requires a suite of biophysical and cell-based assays.
Binding Affinity Assays
This technique measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. It is a robust, high-throughput method for quantifying binding affinities in solution.[13][14]
Detailed Protocol (Competitive Binding Assay):
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., PBS, pH 7.4) ensuring all components are compatible with the protein and ligands.
-
FKBP12 Protein : Purify recombinant FKBP12 and dilute to a final concentration of ~1-10 nM in assay buffer. The optimal concentration should be close to the Kd of the tracer.
-
Fluorescent Tracer : Use a high-affinity, fluorescein-labeled FKBP12 ligand. Dilute to a final concentration of ~1-5 nM.
-
Test Compound : Prepare a serial dilution of the unlabeled test compound (competitor) in assay buffer containing DMSO (ensure final DMSO concentration is consistent and <1%).
-
-
Assay Execution (384-well plate format) :
-
Add FKBP12 protein to all wells except for "tracer only" controls.
-
Add the test compound dilutions to the appropriate wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
-
Data Acquisition :
-
Read the plate on a fluorescence polarization reader, measuring parallel (S) and perpendicular (P) fluorescence intensities.
-
The instrument calculates the polarization (P) or millipolarization (mP) values.
-
-
Data Analysis :
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment without labeling.[15][16]
Detailed Protocol:
-
Sample Preparation :
-
Express and purify the FKBP12 protein to a high concentration (>95% purity).
-
Prepare the ligand at a concentration approximately 10-fold higher than the protein.
-
Crucially, dialyze both the protein and dissolve the ligand in the exact same buffer batch to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.[17]
-
-
Instrument Setup :
-
Thoroughly clean the ITC sample cell and syringe.
-
Load the FKBP12 solution (e.g., 50 µM) into the sample cell (~300 µL).
-
Load the ligand solution (e.g., 500 µM) into the injection syringe (~100 µL).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration :
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while stirring.
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-change peaks.
-
-
Data Analysis :
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters: Kd, ΔH, and stoichiometry (n).
-
Cellular Target Engagement Assays
NanoBRET (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures compound binding to a specific protein target.[18] It relies on energy transfer from a NanoLuc® luciferase-tagged FKBP12 to a cell-permeable fluorescent tracer that binds to the same protein.[19]
Detailed Protocol:
-
Cell Preparation (Day 1) :
-
Transfect HEK293 cells with a vector encoding for an FKBP12-NanoLuc® fusion protein.
-
Plate the transfected cells in a white, tissue-culture treated 96-well plate and incubate overnight.[20]
-
-
Assay Execution (Day 2) :
-
Prepare serial dilutions of the test compound.
-
To the cells, add the NanoBRET® Tracer and the test compound simultaneously.
-
Incubate for 2 hours at 37°C in a CO₂ incubator to allow for cell entry and binding equilibrium.[1]
-
-
Detection :
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
Data Analysis :
-
Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected ratio against the log of the compound concentration and fit the curve to determine the cellular IC50.[1]
-
Implications for Drug Development
The multifaceted roles of the FKBP12-ligand complex have significant implications for therapeutic development:
-
Immunosuppression : Tacrolimus and rapamycin are cornerstone drugs in organ transplantation. Understanding their precise mechanism allows for the development of second-generation "rapalogs" with improved pharmacokinetic profiles.
-
Oncology : The potent anti-proliferative effects of the FKBP12-rapamycin complex make mTOR a key target in cancer therapy.[21]
-
Neurology : Non-immunosuppressive FKBP12 ligands have shown promise for neuroprotection and neuroregeneration, potentially by modulating calcium homeostasis or other pathways, making FKBP12 an attractive target for neurodegenerative diseases.[14]
-
Molecular Glues : The ability of the FKBP12-ligand complex to induce protein-protein interactions is the foundational concept behind molecular glues and PROTACs (Proteolysis Targeting Chimeras), a revolutionary approach in drug discovery to induce the degradation of disease-causing proteins.
Conclusion
The FKBP12 protein, through its complexes with small molecule ligands, serves as a critical molecular switch that translates the presence of a pharmacological agent into potent biological outcomes. By forming neomorphic interfaces, these complexes allosterically regulate key enzymes involved in immune response (calcineurin), cell growth (mTORC1), developmental signaling (TGF-β receptor), and cellular homeostasis (calcium channels). A deep understanding of the structure, thermodynamics, and cellular consequences of these interactions, facilitated by the advanced experimental techniques detailed herein, continues to drive the development of novel therapeutics for a wide range of human diseases.
References
- 1. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK506 binding protein 12 mediates sensitivity to both FK506 and rapamycin in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 12. Structure-Affinity Properties of a High-Affinity Ligand of FKBP12 Studied by Molecular Simulations of a Binding Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 19. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
The Structural Biology of FKBP12 in Complex with FK506: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12 kDa cis-trans peptidyl-prolyl isomerase (PPIase) that plays a crucial role in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression.[1][2][3] Its interaction with the macrolide immunosuppressant FK506 (Tacrolimus) has been a subject of intense study, as the resulting complex acquires a novel bioactivity: the potent and specific inhibition of the calcium/calmodulin-dependent protein phosphatase, calcineurin.[4][5] This inhibition ultimately blocks the activation of T-lymphocytes, a cornerstone of immunosuppressive therapy in organ transplantation.[6][7] Furthermore, the formation of the FKBP12-rapamycin complex inhibits the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[8][9] This technical guide provides a comprehensive overview of the structural biology of the FKBP12-FK506 complex, detailing the quantitative structural data, experimental methodologies for its characterization, and the key signaling pathways involved.
Data Presentation: Structural and Binding Affinity Data
The interaction between FKBP12 and FK506 has been extensively characterized using various biophysical and structural techniques. The following tables summarize key quantitative data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC).
Table 1: X-ray Crystallography Data for the Human FKBP12-FK506 Complex
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Method | Organism |
| 1FKF | 1.70 | 0.170 | Not Reported | X-RAY DIFFRACTION | Homo sapiens |
| 1FKJ | 1.70 | 0.162 | Not Reported | X-RAY DIFFRACTION | Homo sapiens |
Data sourced from the RCSB Protein Data Bank.[10][11][12][13]
Table 2: Binding Affinity and Thermodynamic Parameters for the FKBP12-FK506 Interaction
| Technique | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Stoichiometry (N) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| ITC | 0.4 nM | - | ~1 | -18 ± 2 (kJ/mol) | -26 ± 9 (kJ/mol) |
| Enzyme Inhibition Assay | - | ~1.7 nM | - | - | - |
Note: Thermodynamic data from NMR relaxation and molecular dynamics simulations. Ki value from a peptidyl-prolyl cis-trans isomerization assay.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to study the FKBP12-FK506 complex.
X-ray Crystallography
The determination of the three-dimensional structure of the FKBP12-FK506 complex at atomic resolution is achieved through X-ray crystallography.
1. Protein Expression and Purification:
-
The gene for human FKBP12 is cloned into an E. coli expression vector (e.g., pET series).
-
Transformed E. coli cells are grown in a suitable medium (e.g., LB or minimal medium for isotopic labeling) to an optimal density (OD600 of ~0.6-0.8) at 37°C.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown for a further 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol), and lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation.
-
FKBP12 is purified using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.[3][16]
-
Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
2. Crystallization:
-
The purified FKBP12 is concentrated to a high concentration (e.g., 10-20 mg/mL).
-
The FKBP12-FK506 complex is formed by adding a molar excess of FK506 (dissolved in a suitable solvent like DMSO) to the protein solution and incubating on ice.
-
Crystallization is typically performed using the hanging drop or sitting drop vapor diffusion method.[3]
-
A common crystallization condition for the FKBP12-FK506 complex involves mixing the complex solution with a reservoir solution containing a precipitant. For example, a reservoir solution could be 1.7 M sodium malonate, 0.1 M HEPES pH 7.4, and 5% 2-methyl-2,4-pentanediol.[17]
-
Crystals are grown by incubating the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled) using software such as HKL2000 or XDS.
-
The structure is solved by molecular replacement using the coordinates of a known FKBP12 structure as a search model.
-
The model is refined using software like PHENIX or REFMAC5, and the ligand (FK506) is built into the electron density map using programs like Coot.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of the FKBP12-FK506 complex in solution.
1. Sample Preparation:
-
For protein-observed NMR, uniformly ¹⁵N- and/or ¹³C-labeled FKBP12 is expressed in E. coli grown in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
The protein is purified as described for X-ray crystallography.
-
The purified, isotopically labeled FKBP12 is buffer-exchanged into an NMR buffer (e.g., 25 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 1 mM DTT, and 10% D₂O).
-
The FKBP12-FK506 complex is prepared by adding a stoichiometric amount or a slight excess of FK506.
2. Data Acquisition:
-
NMR experiments are performed on high-field NMR spectrometers (e.g., 600-900 MHz).
-
A suite of multidimensional NMR experiments is used for resonance assignment and structural analysis. A typical set of experiments includes:
-
¹H-¹⁵N HSQC: To observe the backbone amide signals and monitor chemical shift perturbations upon ligand binding.
-
HNCA, HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.
-
¹⁵N-edited NOESY-HSQC: To obtain distance restraints for structure calculation.[17]
-
-
For studying dynamics, ¹⁵N relaxation experiments (T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE) are performed.[15]
3. Data Analysis:
-
NMR data are processed and analyzed using software such as NMRPipe, SPARKY, or CCPNmr Analysis.
-
Chemical shift perturbations are calculated to identify residues in the binding interface.
-
NOE-derived distance restraints, along with dihedral angle restraints from chemical shifts, are used to calculate the three-dimensional structure of the complex using programs like CYANA or XPLOR-NIH.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of the FKBP12-FK506 interaction.
1. Sample Preparation:
-
Purified FKBP12 and FK506 are extensively dialyzed or buffer-exchanged into the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.[18]
-
The concentrations of both protein and ligand are determined accurately.
-
The samples are degassed immediately before the experiment to prevent air bubbles in the calorimeter.
2. Experimental Setup:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the FKBP12 solution (typically in the low micromolar range, e.g., 10-50 µM).
-
The injection syringe is filled with the FK506 solution at a concentration 10-20 times that of the protein in the cell (e.g., 100-500 µM).[19]
3. Data Acquisition and Analysis:
-
A series of small injections (e.g., 2-10 µL) of the FK506 solution into the FKBP12 solution are performed.
-
The heat change associated with each injection is measured.
-
The raw data (heat flow versus time) are integrated to obtain the heat per injection.
-
The resulting binding isotherm (heat per injection versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., MicroCal Origin).
-
This analysis yields the binding affinity (Kₐ or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[18][20]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of the FKBP12-FK506 interaction in real-time.
1. Sample Preparation:
-
Purified FKBP12 and FK506 are prepared in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
FK506 is typically dissolved in DMSO and then diluted in the running buffer to the desired concentrations. The final DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.
2. Experimental Setup:
-
FKBP12 is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared by performing the same immobilization chemistry without the protein to allow for subtraction of non-specific binding and bulk refractive index changes.
3. Data Acquisition and Analysis:
-
A series of concentrations of FK506 are injected over the sensor surface.
-
The binding of FK506 to the immobilized FKBP12 is monitored in real-time as a change in the SPR signal (measured in resonance units, RU).
-
The sensorgram (RU versus time) shows an association phase during the injection of FK506 and a dissociation phase when the injection is replaced with running buffer.
-
The sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software (e.g., Biacore Evaluation Software).
-
This analysis provides the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[21]
Signaling Pathways
The biological effects of the FKBP12-FK506 complex are mediated through its interaction with and inhibition of specific signaling pathways. The following diagrams illustrate the key pathways affected.
FKBP12-FK506 and the Calcineurin/NFAT Signaling Pathway
The FKBP12-FK506 complex inhibits the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This blocks the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).[6][7][14]
Caption: Calcineurin/NFAT signaling pathway and its inhibition by the FKBP12-FK506 complex.
FKBP12-Rapamycin and the mTOR Signaling Pathway
While this guide focuses on FK506, it is important to note the distinct signaling pathway targeted by the FKBP12-rapamycin complex. This complex binds to and allosterically inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and survival.[8][9][22]
Caption: The mTOR signaling pathway and its inhibition by the FKBP12-rapamycin complex.
Experimental Workflow for Structural and Biophysical Characterization of FKBP12-Ligand Interaction
The following diagram outlines a typical workflow for the comprehensive characterization of the interaction between FKBP12 and a ligand such as FK506.
Caption: A typical experimental workflow for characterizing FKBP12-ligand interactions.
Conclusion
The structural and functional characterization of the FKBP12-FK506 complex has been instrumental in understanding the molecular basis of immunosuppression and has provided a paradigm for the concept of "gain-of-function" through small molecule-protein interactions. The detailed structural data, coupled with a thorough understanding of the experimental methodologies and the signaling pathways involved, continues to inform the development of novel therapeutics targeting FKBP12 and related pathways. This guide serves as a comprehensive resource for researchers in the field, providing the foundational knowledge necessary to explore the intricate world of FKBP12 structural biology.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal Structure and Transient Dimerization for the FKBP12 protein from the pathogenic fungus Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. 1fkf - ATOMIC STRUCTURE OF FKBP-FK506, AN IMMUNOPHILIN-IMMUNOSUPPRESSANT COMPLEX - Summary - Protein Data Bank Japan [pdbj.org]
- 13. wwPDB: pdb_00001fkf [wwpdb.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Complex formation of FKBP12/BMPR1A and FKBP12/BMPR1B and subsequent crystallisation. – openlabnotebooks.org [openlabnotebooks.org]
- 17. Analysing the visible conformational substates of the FK506-binding protein FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. tainstruments.com [tainstruments.com]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. nicoyalife.com [nicoyalife.com]
- 22. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape of FKBP12 Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed cis-trans prolyl isomerase that has garnered significant attention as a drug target. Its ligands, most notably the natural products FK506 (Tacrolimus) and Rapamycin (Sirolimus), are clinically important immunosuppressants. However, the therapeutic efficacy of FKBP12 ligands is often intertwined with a complex web of off-target effects. These effects are not merely undesired side-reactions but are often central to the ligand's mechanism of action, arising from a "gain-of-function" where the ligand-FKBP12 complex binds to a new protein target. Furthermore, the development of novel modalities such as molecular glues and proteolysis-targeting chimeras (PROTACs) that hijack FKBP12 has introduced new dimensions to the off-target landscape. This technical guide provides an in-depth exploration of the off-target effects of various FKBP12 ligands, presenting key quantitative data, detailed experimental protocols for their identification and characterization, and a visualization of the involved signaling pathways.
Quantitative Analysis of Ligand Binding Affinities
The binding affinity of a ligand to its intended target and potential off-targets is a critical determinant of its pharmacological profile. The following tables summarize the binding affinities (Ki or IC50 values) of various FKBP12 ligands to FKBP12 itself and to other relevant proteins, including members of the FKBP family and the neosubstrates of FKBP12-ligand complexes.
Table 1: Binding Affinities of Natural FKBP12 Ligands and Analogs
| Ligand | On-Target: FKBP12 | Off-Target: Other FKBPs | Off-Target: Neosubstrate |
| FK506 (Tacrolimus) | Ki: ~0.4-2 nM[1][2] | FKBP51 Ki: 104 ± 14 nM[1] | Calcineurin (CaN) |
| Rapamycin (Sirolimus) | Ki: ~0.2-1 nM[1][2][3] | FKBP51 Ki: 3.7 ± 0.9 nM[1] | mTOR (FRB domain) |
| WDB002 | KD: ~4 nM[4] | Not reported | CEP250 KD: ~40 nM[4] |
| Meridamycin | IC50: 1 ng/mL[4] | Not reported | Unknown |
Table 2: Binding Affinities of Synthetic FKBP12 Ligands
| Ligand | On-Target: FKBP12 | Off-Target: Other FKBPs |
| Synthetic Ligand for FKBP (SLF) | IC50: 2.6 µM[2][5] | FKBP51 Affinity: 3.1 µM[5] |
| Rapamycin Analogs (Rapalogs) | IC50: 5–37 µM[2] | Not reported |
| [4.3.1]-bicyclic sulfonamides | Kd: < 12nM[6] | Not reported |
Table 3: On-Target and Off-Target Interactions of FKBP12-based PROTACs and Molecular Glues
| Ligand/PROTAC | On-Target: FKBP12 | Off-Target Interaction |
| dTAG-13 (FKBP12F36V PROTAC) | Degrades FKBP12F36V fusion proteins[7][8] | Degrades off-target Zinc-finger proteins (e.g., ZFP91)[7] |
| Novel Molecular Glue 1 | Binds FKBP12 | Recruits Bromodomain-containing protein 9 (BRD9)[9][10] |
| Novel Molecular Glue 2 | Binds FKBP12 | Recruits Quinoid dihydropteridine reductase (QDPR)[9][10] |
| Novel Molecular Glue 3 | Binds FKBP12 | Recruits PTPRN, BRD4BD2, and STAT4[11][12] |
Experimental Protocols for Off-Target Identification
A variety of experimental techniques are employed to identify and characterize the off-target effects of FKBP12 ligands. Below are detailed methodologies for some of the key assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This is a high-throughput method to measure the binding affinity of a ligand to FKBP12 in a competitive format.[13][14][15][16]
-
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled FKBP12 ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to the larger FKBP12 protein, its tumbling is slowed, resulting in an increase in fluorescence polarization. A test compound that competes with the tracer for binding to FKBP12 will displace the tracer, causing a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human FKBP12 protein.
-
Fluorescently-labeled FKBP12 ligand (e.g., FK506-fluorescein).[13]
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds.
-
384-well, black, flat-bottom plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of FKBP12 and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust signal window.
-
Serially dilute the test compounds in the assay buffer.
-
In a 384-well plate, add the FKBP12/tracer solution to each well.
-
Add the serially diluted test compounds to the wells. Include controls with no compound (high polarization) and no FKBP12 (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 values by plotting the decrease in fluorescence polarization as a function of the test compound concentration. These can be converted to Ki values using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[17][18][19][20]
-
Principle: Ligand binding can stabilize a protein, making it more resistant to thermal denaturation. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining after heat treatment is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the untreated control.
-
Materials:
-
Cell line of interest.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40).
-
PCR tubes or 96-well plates.
-
Thermal cycler.
-
Centrifuge.
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the aggregated proteins from the soluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (and off-target proteins) in the soluble fraction using a suitable method like Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Mass Spectrometry (MS)-Based Proteomics for Unbiased Off-Target Identification
Chemical proteomics approaches using mass spectrometry can identify both direct and indirect off-targets of a ligand on a proteome-wide scale.[21][22][23]
-
Principle: A common method is affinity-based chemical pulldown. The ligand of interest is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the ligand are "pulled down," separated from the rest of the proteome, and then identified by mass spectrometry.
-
Materials:
-
Immobilized ligand on beads.
-
Cell lysate.
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Enzymes for protein digestion (e.g., trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Lysate Preparation: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Pulldown: Incubate the cell lysate with the ligand-immobilized beads. Include a control with beads lacking the ligand.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion: Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search engine. Compare the proteins identified in the ligand pulldown with the control to identify specific binders.
-
Signaling Pathways Modulated by Off-Target Effects
The off-target effects of FKBP12 ligands are often mediated through the modulation of specific signaling pathways.
Calcineurin-NFAT Signaling Pathway (FK506)
The immunosuppressive effects of FK506 are a direct result of its off-target activity. The FKBP12-FK506 complex binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).
mTOR Signaling Pathway (Rapamycin)
Similar to FK506, Rapamycin's primary mechanism of action is through an off-target effect. The FKBP12-Rapamycin complex binds to the FRB domain of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. This binding allosterically inhibits the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell cycle progression.
Off-Target Degradation by FKBP12-based PROTACs
Pomalidomide-based PROTACs that utilize an FKBP12 ligand can induce the degradation of not only the intended target but also off-target proteins, particularly zinc-finger (ZF) proteins.[7] This occurs because the pomalidomide (B1683931) moiety can recruit the E3 ligase Cereblon (CRBN) to these ZF proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The downstream consequences of degrading specific ZF proteins are varied and depend on the function of the particular ZF protein, but can potentially impact transcription and other cellular processes.
Conclusion
The study of off-target effects of FKBP12 ligands is a rapidly evolving field. While the classical off-targets of FK506 and Rapamycin are well-characterized, the advent of novel chemical modalities like molecular glues and PROTACs continues to unveil new and unexpected off-target interactions. A thorough understanding of these off-target profiles is paramount for the rational design of safer and more effective FKBP12-targeted therapeutics. The experimental approaches and signaling pathway analyses presented in this guide provide a framework for researchers and drug developers to navigate the complex off-target landscape of FKBP12 ligands. As our understanding of these interactions deepens, so too will our ability to harness them for therapeutic benefit while mitigating unintended adverse effects.
References
- 1. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBP12 PROTAC dTAG-13 | PROTAC | FKBP1 degrader | TargetMol [targetmol.com]
- 9. Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries | Sciety [sciety.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Broad Target Screening Reveals Abundance of FKBP12-Based Molecular Glues in Focused Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. nanomicronspheres.com [nanomicronspheres.com]
- 15. Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Synthesis of a PROTAC Targeting FKBP12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This application note provides a detailed protocol for the synthesis of a PROTAC that targets the FK506-binding protein 12 (FKBP12). The described methodology is based on the dTAG system, which utilizes a selective ligand for a mutant form of FKBP12 (FKBP12F36V) and a ligand for the Cereblon (CRBN) E3 ligase.[3][4] This system allows for the rapid and specific degradation of any protein that has been genetically tagged with the FKBP12F36V mutant.[3][5] The following protocols and data are based on the synthesis of dTAG-13, a well-characterized FKBP12F36V-targeting PROTAC.[3][6]
Signaling Pathway of FKBP12-Targeting PROTACs
The dTAG system operates by hijacking the ubiquitin-proteasome pathway. The dTAG molecule, such as dTAG-13, acts as a molecular bridge, inducing the formation of a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ubiquitin ligase complex.[5] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the FKBP12F36V-tagged protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1]
Experimental Protocols
The synthesis of the FKBP12-targeting PROTAC dTAG-13 is a multi-step process that involves the preparation of an FKBP12F36V ligand intermediate and a Cereblon ligand-linker intermediate, followed by their coupling. The protocols provided are based on established synthetic procedures.[3]
Synthesis of FKBP12F36V Ligand Intermediate (ortho-AP1867 derivative)
A key component of dTAG-13 is a derivative of the AP1867 ligand, which selectively binds to the F36V mutant of FKBP12. The synthesis involves several steps to build the core structure and introduce a functional group for linker attachment.
Synthesis of Cereblon Ligand-Linker Intermediate (Thalidomide derivative)
The Cereblon-recruiting moiety is derived from thalidomide (B1683933). A linker with a terminal amine group is attached to the thalidomide core.
Final Coupling to Synthesize dTAG-13
The final step is an amide coupling reaction between the FKBP12F36V ligand intermediate and the Cereblon ligand-linker intermediate.
Protocol:
-
Dissolve the FKBP12F36V ligand intermediate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the Cereblon ligand-linker intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the reaction mixture by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, dTAG-13.
References
- 1. Second-Generation DNA-Templated Macrocycle Libraries for the Discovery of Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and selection of DNA-encoded small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Binding Assay for FKBP12 Ligand-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12 kDa protein that functions as a peptidyl-prolyl isomerase (PPIase), catalyzing the cis-trans isomerization of proline residues in proteins.[1] It is renowned as the primary intracellular receptor for the immunosuppressive drugs tacrolimus (B1663567) (FK506) and sirolimus (rapamycin).[1] The formation of the FKBP12-drug complex leads to a gain-of-function, where the complex inhibits downstream signaling pathways crucial for T-cell activation and cell growth, such as the calcineurin and mTOR pathways, respectively.[1][2] Beyond its role in immunosuppression, FKBP12 is implicated in various cellular processes, including the regulation of calcium release through interaction with the ryanodine (B192298) receptor, and has emerged as a target in neurodegenerative diseases and cancer.[1][3][4]
The development of novel ligands for FKBP12 is of significant interest for therapeutic intervention in these diverse biological areas.[5] Accurate and robust in vitro binding assays are essential for the discovery and characterization of new FKBP12 ligands. This document provides detailed protocols for a competitive in vitro binding assay using Fluorescence Polarization (FP), a widely adopted, rapid, and reliable method for quantifying protein-ligand interactions in a high-throughput format.[5][6]
Signaling Pathway of FKBP12
The diagram below illustrates the central role of FKBP12 in mediating the effects of FK506 and Rapamycin on the Calcineurin and mTOR signaling pathways, respectively.
Caption: FKBP12 signaling pathways with FK506 and Rapamycin.
Quantitative Data Summary
The binding affinities of various ligands to FKBP12 have been determined using multiple in vitro assays. The following table summarizes key binding parameters for well-characterized ligands.
| Ligand | Assay Type | Parameter | Value (nM) | Reference |
| FK506 (Tacrolimus) | Isothermal Titration Calorimetry | Kd | 0.4 | [7] |
| Rapamycin (Sirolimus) | Chemical Denaturation Assay | Kd | 0.2 | [8] |
| FK506 | Peptidyl-prolyl cis-trans isomerization assay | Ki | 1.7 | [7] |
| WDB002 | Affinity-based protein assay | Kd | ~4 | [7] |
| SLF (Synthetic Ligand) | Fluorescence Polarization | IC50 | 2600 | [9] |
| Rapamycin | Surface Plasmon Resonance (SPRi) | Kd | 1.61 ± 1.13 | [8] |
| FK506 | Surface Plasmon Resonance (SPRi) | Kd | 1.73 ± 1.24 | [8] |
Experimental Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (unlabeled ligand) for FKBP12 by measuring its ability to displace a fluorescently labeled ligand (tracer).
Materials and Reagents
-
Recombinant Human FKBP12: His-tagged, purified protein.
-
Fluorescently Labeled FKBP12 Ligand (Tracer): e.g., FK506-fluorescein.[10][11]
-
Test Compound (Ligand-1): Unlabeled ligand of interest.
-
Assay Buffer: 25 mM Phosphate buffer (pH 7.0).[12]
-
Plate Reader: Capable of measuring fluorescence polarization.
Experimental Workflow Diagram
Caption: Workflow for the FKBP12 Fluorescence Polarization assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the assay buffer (25 mM Phosphate buffer, pH 7.0).[12]
-
Dilute the recombinant FKBP12 protein in assay buffer to a final concentration of 1 µM.[10][11]
-
Dilute the fluorescent tracer (e.g., FK506-fluorescein) in assay buffer to a final concentration of 2.5 nM.[10][11]
-
Prepare a serial dilution of the unlabeled test compound (Ligand-1) in assay buffer at various concentrations.
-
-
Assay Setup:
-
In a 384-well black-bottom plate, add the following components to each well for a total volume of 40 µL[10][11]:
-
10 µL of the test compound at different concentrations.
-
10 µL of the fluorescent tracer solution.
-
20 µL of the FKBP12 protein solution.
-
-
Include control wells:
-
Negative Control (0% Inhibition): FKBP12, tracer, and assay buffer (no test compound).
-
Positive Control (100% Inhibition): A high concentration of a known potent unlabeled ligand (e.g., FK506), tracer, and FKBP12.
-
Tracer Only Control: Tracer and assay buffer (no FKBP12 or test compound).
-
-
-
Incubation:
-
Seal the plate and gently mix the contents.
-
Incubate the plate at room temperature for 1 hour, protected from light.[13]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., for fluorescein, excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
The fluorescence polarization (FP) values are typically measured in millipolarization units (mP).
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer from FKBP12.[14]
-
Conclusion
The described fluorescence polarization assay provides a robust and high-throughput method for the initial screening and quantitative characterization of novel FKBP12 ligands.[5][6] The quantitative data and protocols presented herein serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics targeting the FKBP12 protein and its associated signaling pathways. For more specialized applications, other techniques such as Surface Plasmon Resonance (SPR) or AlphaScreen can also be employed to study FKBP12-ligand interactions.[8][15][16]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Tomato FK506 Binding Protein 12KD (FKBP12) Mediates the Interaction between Rapamycin and Target of Rapamycin (TOR) [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FKBP12: The Tiny Protein Pulling Biology's Biggest Strings? [ailurus.bio]
- 5. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recombinant Human FKBP12 Assay: R&D Systems [rndsystems.com]
- 14. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Intracellular Journey of FKBP12-Based PROTACs: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – As the field of targeted protein degradation continues to expand, understanding the cellular pharmacology of Proteolysis Targeting Chimeras (PROTACs) is paramount for the development of effective therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on the cellular uptake and distribution of PROTACs based on FKBP12 ligand-1. These guidelines, supplemented with quantitative data and visual workflows, aim to facilitate robust and reproducible studies in this critical area of research.
Introduction to FKBP12-Based PROTACs
FKBP12 (FK506-binding protein 12) is a ubiquitously expressed cytosolic protein.[1] PROTACs utilizing ligands for FKBP12, such as the dTAG (degradation tag) system, have emerged as powerful chemical biology tools for inducing the degradation of specific proteins of interest (POIs).[2] These heterobifunctional molecules consist of a ligand that binds to FKBP12 (or a mutated version like FKBP12F36V), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12-tagged POI.[4] The efficiency of this process is critically dependent on the PROTAC's ability to permeate the cell membrane, engage its intracellular targets, and form a stable ternary complex.[5]
Quantitative Analysis of Cellular Uptake and Distribution
The cellular activity of FKBP12-based PROTACs is profoundly influenced by their concentration within the cell and their localization to specific subcellular compartments. The following tables summarize key quantitative data from studies on dTAG molecules, which are well-characterized FKBP12F36V-targeting PROTACs.
| PROTAC | Target | Cell Line | DC50 | Dmax | Assay Method | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10 nM | >90% | Luciferase Assay | [2] |
| dTAGV-1 | FKBP12F36V-Nluc | 293FT | ~1 nM | >90% | Luciferase Assay | [3] |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | <100 nM | >80% | Western Blot | [2] |
| dTAGV-1 | Target 1-FKBP12F36V | Custom KI | <500 nM | >80% | Simple Western |
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of FKBP12-based PROTACs. This table highlights the concentration-dependent degradation of FKBP12 fusion proteins by different dTAG molecules in various cell lines.
| Subcellular Localization | PROTAC | Degradation Efficiency | Cell Line | Assay Method | Reference |
| Nucleus | dTAG-13 | High | U2OS | HiBiT Assay | [6] |
| Cytoplasm | dTAG-13 | High | U2OS | HiBiT Assay | [6] |
| Outer Mitochondrial Membrane | dTAG-13 | Moderate | U2OS | HiBiT Assay | [6] |
| Endoplasmic Reticulum | dTAGV-1 | High | U2OS | HiBiT Assay | [7] |
| Golgi Apparatus | dTAG-13 / dTAGV-1 | Variable | U2OS | HiBiT Assay | [6] |
| Peroxisome | dTAG-13 / dTAGV-1 | Variable | U2OS | HiBiT Assay | [6] |
| Lysosome | dTAG-13 / dTAGV-1 | Low | U2OS | HiBiT Assay | [6] |
Table 2: Influence of Subcellular Localization on PROTAC-mediated Degradation. This table illustrates how the degradation of FKBP12F36V-tagged proteins by dTAG molecules is dependent on the subcellular compartment in which the target protein resides.
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of FKBP12 Ligands in Cancer Research: A Detailed Guide for Scientists and Drug Development Professionals
Introduction: The FK506-binding protein 12 (FKBP12) has emerged as a significant molecular target in oncology. This small, ubiquitously expressed intracellular protein, a member of the immunophilin family, plays a critical role in various cellular processes, including protein folding, signal transduction, and cell cycle regulation. Its interaction with specific ligands, most notably the immunosuppressants rapamycin (B549165) (sirolimus) and FK506 (tacrolimus), has paved the way for therapeutic interventions in cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging FKBP12 and its ligands in cancer research.
Key Applications of FKBP12 Ligands in Cancer Research
FKBP12 ligands are versatile tools in cancer research, primarily utilized for:
-
Inhibition of the mTOR Pathway: Rapamycin and its analogs (rapalogs) form a complex with FKBP12, which then binds to and allosterically inhibits the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1][2] This application is central to the development of anti-cancer therapies targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1]
-
Modulation of TGF-β Signaling: FKBP12 interacts with the transforming growth factor-beta (TGF-β) type I receptor, inhibiting its basal signaling activity.[3][4] Ligands that disrupt this interaction can modulate TGF-β signaling, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[3][5]
-
Sensitization to Chemotherapy: FKBP12 has been shown to interact with and promote the degradation of the oncoprotein MDM2.[6][7] This leads to the stabilization and activation of the tumor suppressor p53, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin.[6][7]
-
Induction of Apoptosis: Certain non-immunosuppressive FKBP12 ligands have been shown to promote apoptosis in cancer cells, suggesting a direct anti-cancer effect independent of mTOR or calcineurin inhibition.[8]
Quantitative Data on FKBP12 Ligands
The following tables summarize key quantitative data for various FKBP12 ligands in cancer research, providing a basis for experimental design and comparison.
| Ligand | Cancer Cell Line | Assay Type | IC50 / Ki | Reference |
| Rapamycin | HEK293 | mTOR Kinase Assay | 0.05 - 50 nM (inhibition range) | [6] |
| Rapamycin | T24, RT4, J82, UMUC3 (Urothelial Carcinoma) | Cell Proliferation Assay | nM range | [9] |
| Meridamycin | Murine T-cells | Competitive Binding Assay (vs. FK506) | 1 ng/mL | [8] |
| FK506 | - | FKBP12 Binding Assay | Ki ≈ 1.7 nM | [9] |
| Rapamycin Analog (WAY-179639) | LNCaP, HEK293 | Cell Growth Inhibition | > 30 µM | [10] |
Signaling Pathways Involving FKBP12 in Cancer
Understanding the signaling pathways modulated by FKBP12 and its ligands is crucial for targeted cancer therapy. The following diagrams, generated using Graphviz, illustrate these key pathways.
Caption: FKBP12-Rapamycin complex inhibits the mTORC1 signaling pathway.
Caption: FKBP12 modulates TGF-β signaling by interacting with the type I receptor.
Caption: FKBP12 enhances chemotherapy-induced apoptosis by promoting MDM2 degradation.
Experimental Protocols
Detailed methodologies for key experiments involving FKBP12 ligands are provided below.
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol details the steps to assess the effect of an FKBP12 ligand, such as rapamycin, on the phosphorylation status of key downstream effectors of mTORC1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FKBP12 ligand (e.g., Rapamycin)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of the FKBP12 ligand or DMSO for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (MTT/WST-1)
This protocol is used to assess the effect of FKBP12 ligands on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FKBP12 ligand
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the FKBP12 ligand or DMSO. Include wells with medium only as a blank control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the ligand concentration to determine the IC50 value.
-
Caption: Workflow for cell viability assays.
Protocol 3: In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an FKBP12 ligand in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FKBP12 ligand
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the FKBP12 ligand or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis.
-
Tumors can be further processed for histological or molecular analysis.
-
Caption: General workflow for in vivo xenograft studies.
Conclusion
FKBP12 and its ligands represent a promising avenue for cancer research and therapeutic development. The diverse mechanisms of action, including mTOR inhibition, TGF-β signaling modulation, and sensitization to chemotherapy, offer multiple strategies to combat cancer. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of targeting FKBP12 in oncology. Rigorous experimental design and careful data interpretation will be essential for translating these preclinical findings into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Interpreting Mammalian Target of Rapamycin and Cell Growth Inhibition in a Genetically-Engineered Mouse Model of Nf1-Deficient Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing FKBP12 Ligands in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 12-kDa FK506-binding protein (FKBP12) has emerged as a significant therapeutic target in the study of neurodegenerative diseases.[1][2] As a peptidyl-prolyl isomerase (PPIase), FKBP12 plays a crucial role in protein folding, calcium homeostasis, and cellular signaling pathways critical to neuronal health.[1][2] Its interaction with immunosuppressive drugs like FK506 (Tacrolimus) and Rapamycin has unveiled complex mechanisms influencing neuroinflammation, autophagy, and protein aggregation—hallmarks of diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1][2][3]
Notably, the neuroprotective effects of FKBP12 ligands can be decoupled from their immunosuppressive actions.[1][3] This has spurred the development of non-immunosuppressive ligands (NILs) that offer neurotrophic benefits without systemic immune suppression, representing a promising avenue for therapeutic development.[1][3] These application notes provide a comprehensive overview of the use of a representative non-immunosuppressive FKBP12 ligand, herein referred to as MP-010 , in neurodegenerative disease research, alongside comparative data with classical ligands and detailed experimental protocols.
Data Presentation: Quantitative Analysis of FKBP12 Ligands
The selection of an appropriate FKBP12 ligand is critical for experimental design. The following tables summarize key quantitative data for the immunosuppressive ligands FK506 and Rapamycin, and the non-immunosuppressive ligand MP-010.
| Ligand | Target | Binding Affinity (K_i / K_d) | Primary Mechanism of Action | Reference |
| FK506 (Tacrolimus) | FKBP12 | ~1.7 nM (K_i) | Forms a ternary complex with FKBP12 and Calcineurin, inhibiting its phosphatase activity. | [4] |
| Rapamycin (Sirolimus) | FKBP12 | ~0.9 nM (K_i) | Forms a ternary complex with FKBP12 and mTOR, inhibiting mTORC1 signaling. | [5] |
| MP-010 | FKBP12 | Not explicitly quantified, but characterized as a potent ligand. | Stabilizes the interaction between FKBP12 and Ryanodine Receptors (RyRs), modulating intracellular calcium flux. | [6] |
| Ligand | Assay | IC50 Value | Relevance | Reference |
| FK506 | Calcineurin Inhibition | Potent inhibitor | Immunosuppression | [5] |
| Rapamycin | mTORC1 Inhibition | Potent inhibitor | Immunosuppression, Autophagy Induction | [5] |
| Various Non-immunosuppressive Analogs | FKBP12 Rotamase Inhibition | 0.035 - 0.14 µM | Neurotrophic activity independent of immunosuppression. | [7] |
| Compound | Administration Route | Cmax (Brain) | Half-life (Brain) | Animal Model | Reference |
| MP-010 | Oral (30 mg/kg) | 340.8 ng/g | 3.7 h | Mouse (SOD1 G93A) | [8] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways modulated by FKBP12 ligands is fundamental to interpreting experimental outcomes. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental procedures.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro FKBP12 Binding Assay (Competitive Binding)
This protocol is adapted from a method utilizing biotinylated FKBP12 and a radiolabeled ligand to determine the binding affinity of a test compound.[9]
Materials:
-
Biotinylated human FKBP12
-
Avidin-coated 96-well plates
-
[3H]FK506 (or other suitable radiolabeled FKBP12 ligand)
-
Test ligand (e.g., MP-010)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS)
-
Scintillation fluid and counter
Procedure:
-
Immobilization of FKBP12: a. Dilute biotinylated FKBP12 in Assay Buffer to a final concentration of 10 nM. b. Add 100 µL of the diluted FKBP12 to each well of an avidin-coated 96-well plate. c. Incubate for 2 hours at room temperature with gentle agitation. d. Wash each well three times with 200 µL of Wash Buffer.
-
Competitive Binding: a. Prepare serial dilutions of the test ligand (e.g., MP-010) in Assay Buffer. b. Prepare a solution of [3H]FK506 in Assay Buffer at a concentration equal to its K_d value (approximately 0.4 nM). c. To appropriate wells, add 50 µL of the [3H]FK506 solution. d. To test wells, add 50 µL of the serially diluted test ligand. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled FK506 (e.g., 10 µM).
-
Incubation and Detection: a. Incubate the plate for 1 hour at room temperature with gentle agitation. b. Aspirate the solution from the wells and wash three times with 200 µL of ice-cold Wash Buffer. c. Add 150 µL of scintillation fluid to each well. d. Seal the plate and count the radioactivity in a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding counts from all other counts. b. Plot the percentage of specific binding against the logarithm of the test ligand concentration. c. Determine the IC50 value using a non-linear regression analysis. d. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of an FKBP12 ligand to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) oligomers.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid for differentiation
-
Aβ (1-42) peptide
-
FKBP12 ligand (e.g., MP-010)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: a. Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well. c. Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
Preparation of Aβ Oligomers: a. Prepare Aβ (1-42) oligomers according to established protocols. Briefly, dissolve the peptide in HFIP, evaporate the solvent, and resuspend in DMSO followed by cell culture medium. Incubate to allow for oligomerization.
-
Treatment: a. Pre-treat the differentiated SH-SY5Y cells with various concentrations of the FKBP12 ligand (e.g., 10 nM to 10 µM) for 24 hours. b. Induce neurotoxicity by adding Aβ oligomers to a final concentration of 5-10 µM and incubate for another 24 hours.
-
Assessment of Cell Viability (MTT Assay): a. After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control (cells not exposed to Aβ). b. Plot cell viability against the concentration of the FKBP12 ligand to determine its neuroprotective effect.
Protocol 3: In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of an FKBP12 ligand in a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 or 5XFAD model.
Materials:
-
Transgenic AD mice and wild-type littermates
-
FKBP12 ligand (e.g., MP-010)
-
Vehicle control (e.g., corn oil)
-
Equipment for behavioral testing (Morris Water Maze, Y-Maze)
-
Anesthetics and perfusion solutions (PBS, 4% paraformaldehyde)
-
Equipment for tissue processing, immunohistochemistry, and Western blotting.
Procedure:
-
Animal Dosing: a. Acclimate mice to handling for one week prior to the start of the experiment. b. Divide mice into treatment and vehicle control groups. c. Administer the FKBP12 ligand (e.g., MP-010 at 30-60 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 3 months).
-
Behavioral Testing: a. In the final weeks of treatment, perform a battery of behavioral tests to assess cognitive function. b. Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a pool of water. Record escape latency and distance traveled. c. Y-Maze: Assess short-term spatial working memory by measuring spontaneous alternation in a Y-shaped maze.
-
Tissue Collection and Preparation: a. At the end of the study, deeply anesthetize the mice. b. Perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). c. Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. d. For biochemical analysis, collect a brain hemisphere and snap-freeze in liquid nitrogen.
-
Immunohistochemistry: a. Section the fixed brain tissue using a cryostat or vibratome. b. Perform immunohistochemical staining for key pathological markers such as Aβ plaques (using antibodies like 6E10) and hyperphosphorylated tau (using antibodies like AT8). c. Quantify plaque load and tau pathology using image analysis software.
-
Biochemical Analysis (Western Blot): a. Homogenize the frozen brain tissue to extract proteins. b. Perform Western blotting to quantify the levels of soluble and insoluble Aβ, total and phosphorylated tau, and markers of autophagy (e.g., LC3-II/LC3-I ratio) and synaptic integrity (e.g., synaptophysin).
-
Data Analysis: a. Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). b. Quantify and statistically compare the pathological and biochemical markers between the treatment and control groups.
Conclusion
The study of FKBP12 and its ligands offers a promising frontier in the development of novel therapeutics for neurodegenerative diseases. The ability of non-immunosuppressive ligands like MP-010 to confer neuroprotection through mechanisms such as calcium homeostasis modulation, without the side effects of immunosuppression, makes them particularly attractive candidates for further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of FKBP12 ligands in various models of neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.7. Immunohistochemistry [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel FKBP prolyl isomerase 1A (FKBP12) ligand promotes functional improvement in SOD1G93A amyotrophic lateral sclerosis (ALS) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FKBP12 ligand MP-010 shows neuroprotective effects in model of ALS | BioWorld [bioworld.com]
- 9. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FKBP12 Ligand-1 Based PROTACs in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed protein involved in various cellular processes, including protein folding, receptor signaling, and cell cycle regulation.[1] Its role in diseases such as cancer and neurodegenerative disorders has made it an attractive target for therapeutic intervention. FKBP12 ligand-1 based PROTACs represent a promising strategy for targeted protein degradation, offering a novel approach to modulate disease-related pathways. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the development and evaluation of FKBP12-targeting PROTACs.
Data Presentation: Efficacy and Selectivity of FKBP12-Targeting PROTACs
The following tables summarize the degradation efficiency (DC50 and Dmax) and selectivity of various this compound based PROTACs from published studies.
Table 1: In Vitro Degradation of FKBP12 by PROTACs in Cancer Cell Lines
| PROTAC | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| dFKBP-1 | MV4;11 | Acute Myeloid Leukemia | 10 | >80 | Cereblon | [2] |
| 5a1 | INA-6 | Multiple Myeloma | pM range | Not specified | Not specified | [3] |
| 6b4 | INA-6 | Multiple Myeloma | pM range | Not specified | Not specified | [3] |
| RC32 | INA-6 | Multiple Myeloma | pM range | Not specified | Cereblon | [3] |
| MC-25B | Not specified | Not specified | 350 | 89 | DCAF16 | [4] |
Note: "pM range" indicates high potency as described in the source, but a precise value was not provided.
Table 2: Selectivity Profile of FKBP12-Targeting PROTACs
| PROTAC | Target | Off-Targets | Observations | Reference |
| 5a1 | FKBP12 | FKBP4, FKBP5 | Did not cause degradation of FKBP4 and FKBP5. | [3] |
| 6b4 | FKBP12 | FKBP4, FKBP5 | Caused some degradation of FKBP4 and FKBP5. | [3] |
| RC32 | FKBP12 | FKBP4, FKBP5 | Caused some degradation of FKBP4 and FKBP5. | [3] |
Signaling Pathways and Mechanism of Action
FKBP12-targeting PROTACs exert their therapeutic effects by degrading FKBP12, which in turn modulates specific signaling pathways.
Enhancement of BMP Signaling in Multiple Myeloma
In multiple myeloma, FKBP12 negatively regulates the Bone Morphogenetic Protein (BMP) signaling pathway by binding to and inhibiting type I BMP receptors.[3][5] Degradation of FKBP12 by PROTACs releases this inhibition, leading to the activation of the SMAD signaling cascade, which can induce apoptosis in myeloma cells.[3]
General Mechanism of FKBP12-Ligand Based PROTAC Action
The fundamental mechanism of an FKBP12-ligand based PROTAC involves the formation of a ternary complex between FKBP12, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to FKBP12, leading to its recognition and degradation by the proteasome.
Experimental Protocols
Protocol 1: Western Blot Analysis of FKBP12 Degradation
This protocol details the steps to assess the degradation of FKBP12 in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
FKBP12-targeting PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the FKBP12 PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of FKBP12 degradation relative to the DMSO-treated control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of FKBP12 degradation on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
FKBP12-targeting PROTAC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the FKBP12 PROTAC for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the FKBP12-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells expressing the target E3 ligase
-
FKBP12-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot: anti-FKBP12, anti-E3 ligase
Procedure:
-
Cell Treatment: Treat cells with the FKBP12 PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a few hours.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against FKBP12 and the E3 ligase to confirm their co-precipitation.
Conclusion
This compound based PROTACs offer a powerful and selective approach for targeted protein degradation with therapeutic potential in various diseases. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel FKBP12-targeting PROTACs. Careful characterization of their degradation efficiency, selectivity, and mechanism of action is crucial for the successful development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Lentiviral Delivery of Systems for FKBP12-Targeted Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: FK506-binding protein 12 (FKBP12) is a highly conserved cytosolic protein that functions as a peptidyl-prolyl isomerase (PPIase), catalyzing the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding.[1][2] Beyond this enzymatic role, FKBP12 is a key regulator in several critical signaling pathways, including the TGF-β and mTOR pathways, and modulates calcium release channels.[1][3][4] Its ability to bind immunosuppressive drugs like tacrolimus (B1663567) (FK506) and rapamycin (B549165) has made it a significant target in medicine.[1][2]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins rather than merely inhibiting them.[5][6] A PROTAC consists of a ligand for a target protein (e.g., FKBP12), a ligand for an E3 ubiquitin ligase, and a chemical linker.[6][7] This design facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][7]
Lentiviral vectors are an efficient tool for delivering genetic material into a wide range of cell types, enabling stable, long-term expression of transgenes.[8][9][10] In the context of targeted protein degradation, lentiviral systems are not used to deliver the small-molecule PROTACs themselves, but rather to engineer cells to express fusion proteins or other components that facilitate the study and validation of PROTAC-based degradation. A prominent example is the dTAG (degradation tag) system, where a protein of interest (POI) is fused to a mutated FKBP12 tag (FKBP12F36V).[11][12] A specific, cell-permeable dTAG molecule (an FKBP12F36V-targeting PROTAC) can then be used to induce rapid and specific degradation of the fusion protein.[11]
This document provides an overview of the signaling pathways involving FKBP12, the mechanism of FKBP12-targeting PROTACs, and detailed protocols for using lentiviral vectors to establish cell-based platforms for assessing targeted protein degradation.
Key Signaling Pathways Involving FKBP12
FKBP12 acts as a crucial regulator by binding to and modulating the activity of key cellular receptors and kinases.
-
TGF-β Signaling: FKBP12 binds to the TGF-β type I receptor (TGF-β RI), stabilizing it in an inactive conformation and inhibiting basal signaling.[2][3][13] The dissociation of FKBP12 is a necessary step for receptor activation and downstream signaling through SMAD proteins, which regulate cell growth and differentiation.[3]
-
mTOR Signaling: The immunosuppressant rapamycin first forms a high-affinity complex with FKBP12. This FKBP12-rapamycin complex then binds to and inhibits the mammalian target of rapamycin (mTOR), a master kinase that controls cell growth, proliferation, and survival.[1][4]
Caption: FKBP12 inhibits the TGF-β signaling pathway at the receptor level.
Caption: The Rapamycin-FKBP12 complex inhibits the mTOR signaling pathway.
Mechanism of FKBP12-Targeting PROTACs
FKBP12-targeting PROTACs are engineered molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate the FKBP12 protein.[5][7] This process avoids the immunosuppressive effects associated with FK506, which result from the inhibition of calcineurin by the FKBP12-FK506 complex.[5][14]
The mechanism involves four key steps:
-
Recruitment: The PROTAC simultaneously binds to FKBP12 and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[6]
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of FKBP12.
-
Recognition: The poly-ubiquitinated FKBP12 is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades FKBP12 into small peptides, while the PROTAC is released to initiate another cycle.[6]
Caption: General mechanism of action for an FKBP12-targeting PROTAC.
The dTAG System: A Lentiviral-Based Platform for Target Validation
The dTAG system is a powerful tool for validating the function of a specific protein by inducing its acute degradation.[11][12] It relies on lentiviral delivery to create stable cell lines expressing a POI fused to the mutant FKBP12F36V tag. This tag does not bind significantly to endogenous cellular partners but has a high affinity for specific dTAG molecules (e.g., dTAG-13, dTAGV-1).[6][11]
Workflow
The general workflow involves cloning the gene of interest into a lentiviral vector containing the FKBP12F36V tag, producing lentivirus, transducing target cells, and then treating the engineered cells with the corresponding dTAG molecule to observe the phenotypic consequences of POI degradation.
Caption: Experimental workflow for the dTAG targeted degradation system.
Quantitative Data Presentation
The efficacy of dTAG molecules can be quantified by measuring the reduction in the fusion protein levels, often determined by Western blot or luciferase-based reporter assays.
Table 1: Performance of dTAG Molecules for FKBP12F36V-Fusion Protein Degradation
| dTAG Molecule | E3 Ligase Recruited | Target Fusion Protein | Cell Line | DC50 (Degradation) | Max Degradation | Time | Citation |
|---|---|---|---|---|---|---|---|
| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | <1 nM | >90% | 24 h | [11] |
| dTAG-7 | CRBN | FKBP12F36V-Nluc | 293FT | ~10 nM | >90% | 24 h | [11] |
| dTAGV-1 | VHL | FKBP12F36V-POI | Various | Varies | Varies | 6-24 h |[6][12] |
Table 2: Efficacy of Novel FKBP12-targeting PROTACs in Multiple Myeloma Cells
| PROTAC | Concentration | Effect on FKBP12 Levels | Effect on pSMAD1/5 (BMP-induced) | Apoptosis Induction (BMP-induced) | Citation |
|---|---|---|---|---|---|
| PROTAC 5a1 | 1 µM | Marked downregulation | Potentiation similar to FK506 | Significant increase | [5][14] |
| RC32 | 1 µM | Clear downregulation | Potentiation | Significant increase | [5][14] |
| FK506 | 1 µM | No degradation | Potentiation | Significant increase |[5][14] |
Experimental Protocols
Protocol 4.1: Lentivirus Production for dTAG Fusion Constructs
This protocol describes the production of lentivirus in HEK293T cells using polyethylenimine (PEI) for transfection. This is a common and cost-effective method.[15]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose (D10 medium: supplemented with 10% FBS and 4 mM L-glutamine)
-
Opti-MEM Reduced Serum Medium
-
Transfer plasmid: Lentiviral vector encoding POI-FKBP12F36V
-
Packaging plasmid: psPAX2 (Addgene #12260)
-
Envelope plasmid: pMD2.G (Addgene #12259)
-
Transfection Reagent: PEI (1 mg/mL in H₂O, pH 7.0)
-
0.45 µm PES filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed Cells: Seed 4.0 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of D10 medium. Ensure cells are ~70-80% confluent on the day of transfection.[16]
-
Day 1: Transfection (PM):
-
For each 10 cm dish, prepare two tubes.
-
Tube A (DNA Mix): Add the following plasmids to 500 µL of Opti-MEM:
-
4 µg psPAX2 (Packaging)
-
1 µg pMD2.G (Envelope)
-
5 µg Transfer Plasmid (Your construct)
-
-
Tube B (PEI Mix): In a separate tube, add 30 µL of 1 mg/mL PEI to 500 µL of Opti-MEM. (This is a 3:1 ratio of PEI:DNA by mass).
-
Add the PEI mix (Tube B) to the DNA mix (Tube A), vortex briefly, and incubate for 15-20 minutes at room temperature.[17]
-
Gently add the 1 mL DNA-PEI mixture dropwise to the cells. Swirl the plate to distribute evenly.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Medium (AM):
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection reagent.
-
Gently replace it with 10 mL of fresh, pre-warmed D10 medium.
-
-
Day 3 & 4: Harvest Virus:
-
48h Harvest (Day 3): Carefully collect the supernatant (which contains the viral particles) into a 15 mL conical tube. Store at 4°C. Add 10 mL of fresh D10 medium back to the plate.
-
72h Harvest (Day 4): Collect the supernatant again and pool it with the 48h harvest.
-
-
Process and Store Virus:
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet any cell debris.[15]
-
Filter the supernatant through a 0.45 µm PES filter to remove remaining debris.
-
Aliquot the filtered viral supernatant into cryovials. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[17][18]
-
Protocol 4.2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Concentrated lentivirus stock
-
Complete growth medium for target cells
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seed Target Cells: Plate your target cells in a 6-well plate at a density that will result in 50-60% confluency the next day.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot rapidly in a 37°C water bath.
-
Prepare infection medium: complete growth medium supplemented with Polybrene to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.[19]
-
Remove the old medium from the cells.
-
Add the desired amount of virus (this should be determined by titration for each new viral stock) to the infection medium and add it to the cells.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 5 onwards: Antibiotic Selection:
-
Approximately 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium.
-
Continue to culture the cells in selection medium, replacing it every 2-3 days, until a stable, resistant population of cells is established.
-
Expand the stable cell line expressing your POI-FKBP12F36V fusion protein.
-
Protocol 4.3: Validation of Protein Degradation by Western Blot
Procedure:
-
Treatment: Plate the stable POI-FKBP12F36V expressing cells. Once they reach the desired confluency, treat them with various concentrations of the dTAG molecule (e.g., dTAG-13) and a vehicle control (e.g., DMSO). Include a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine degradation kinetics.
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your POI or against the FKBP12 tag overnight at 4°C.[12]
-
Include a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 7. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 8. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 9. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives [mdpi.com]
- 11. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. FKBP12: The Tiny Protein Pulling Biology's Biggest Strings? [ailurus.bio]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. addgene.org [addgene.org]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. mdanderson.org [mdanderson.org]
- 18. protocols.io [protocols.io]
- 19. biorxiv.org [biorxiv.org]
Measuring FKBP12 degradation with western blot using FKBP12 ligand-1
Application Note & Protocol
Topic: Measuring FKBP12 Degradation with Western Blot Using FKBP12 Ligand-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
FK506-Binding Protein 12 (FKBP12) is a highly conserved, 12-kDa intracellular protein that functions as a peptidyl-prolyl isomerase (PPIase), assisting in the proper folding of proteins.[1] Beyond this enzymatic role, FKBP12 is a crucial regulator of several key signaling pathways. It is well-known for forming complexes with immunosuppressant drugs like FK506 (tacrolimus) and rapamycin (B549165) to inhibit calcineurin and mTOR signaling, respectively.[1] Furthermore, FKBP12 binds to and inhibits the Transforming Growth Factor-β (TGF-β) type I receptor, acting as a gatekeeper to prevent inappropriate signaling.[2][3][4][5]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins.[6] This approach often utilizes heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which link a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7]
This application note provides a detailed protocol for measuring the degradation of FKBP12 induced by a hypothetical degrader, "this compound," using Western blotting. This compound is conceptualized as a PROTAC that specifically recruits FKBP12 to an E3 ligase complex. Western blotting is a fundamental and widely used technique to quantify changes in the expression level of a specific protein within a complex mixture, making it the gold standard for validating the efficacy of protein degraders.[8][9][10]
Principle of the Assay
The core of this protocol involves treating cultured cells with this compound to induce the degradation of endogenous FKBP12. The total protein is then extracted from the cells, separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to FKBP12. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light.[9] The intensity of the light signal, captured by an imaging system, is proportional to the amount of FKBP12 protein. By comparing the band intensity of treated samples to untreated controls, and normalizing to a stable housekeeping protein (loading control), the extent of FKBP12 degradation can be accurately quantified.[11]
Mechanism of Action: this compound Induced Degradation
This compound, a hypothetical PROTAC, is a bifunctional molecule designed to induce targeted degradation. One end of the molecule binds to FKBP12, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin molecules from the E3 ligase to FKBP12. Poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. The degradation of FKBP12 removes its inhibitory effect on the TGF-β receptor, leading to the activation of downstream signaling.
Caption: Mechanism of FKBP12 degradation by a PROTAC and its effect on TGF-β signaling.
Experimental Workflow
The overall process for quantifying FKBP12 degradation involves a series of sequential steps, from cell preparation to final data analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Caption: Standard experimental workflow for Western blot analysis of protein degradation.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A human cell line expressing FKBP12 (e.g., HEK293T, Jurkat, or a relevant cancer cell line).
-
Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-FKBP12 antibody.
-
Mouse anti-GAPDH or anti-β-actin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[9]
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. For a dose-response experiment, typical concentrations might range from 1 nM to 10 µM.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) to determine the optimal degradation time.[9]
2. Cell Lysis and Protein Quantification
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and mix.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel, along with a protein molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane was pre-activated with methanol.
4. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody for FKBP12 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin). Alternatively, run parallel gels or cut the membrane if protein sizes are sufficiently different.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[13]
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control.
Data Presentation and Analysis
Quantitative data from the Western blot should be summarized to determine key degradation parameters like DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation achieved).[9] The results can be presented in a clear, tabular format.
Table 1: Sample Data for FKBP12 Degradation after 24-hour Treatment
| This compound (nM) | FKBP12 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized FKBP12 Intensity (FKBP12/GAPDH) | % FKBP12 Remaining (Relative to Control) |
| 0 (Vehicle) | 45,210 | 46,150 | 0.9796 | 100.0% |
| 1 | 40,150 | 45,980 | 0.8732 | 89.1% |
| 10 | 28,980 | 46,500 | 0.6232 | 63.6% |
| 50 | 15,330 | 45,800 | 0.3347 | 34.2% |
| 100 | 8,540 | 46,230 | 0.1847 | 18.9% |
| 500 | 4,110 | 45,900 | 0.0895 | 9.1% |
| 1000 | 4,250 | 46,310 | 0.0918 | 9.4% |
Note: Data are hypothetical and for illustrative purposes only.
By plotting the "% FKBP12 Remaining" against the log concentration of this compound, a dose-response curve can be generated to calculate the DC₅₀ value. The slight increase in remaining protein at the highest concentration could be indicative of the "hook effect," a phenomenon sometimes observed with PROTACs where the formation of the ternary complex is impaired at high concentrations.[14]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of TGFβ receptor inhibition by FKBP12 | The EMBO Journal [link.springer.com]
- 5. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Note: High-Throughput Screening for Novel FKBP12 Ligand-1 Derivatives
For Research Use Only.
Introduction
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a critical role in various cellular processes, including protein folding, signal transduction, and immunosuppression.[1][2][3] Its involvement in pathways such as the TGF-β, mTOR, and calcineurin signaling cascades has made it an attractive therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[3][4][5][6] The development of novel, selective FKBP12 ligands is of significant interest for modulating these pathways. High-throughput screening (HTS) provides a rapid and efficient means to identify and characterize new chemical entities that bind to FKBP12. This application note describes a robust HTS workflow for the discovery and characterization of derivatives of a synthetic FKBP12 ligand, hereafter referred to as "Ligand-1," using a competitive fluorescence polarization (FP) assay.
Principle of the Assay
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution. The assay principle is based on the observation that when a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, the emitted light is depolarized. However, when the tracer binds to a larger molecule, such as a protein, its rotational motion is significantly slower, resulting in a higher degree of polarization of the emitted light.
In this competitive binding assay, a fluorescently labeled FKBP12 ligand (the tracer) is incubated with recombinant FKBP12, leading to a high FP signal. When an unlabeled test compound (e.g., a Ligand-1 derivative) is introduced, it competes with the tracer for binding to FKBP12. A successful competitor will displace the tracer, causing it to tumble freely in solution and resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for FKBP12.
Materials and Reagents
-
Recombinant Human FKBP12: Purified, with a suitable tag (e.g., His-tag) for quality control.
-
Fluorescent Tracer: A high-affinity FKBP12 ligand (e.g., a fluorescein-labeled synthetic ligand) with known binding characteristics.
-
Ligand-1 Derivative Library: Test compounds dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
384-well, black, low-volume microplates.
-
Plate reader capable of fluorescence polarization measurements.
Experimental Protocols
Reagent Preparation
-
FKBP12 Working Solution: Dilute the stock solution of recombinant human FKBP12 in Assay Buffer to the desired final concentration (e.g., 20 nM). The optimal concentration should be determined empirically by titration but is typically around the Kd of the fluorescent tracer.
-
Fluorescent Tracer Working Solution: Dilute the fluorescent tracer stock solution in Assay Buffer to the desired final concentration (e.g., 10 nM). This concentration should be at or below the Kd for optimal assay performance. Protect from light.
-
Ligand-1 Derivative Plates: Prepare serial dilutions of the Ligand-1 derivatives in 100% DMSO in a 384-well source plate. A typical starting concentration for screening is 10 mM, with subsequent dilutions for dose-response analysis.
Assay Procedure for High-Throughput Screening
The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Dispense Ligand-1 Derivatives: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of the Ligand-1 derivative solutions from the source plate to the assay plate. For the controls, dispense DMSO only.
-
Add FKBP12: Dispense 10 µL of the FKBP12 working solution to all wells of the assay plate.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for protein-compound interaction.
-
Add Fluorescent Tracer: Dispense 10 µL of the fluorescent tracer working solution to all wells.
-
Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
Data Analysis
-
Calculate Percent Inhibition: The raw FP data (in millipolarization units, mP) is used to calculate the percent inhibition for each test compound.
-
High Control (0% Inhibition): Wells containing FKBP12, fluorescent tracer, and DMSO.
-
Low Control (100% Inhibition): Wells containing only the fluorescent tracer and DMSO (no FKBP12).
-
Percent Inhibition (%) = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
-
Dose-Response Curves and IC50 Determination: For compounds showing significant activity in the primary screen, a dose-response experiment is performed with a range of compound concentrations. The resulting data is plotted as percent inhibition versus the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, is determined by fitting the data to a four-parameter logistic equation.
Data Presentation
The inhibitory activities of a series of Ligand-1 derivatives against FKBP12 are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a compound in inhibiting the binding of the fluorescent tracer to FKBP12.
| Compound | R1 Group | R2 Group | IC50 (nM) |
| Ligand-1a | H | Phenyl | 55 |
| Ligand-1b | CH3 | Phenyl | 78 |
| Ligand-1c | H | 4-Fluorophenyl | 42 |
| Ligand-1d | H | 4-Chlorophenyl | 38 |
| Ligand-1e | H | 4-Methoxyphenyl | 95 |
| Ligand-1f | H | 2-Thienyl | 63 |
| FK506 (Control) | - | - | 5 |
| Rapamycin (B549165) (Control) | - | - | 10 |
Note: The data presented in this table is representative and for illustrative purposes only.
Visualizations
FKBP12 Signaling Pathways
FKBP12 is a key regulator of multiple signaling pathways. It binds to the TGF-β type I receptor, inhibiting its basal activity. The FKBP12-rapamycin complex binds to and inhibits the mTOR kinase, a central regulator of cell growth and proliferation. Furthermore, the FKBP12-FK506 complex binds to and inhibits calcineurin, a phosphatase involved in T-cell activation.
Caption: Overview of FKBP12-mediated signaling pathways.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and automation, moving from primary screening of a compound library to dose-response confirmation of active hits.
References
- 1. Design and Structure-Based Study of New Potential FKBP12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and structure-based study of new potential FKBP12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based FKBP12 Ligand Activity Assays
Introduction
The FK506-Binding Protein 12 (FKBP12) is a ubiquitously expressed intracellular receptor that plays a critical role in various cellular processes, including protein folding, signal transduction, and the regulation of intracellular calcium release.[1][2] It is the primary target for the immunosuppressant drugs FK506 (Tacrolimus) and Rapamycin (B549165).[1][3] The formation of the FKBP12-ligand complex can lead to a "gain-of-function," where the complex inhibits downstream targets such as calcineurin (with FK506) or the mammalian target of rapamycin (mTOR) (with Rapamycin).[3] Furthermore, FKBP12's interaction with the transforming growth factor-beta (TGF-β) type I receptor modulates another key signaling pathway.[4][5]
Given its involvement in multiple signaling cascades, FKBP12 is a significant target in drug discovery for immunosuppression, cancer therapy, and neurodegenerative diseases.[6][7] More recently, FKBP12 has been repurposed as a versatile tool in chemical biology, particularly in the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs).[8][9][10]
These application notes provide detailed protocols for key cell-based assays designed to confirm target engagement and characterize the functional activity of novel FKBP12 ligands. The methodologies are intended for researchers, scientists, and drug development professionals working on FKBP12-targeted therapeutics.
Application Note 1: Direct Target Engagement in Live Cells
Confirming that a ligand binds to its intended target within the complex environment of a living cell is a critical first step in drug development.[11] The following protocols describe two robust methods for quantifying the intracellular engagement of ligands with FKBP12.
NanoBRET™ Assay for Intracellular Ligand Binding
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures protein-protein or protein-ligand interactions in real-time within living cells.[6] This assay has been successfully developed to profile FKBP ligand target engagement and selectivity.[6][12]
Principle: The assay utilizes an FKBP12 protein fused to a bright, energy-efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to FKBP12 serves as the energy acceptor. When the tracer binds to the FKBP12-NanoLuc fusion protein, BRET occurs. A test compound that competes with the tracer for binding to FKBP12 will disrupt BRET, leading to a dose-dependent decrease in the signal.
Experimental Workflow Diagram:
Caption: Workflow for the NanoBRET competitive binding assay for FKBP12 ligands.
Protocol: Competitive NanoBRET™ Assay
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding FKBP12-NanoLuc® fusion protein
-
Transfection reagent (e.g., Lipofectamine®)
-
Cell-permeable fluorescent tracer for FKBP12
-
Test compounds (FKBP12 ligands)
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring dual filtered luminescence
Procedure:
-
Cell Transfection: Twenty-four hours before the assay, transfect HEK293T cells with the FKBP12-NanoLuc® fusion protein construct according to the manufacturer's protocol for the transfection reagent.
-
Cell Preparation: On the day of the assay, detach the transfected cells from the culture dish and resuspend them in Opti-MEM™ I Reduced Serum Media.[6] Adjust the cell density as optimized for your system.
-
Compound Plating: Prepare serial dilutions of the test compounds in Opti-MEM. Add the compounds to the wells of the assay plate. Include "no compound" controls.
-
Cell Plating: Dispense the cell suspension into each well of the assay plate containing the test compounds.
-
Tracer Addition: Add the fluorescent tracer to all wells at a pre-determined final concentration. This concentration should be optimized to provide a robust signal-to-noise ratio.[6]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period optimized to reach binding equilibrium (e.g., 2 hours).
-
Signal Detection: Measure the luminescence signal using a BRET-capable plate reader, acquiring signals from both the donor (NanoLuc®, ~460nm) and acceptor (tracer, e.g., ~610nm).
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data to the "no compound" controls.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the ligand that inhibits 50% of the tracer binding.
-
Quantitative Data Summary: NanoBRET™ Assay
| Compound | Target | Tracer | Cell Line | Intracellular IC50 | Reference |
| Rapamycin | FKBP12 | Tracer 2b | HEK293T | 4.3 nM | [6] |
| FK506 | FKBP12 | Tracer 2b | HEK293T | 2.5 nM | [6] |
| Compound 1 | FKBP12 | N/A | HEK293T | >5 µM (EC50 for recruitment) | [8] |
| Compound 10g | FKBP12-FRB | N/A | HEK293T | 25-170 nM (EC50 for complex formation) | [13] |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify drug-target engagement in intact cells and tissues.[14] The principle is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[14][15][16]
Principle: Cells are treated with a test compound and then heated to various temperatures. Unbound proteins denature and aggregate upon heating, while ligand-bound proteins remain soluble at higher temperatures.[14] After cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble FKBP12 remaining is quantified, typically by Western blot or mass spectrometry. An increase in the amount of soluble FKBP12 at elevated temperatures in the presence of the ligand indicates target engagement.
Experimental Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: Isothermal Dose-Response CETSA®
Materials:
-
Cancer cell line expressing FKBP12 (e.g., HEK293, LNCaP)
-
Cell culture medium and reagents
-
Test compounds (FKBP12 ligands)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or microcentrifuge tubes
-
Thermocycler or heating blocks
-
Lysis buffer
-
Reagents for Western blotting (SDS-PAGE gels, PVDF membrane, blocking buffer, primary antibody against FKBP12, secondary HRP-conjugated antibody, ECL substrate)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a defined period (e.g., 3 hours) at 37°C.[14]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape and resuspend the cells in ice-cold PBS containing protease inhibitors.[14]
-
Heat Shock: Aliquot the cell suspension for each concentration into separate tubes. Heat all tubes simultaneously at a single, optimized temperature (e.g., 52°C) for 3-5 minutes, followed by a cooling step at room temperature.[16] This temperature should be on the slope of the melt curve determined in a preliminary experiment.
-
Cell Lysis: Lyse the cells by a method such as multiple freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples.
-
Analyze equal amounts of protein by Western blot using a primary antibody specific for FKBP12. Use a loading control like β-actin or GAPDH.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized intensity of the soluble FKBP12 band against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, representing the concentration at which the ligand provides 50% of its maximal stabilizing effect.
-
Application Note 2: Functional Consequences of Ligand Binding
Binding of a ligand to FKBP12 can modulate its function as an inhibitor of key signaling pathways. The following assays measure the downstream functional output of FKBP12 engagement.
TGF-β Signaling Pathway Modulation
FKBP12 binds to the TGF-β type I receptor (TβR-I) and inhibits its basal signaling activity.[4][5] It prevents the phosphorylation of TβR-I by the type II receptor (TβR-II), thereby blocking downstream SMAD-mediated transcription.[4][5] Ligands that disrupt the FKBP12/TβR-I interaction can, therefore, activate this pathway.
Signaling Pathway Diagram:
Caption: FKBP12 negatively regulates TGF-β signaling.
Protocol: SMAD-Responsive Luciferase Reporter Assay
Materials:
-
INA-6 BRE-luc reporter cell line (or other cells co-transfected with a SMAD-responsive luciferase reporter construct, e.g., (CAGA)12-Luc, and a Renilla luciferase control plasmid).[9]
-
Test compounds (FKBP12 ligands).
-
Recombinant human BMP6 or TGF-β1.[9]
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified pre-incubation time.
-
Pathway Stimulation: Add a sub-maximal concentration of BMP6 or TGF-β1 to stimulate the pathway. Include controls with no stimulant.[9]
-
Incubation: Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the dual-luciferase assay manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 (for activators) or IC50 (for inhibitors) from the resulting dose-response curve.
-
Quantitative Data Summary: Functional Modulation
| Compound | Assay | Effect | Cell Line | Potency (EC50/IC50) | Reference |
| PROTAC 5a1 | BMP6-induced SMAD1/5 activity | Potentiation | INA-6 BRE-luc | <10 nM | [9] |
| PROTAC 6b4 | BMP6-induced SMAD1/5 activity | Potentiation | INA-6 BRE-luc | <10 nM | [9] |
| FK506 | BMP-induced SMAD1/5 activity | Potentiation | INA-6 | ~100 nM | [9] |
mTOR Signaling Pathway Inhibition
The complex of FKBP12 and Rapamycin binds to the FRB domain of mTOR, allosterically inhibiting the mTORC1 complex.[1][7][17] This blocks the phosphorylation of downstream effectors like p70 S6 Kinase (S6K), which is a key regulator of protein translation.[1]
Signaling Pathway Diagram:
Caption: The FKBP12-Rapamycin complex inhibits mTORC1 signaling.
Protocol: Western Blot for p70 S6K Phosphorylation
Materials:
-
A suitable cell line (e.g., HEK293T, cancer cell lines with active mTOR signaling).
-
Test compounds (Rapamycin and analogues).
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-p70 S6K (Thr389), anti-total p70 S6K.
-
Standard Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow until they reach ~80% confluency. Treat cells with serial dilutions of the test compound for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Western Blotting:
-
Analyze equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-p70 S6K primary antibody.
-
After incubation with a secondary antibody and imaging, strip the membrane and re-probe with the anti-total p70 S6K antibody to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho- and total p70 S6K.
-
Calculate the ratio of phospho-p70 S6K to total p70 S6K for each condition.
-
Plot the normalized ratio against the logarithm of the compound concentration to determine the IC50.
-
Application Note 3: Assays for FKBP12-Based PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9][18] The dTAG system leverages a mutated FKBP12 (FKBP12F36V) fused to a protein of interest (POI), which can then be targeted for degradation by an FKBP12F36V-binding PROTAC.[19][20] A similar principle, the Rapamycin-induced Proximity Assay (RiPA), uses rapamycin to induce proximity between an FKBP12-fused POI and an FRB-fused E3 ligase.[18][21][22]
Principle (dTAG System): A POI is tagged with FKBP12F36V. A dTAG molecule, which contains a ligand for FKBP12F36V and a ligand for an E3 ligase (e.g., Cereblon or VHL), forms a ternary complex between the POI-FKBP12F36V and the E3 ligase. This proximity induces ubiquitination and subsequent proteasomal degradation of the POI.[19]
Experimental Workflow Diagram:
Caption: Workflow for a dTAG-based targeted protein degradation assay.
Protocol: Luciferase-Based Protein Degradation Assay
Materials:
-
HEK293 cells stably expressing the POI fused to both FKBP12F36V and a luciferase reporter (e.g., NanoLuc®).[18][21]
-
dTAG compounds (e.g., dTAG-13) or other FKBP12-targeting PROTACs.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable cell line in white, opaque 96-well plates and allow them to adhere.
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a desired time period to induce degradation (e.g., 16 hours). To determine degradation kinetics, multiple plates can be set up for different time points.
-
Lysis and Luminescence Reading: Add the luciferase assay reagent directly to the wells to lyse the cells and generate a luminescent signal. Measure the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the average signal from vehicle-treated wells to calculate the percentage of remaining protein.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Quantitative Data Summary: PROTAC-Mediated Degradation
| PROTAC | Target | E3 Ligase Recruited | Cell Line | Potency (DC50) | Reference |
| dTAG-13 | FKBP12F36V-mCherry | CRBN | HEK293 | Potent | [23] |
| dTAGV-1 | FKBP12F36V-mCherry | VHL | HEK293 | Potent | [23] |
| Rapamycin (in RiPA) | WDR5-Luc-FKBP12 | VHL-FRB | HEK293 | 100 nM (induces degradation) | [21] |
| HaloPROTAC-E | FLAG-Halo-HiBiT | VHL | U2OS | ~500 nM | [10] |
| dTAG-VHL | FLAG-FKBP12F36V-HiBiT | VHL | U2OS | ~500 nM | [10] |
References
- 1. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 4. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of TGFβ receptor inhibition by FKBP12 | The EMBO Journal [link.springer.com]
- 6. d-nb.info [d-nb.info]
- 7. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 22. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) | eLife [elifesciences.org]
- 23. Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FKBP12 Ligand Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering solubility issues with FKBP12 ligands, using FKBP12 ligand-1 as a primary example. Due to limited public data on "this compound," this guide also draws on information from well-characterized FKBP12 ligands like Rapamycin (Sirolimus) to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Initial steps to address this include:
-
Solvent Selection: FKBP12 ligands, such as Rapamycin, are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] Prepare a concentrated stock solution in one of these solvents.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly improve solubility.[2][3][4] However, many macrocyclic FKBP12 ligands like Rapamycin are neutral and their solubility is not affected by pH changes.[5]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of lipophilic compounds.[3]
Q2: What are some common techniques to enhance the solubility of poorly soluble drugs like FKBP12 ligands?
A2: Several techniques can be employed to improve the solubility of drug candidates:
-
Physical Modifications:
-
Chemical Modifications:
-
Formulation Strategies:
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2][4]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[2]
-
Nanosuspensions: Formulating the drug as a nanosuspension can increase the surface area and improve dissolution.
-
Q3: How do I determine the kinetic solubility of my FKBP12 ligand?
A3: Kinetic solubility is a high-throughput measurement of how much of a compound, added from a DMSO stock, will dissolve in an aqueous buffer.[7] Common methods include:
-
Nephelometry: This method detects undissolved particles by measuring light scattering.[7]
-
Direct UV Assay: After adding the DMSO stock to the buffer and filtering out any precipitate, the concentration of the dissolved compound is measured using a UV spectrophotometer.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of the ligand is exceeded. | 1. Decrease the final concentration of the ligand. 2. Increase the percentage of DMSO in the final solution (be mindful of its effect on cells or assays). 3. Incorporate a co-solvent (e.g., ethanol, propylene (B89431) glycol) or a surfactant (e.g., Tween 80) in the aqueous buffer.[5] |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | 1. Visually inspect solutions for any precipitate before use. 2. Perform a solubility test under the specific assay conditions (buffer, temperature). 3. Consider using a formulation strategy like solid dispersion or nanosuspension for in vivo studies. |
| Low bioavailability in animal studies. | Poor solubility limiting absorption from the gastrointestinal tract. | 1. Explore different formulation strategies such as liquisolid techniques or self-emulsifying drug delivery systems (SEDDS).[6] 2. Consider chemical modification to create a more soluble prodrug.[6] 3. Particle size reduction can also improve the dissolution rate and subsequent absorption.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement by UV Spectrophotometry
Objective: To determine the kinetic solubility of an FKBP12 ligand in a given aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
UV-compatible 96-well plates
-
UV Spectrophotometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS in the wells of the filter plate. This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 1-2 hours) with gentle shaking to allow for precipitation of the undissolved compound.
-
Filtration: Filter the solutions into a clean UV-compatible 96-well plate by centrifugation or vacuum.
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).
-
Calculation: Determine the concentration of the dissolved compound using a standard curve of the ligand in a solvent where it is fully soluble (e.g., 50:50 acetonitrile:water). The highest concentration that remains in solution is the kinetic solubility.[9]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium (thermodynamic) solubility of an FKBP12 ligand.
Materials:
-
Solid this compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Scintillation vials or similar containers
-
Shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add Excess Solid: Add an excess amount of the solid this compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved ligand using a validated HPLC method with a standard curve.
Quantitative Data Summary
The following table summarizes the solubility of Rapamycin, a well-known FKBP12 ligand, in various solvents. This data can serve as a reference for researchers working with structurally similar compounds.
| Solvent | Solubility | Reference |
| Water | ~2.6 µg/mL | [5] |
| DMSO | ~10 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL | [1] |
| Methanol | 10 mg/mL (stable for 1 week at 2-8°C) | |
| Benzyl Alcohol | >400 mg/mL | [5] |
Signaling Pathways and Workflows
FKBP12 is involved in several critical signaling pathways. Understanding these pathways can provide context for the biological effects of FKBP12 ligands.
Caption: The FKBP12-Rapamycin complex inhibits the mTORC1 signaling pathway.
Caption: FKBP12 negatively regulates the TGF-β signaling pathway.
Caption: A general workflow for improving the solubility of a ligand.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Linkers for FKBP12 Ligand-1 Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the linker for your FKBP12 ligand-1 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an FKBP12-targeting PROTAC? A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI), in this case, FKBP12, and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to orient the two proteins into a productive ternary complex (FKBP12-PROTAC-E3 Ligase), enabling the efficient transfer of ubiquitin from the E3 ligase to the target protein.[2][3] This ubiquitination marks FKBP12 for degradation by the cell's proteasome.[4] The linker's length, chemical composition, and attachment points are critical for the stability and efficacy of the PROTAC.[1][2]
Q2: How do linker length and composition affect my PROTAC's performance? A2: Linker length and composition are key determinants of a PROTAC's success.[5][]
-
Length: An optimal linker length is required to bridge the FKBP12 and E3 ligase proteins effectively. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[3][5] Conversely, a linker that is too long may not effectively bring the proteins into close proximity, leading to an unstable complex and inefficient ubiquitination.[3][7]
-
Composition: The chemical makeup of the linker influences critical physicochemical properties.[2] For instance, polyethylene (B3416737) glycol (PEG) motifs can increase hydrophilicity and solubility, while alkyl chains provide flexibility.[2][7] More rigid structures, such as piperazine (B1678402) or triazole rings, can help pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability.[][7]
Q3: What is the "hook effect" and how does the linker contribute to it? A3: The "hook effect" is a paradoxical phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (e.g., FKBP12-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[9][10] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the PROTAC's affinity for the second, thereby stabilizing the ternary complex even at higher concentrations.[10][11]
Q4: I'm starting a new project. What are the general principles for designing an initial linker for an FKBP12 PROTAC? A4: When designing a new PROTAC, linker optimization often begins with empirical screening.[1] A common starting point is to use flexible linkers like PEG or alkyl chains of varying lengths.[1][] The attachment points on the FKBP12 ligand and the E3 ligase ligand are critical; they should be at solvent-exposed positions to minimize disruption of their binding to their respective proteins.[7][12] It is advisable to synthesize a small library of PROTACs with systematically varied linker lengths (e.g., from 12 to 29 atoms) to identify an initial hit for further optimization.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of FKBP12-targeting PROTACs.
Issue 1: My PROTAC shows weak or no degradation of FKBP12.
This is a common challenge that can stem from multiple factors related to the PROTAC's design and the experimental conditions.
Likely Causes & Troubleshooting Steps:
-
Inefficient Ternary Complex Formation: The geometry dictated by the linker may be suboptimal for a stable FKBP12-PROTAC-E3 ligase complex.[13]
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions. Systematically increase and decrease the length of the linker (e.g., by adding or removing PEG or alkyl units).[1]
-
Solution: Perform biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to directly measure ternary complex formation and determine if your PROTAC can effectively bridge FKBP12 and the E3 ligase.[10][14][]
-
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[16]
-
Solution: Modify the linker to improve physicochemical properties. Incorporating more hydrophilic (e.g., PEG) or hydrophobic elements can balance solubility and permeability.[2]
-
Solution: Conduct a cell permeability assay (e.g., PAMPA) to assess whether the PROTAC is reaching its intracellular target.[16]
-
-
Suboptimal Linker Attachment Points: The linker's connection points on the ligands can disrupt binding.
-
Solution: Analyze the crystal structures of the ligands bound to their respective proteins to identify alternative solvent-exposed vectors for linker attachment that are less likely to interfere with key binding interactions.[12]
-
-
Incorrect Incubation Time: Degradation is a time-dependent process.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed PROTAC concentration to identify the optimal incubation time for maximal degradation.[9]
-
Issue 2: A significant "hook effect" is observed in my degradation assay.
The classic bell-shaped curve indicates that at high concentrations, your PROTAC is inhibiting its own activity.[8]
Likely Causes & Troubleshooting Steps:
-
Formation of Unproductive Binary Complexes: This is the inherent cause of the hook effect.[9]
-
Solution: Extend your dose-response curve to include lower concentrations. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the DC50 and Dmax.[8]
-
Solution: Use biophysical assays (e.g., FRET, AlphaLISA) to plot ternary complex formation against PROTAC concentration. The resulting bell-shaped curve will help identify the optimal concentration range for productive complex formation.[8][13]
-
-
Suboptimal Linker Design Lacking Cooperativity: The linker may not be adequately stabilizing the ternary complex.[10]
-
Solution: Modify the linker to be more rigid. Incorporating structures like piperazine, piperidine, or alkynes can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, which can enhance cooperativity and reduce the hook effect.[11]
-
Issue 3: Off-target protein degradation is detected.
Your PROTAC may be inducing the degradation of proteins other than FKBP12.
Likely Causes & Troubleshooting Steps:
-
Promiscuous Ternary Complex Formation: The linker may allow the PROTAC to bring other proteins into proximity with the E3 ligase.
-
Solution: Perform global proteomic analysis using mass spectrometry to identify which off-target proteins are being degraded.[17] This provides an unbiased view of the PROTAC's specificity.
-
Solution: Modify the linker exit vector. Studies have shown that changing the attachment point on the E3 ligase ligand (e.g., on pomalidomide) can significantly reduce the degradation of off-target zinc-finger proteins while maintaining on-target activity.[18]
-
Visualizations
Data Presentation
The optimal linker is highly dependent on the specific target and E3 ligase pair.[3] The following tables summarize representative data from published studies, illustrating how linker modifications can impact degradation efficacy.
Table 1: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) |
| Compound A | 12 | PEG/Alkyl | >1000 | <20 |
| Compound B | 15 | PEG/Alkyl | 50 | ~90 |
| Compound C | 17 | PEG/Alkyl | 35 | >95 |
| Compound D | 20 | PEG/Alkyl | 150 | ~75 |
Data suggests that for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[3]
Table 2: Effect of Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) |
| Compound X | 12 | PEG/Alkyl | 800 | ~30 |
| Compound Y | 16 | PEG/Alkyl | 25 | >90 |
| Compound Z | 20 | PEG/Alkyl | 650 | ~40 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[3]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Quantifying FKBP12 Degradation
This is the standard method for quantifying the reduction in target protein levels.[3][4]
Materials:
-
Cell culture reagents and plates
-
FKBP12-targeting PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FKBP12, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.[4] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibody against FKBP12 (diluted in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[4] Quantify the band intensity using densitometry software. Normalize the FKBP12 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.[4]
Protocol 2: AlphaLISA for Ternary Complex Formation
This assay provides direct evidence of ternary complex formation.[8]
Materials:
-
Recombinant His-tagged FKBP12 and GST-tagged E3 Ligase (e.g., VHL or Cereblon complex)
-
PROTAC compound
-
AlphaLISA buffer
-
AlphaLISA anti-His Acceptor beads and anti-GST Donor beads
-
384-well microplate
-
Alpha-enabled plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in AlphaLISA buffer. Prepare solutions of the recombinant proteins at a constant concentration.
-
Assay Reaction: In a 384-well plate, add the His-FKBP12, GST-E3 Ligase, and the diluted PROTAC to each well.[8] Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells.[8] Incubate the plate in the dark to allow for bead-protein binding.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.[8]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[8]
Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Analysis
This is the gold standard for unbiased, global assessment of changes in the proteome.[17]
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis and digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives maximal FKBP12 degradation and a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Denature, reduce, and alkylate the proteins, then digest them into peptides using trypsin.[17]
-
Isobaric Labeling: Label the peptide samples from different conditions (e.g., control vs. PROTAC-treated) with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[17]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by LC-MS/MS. The system will separate the peptides and then fragment them to identify the peptide sequence and quantify the relative abundance of the reporter ions from the isobaric tags.[17]
-
Data Analysis: Use specialized software to identify the proteins and quantify their relative abundance between the PROTAC-treated and control samples. Proteins that show significantly reduced levels in the treated sample are potential off-targets.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FKBP12 Ligand-1 Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of FKBP12 ligand-1. Through a series of frequently asked questions and troubleshooting guides, this resource aims to enhance experimental accuracy and accelerate therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is FKBP12 and what is the function of this compound?
FKBP12 (FK506-binding protein 12) is a highly conserved, 12 kDa intracellular protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding.[1][2] FKBP12 is a receptor for immunosuppressant drugs like FK506 (tacrolimus) and rapamycin (B549165).[1][3] this compound is designed to bind to FKBP12 to modulate its activity for various potential therapeutic applications, including neuroregeneration, cancer treatment, and cardiovascular diseases.
Q2: What are the primary off-target effects associated with FKBP12 ligands?
The most well-documented off-target effects of FKBP12 ligands stem from a "gain-of-function" mechanism. Instead of just blocking the active site of FKBP12, ligands like FK506 and rapamycin create a new composite surface on the FKBP12 protein. This new surface then binds to other proteins, leading to unintended effects:[4]
-
Calcineurin Inhibition: When this compound is structurally similar to FK506, the resulting FKBP12/ligand-1 complex can bind to and inhibit calcineurin, a crucial phosphatase in T-cell activation.[1][3] This inhibition leads to immunosuppression, which is a significant off-target effect if not the intended therapeutic outcome.
-
mTOR Inhibition: If this compound resembles rapamycin, the complex it forms with FKBP12 can bind to and inhibit the mammalian target of rapamycin (mTOR), a kinase that regulates cell growth, proliferation, and survival.[3][5]
Q3: How can I determine if my this compound is causing immunosuppression?
Immunosuppression is typically characterized by a reduction in T-cell proliferation and cytokine production. A standard method to assess this is a calcineurin activity assay. If your ligand inhibits calcineurin activity in a cellular assay, it is likely to be immunosuppressive.
Q4: What are the strategies to reduce the off-target effects of this compound?
The primary strategy is to design non-immunosuppressive ligands. This is achieved by modifying the "effector domain" of the ligand—the part of the molecule that interacts with off-target proteins like calcineurin—while preserving the "binding domain" that interacts with FKBP12.[4] By removing the ability of the FKBP12/ligand-1 complex to bind to calcineurin or mTOR, the immunosuppressive effects can be eliminated while potentially retaining other desired activities.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Unexpected Immunosuppressive Effects Observed
-
Symptoms: In vivo studies show signs of immunosuppression (e.g., increased susceptibility to infections), or in vitro T-cell proliferation assays show reduced activity.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected immunosuppression.
-
Recommended Action:
-
Confirm Calcineurin Inhibition: Utilize a calcineurin phosphatase activity assay to directly measure the effect of your ligand on the enzyme's function.
-
Redesign the Ligand: If calcineurin inhibition is confirmed, collaborate with medicinal chemists to synthesize a new version of this compound with a modified effector domain. The goal is to disrupt the interaction with calcineurin while maintaining high-affinity binding to FKBP12.
-
Broad Off-Target Screening: If calcineurin is not the target, consider broader screening approaches, such as proteomic profiling, to identify other off-target interactions.
-
Issue 2: Ligand-1 Shows Lower Than Expected Potency in Cellular Assays
-
Symptoms: The ligand shows high affinity for purified FKBP12 in biochemical assays, but its potency is significantly lower in cell-based assays.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Step |
| Poor Cell Permeability | Perform a NanoBRET™ Target Engagement Assay in living cells to measure intracellular ligand binding. This assay can help differentiate between poor permeability and other intracellular factors affecting potency. |
| Efflux by Transporters | Some compounds are actively removed from cells by efflux pumps. This can be investigated using cell lines that overexpress specific transporters or by using known efflux pump inhibitors. |
| Intracellular Metabolism | The ligand may be rapidly metabolized inside the cell. LC-MS/MS analysis of cell lysates after incubation with the ligand can identify potential metabolites. |
Issue 3: Inconsistent Results Across Different Batches of Ligand-1
-
Symptoms: Experimental results vary significantly when using different synthesis batches of this compound.
-
Troubleshooting Steps:
-
Purity and Identity Verification: Ensure each batch is analyzed by HPLC and mass spectrometry to confirm purity and identity. Impurities could have their own biological activities.
-
Stereochemistry Confirmation: For complex molecules, confirm that the stereochemistry is consistent across batches, as different stereoisomers can have vastly different biological activities.
-
Solubility Issues: Verify the solubility of each batch in your assay buffer. Poor solubility can lead to lower effective concentrations and inconsistent results.
-
Experimental Protocols
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay is crucial for determining if this compound has an immunosuppressive off-target effect.
-
Principle: This assay measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate (B84403) from a specific phosphopeptide substrate (RII phosphopeptide). The liberated phosphate is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically at ~620 nm.[7]
-
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and your this compound at various concentrations.
-
Add purified FKBP12 protein to the mixture and incubate to allow for complex formation.
-
Add purified calcineurin enzyme and incubate.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Stop the reaction and add the malachite green reagent to detect the amount of released phosphate.
-
Measure the absorbance at 620 nm and compare the activity in the presence of your ligand to controls.
A detailed step-by-step protocol can be found in commercially available kits such as the Abcam Calcineurin Phosphatase Activity Assay Kit (Colorimetric) (ab139461) or the Millipore Calcineurin Cellular Activity Assay Kit (207007).[8][9]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of this compound within a cellular environment.
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA® measures this stabilization by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein.[10][11]
-
Protocol Outline:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble FKBP12 in the supernatant using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
-
NanoBRET™ Target Engagement Assay
This live-cell assay provides quantitative data on ligand binding to FKBP12 inside intact cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique. The target protein (FKBP12) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to FKBP12 is added to the cells. When the tracer binds to the FKBP12-NanoLuc® fusion, BRET occurs. A test compound that also binds to FKBP12 will compete with the tracer, leading to a decrease in the BRET signal.[12][13]
-
Protocol Outline:
-
Transfect cells with a plasmid encoding for an FKBP12-NanoLuc® fusion protein.
-
Add your this compound at various concentrations to the cells.
-
Add the fluorescent NanoBRET® tracer.
-
Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emissions.
-
A decrease in the BRET signal with increasing concentrations of your ligand indicates successful competition for binding to FKBP12 in live cells.
-
Quantitative Data Summary
The following tables summarize typical binding affinities for different classes of FKBP12 ligands. Use this data as a benchmark for evaluating the performance of this compound.
Table 1: Binding Affinities of Immunosuppressive FKBP12 Ligands
| Ligand | Target | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| FK506 (Tacrolimus) | FKBP12 | Various | ~0.4 nM | [14] |
| Rapamycin (Sirolimus) | FKBP12 | Various | ~0.2 nM | - |
| FK506-FKBP12 Complex | Calcineurin | - | High Affinity | [15] |
| Rapamycin-FKBP12 Complex | mTOR | - | High Affinity | [5] |
Table 2: Binding Affinities of Non-Immunosuppressive FKBP12 Ligands
| Ligand | Target | Assay Type | Binding Affinity (Ki or IC50) | Key Feature | Reference |
| SLF | FKBP12 | Fluorescence Polarization | 2.6 µM | Weaker binding, non-immunosuppressive | [4] |
| FKVP | FKBP12 | - | Not specified | Non-immunosuppressive analog of FK506 | [6] |
| Synthetic Analogs (2o-y) | FKBP12 | Fluorescence Polarization | 5-37 µM | Non-immunosuppressive, tolerate diverse effector domains | [4] |
Signaling Pathways
Understanding the relevant signaling pathways is key to diagnosing off-target effects.
FKBP12-Calcineurin Signaling Pathway (Off-Target)
This diagram illustrates how a ligand like FK506 leads to the off-target inhibition of calcineurin, resulting in immunosuppression.
Caption: Off-target inhibition of the Calcineurin-NFAT pathway.
This pathway is central to T-cell activation. Calcineurin dephosphorylates the transcription factor NFAT, allowing it to enter the nucleus and activate genes like Interleukin-2 (IL-2), a key cytokine for immune response. An FK506-like ligand forms a complex with FKBP12 that inhibits calcineurin, blocking this entire cascade.[1]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 4. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP12_Rapamycin [collab.its.virginia.edu]
- 6. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond | PLOS Pathogens [journals.plos.org]
- 15. Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FKBP12-Targeting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) designed to degrade FKBP12 and FKBP12-fusion proteins (e.g., dTAG system). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC targeting FKBP12?
A PROTAC targeting FKBP12 is a heterobifunctional molecule designed to induce the degradation of the FKBP12 protein. It consists of three parts: a ligand that specifically binds to FKBP12, a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2] By bringing FKBP12 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the cell's proteasome.[3] This approach can be used to degrade endogenous FKBP12 or an FKBP12(F36V) fusion tag in dTAG systems.[2][4]
Q2: What is the dTAG system and how does it relate to FKBP12-targeting PROTACs?
The dTAG system is a powerful technology for targeted protein degradation. It involves fusing a protein of interest (POI) to a mutated version of FKBP12, specifically FKBP12(F36V).[4] A specialized PROTAC, such as dTAG-13, contains a ligand that selectively binds to the FKBP12(F36V) mutant but not the wild-type protein, along with a ligand that recruits an E3 ligase like CRBN.[2][4] This allows for rapid, selective, and reversible degradation of the POI.[4]
Q3: What are the most common reasons my FKBP12-targeting PROTAC is not working?
Several factors can lead to a lack of degradation:
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Poor Cell Permeability: PROTACs are relatively large molecules and may not efficiently cross the cell membrane.
-
Inefficient Ternary Complex Formation: The crucial step for degradation is the formation of a stable ternary complex between FKBP12, the PROTAC, and the E3 ligase. The linker length and composition, as well as the specific ligands, are critical for this.[3]
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Low E3 Ligase Expression: The chosen cell line may have low endogenous expression of the recruited E3 ligase (e.g., CRBN, VHL).
-
High Target Protein Abundance/Slow Turnover: FKBP12 is an abundant protein, and its natural synthesis rate might outpace the rate of degradation.[5]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the PROTAC.[6] This occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-FKBP12 or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.
Q5: What are the known mechanisms of acquired resistance to FKBP12-targeting PROTACs?
While PROTACs can overcome some traditional resistance mechanisms, cells can still develop resistance upon chronic exposure.[3] Key mechanisms include:
-
Downregulation or Mutation of E3 Ligase Components: Cancer cells can develop resistance through genomic alterations, such as mutations or deletions, in the components of the recruited E3 ligase complex (e.g., CRBN, VHL, or associated proteins).[7][8]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the PROTAC from the cell, reducing its intracellular concentration.[5]
-
Mutations in the Target Protein: Although less common for PROTACs than for inhibitors, mutations in the FKBP12 ligand binding site could prevent the PROTAC from engaging its target.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with FKBP12-targeting PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak FKBP12 Degradation | 1. Poor Cell Permeability: PROTAC has unfavorable physicochemical properties. 2. Inefficient Ternary Complex Formation: Linker is suboptimal or ligands have poor affinity. 3. Low E3 Ligase Expression: Cell line is not suitable for the chosen E3 ligase ligand (e.g., CRBN, VHL). 4. Rapid Target Synthesis: The cell synthesizes FKBP12 faster than it is degraded. 5. Compound Degradation: PROTAC is unstable in media. | 1. Confirm cellular target engagement using CETSA or NanoBRET. Modify linker to improve properties. 2. Confirm binary binding of each end of the PROTAC. Test PROTACs with different linker lengths and compositions. 3. Verify E3 ligase expression via Western blot or qPCR. Switch to a cell line with higher expression or use a PROTAC that recruits a different E3 ligase. 4. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to find the optimal degradation window.[6] 5. Assess compound stability in media using LC-MS. |
| "Hook Effect" Observed | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC separately binds FKBP12 and the E3 ligase, preventing ternary complex formation.[6] | 1. Perform a Wide Dose-Response: Test concentrations from low nanomolar to high micromolar to identify the optimal degradation window. 2. Focus on Lower Concentrations: The "sweet spot" for maximal degradation is often at lower concentrations. |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health. 2. Inconsistent Treatment Times: Variation in incubation periods. 3. Pipetting Inaccuracy: Errors in serial dilutions. | 1. Standardize cell culture. Use cells within a consistent passage range and seed at the same density. 2. Use a precise timer for all incubations. 3. Calibrate pipettes and prepare fresh dilutions for each experiment. |
| Loss of Degradation (Acquired Resistance) | 1. Downregulation/Mutation of E3 Ligase: Cells have adapted to chronic treatment.[7] 2. Increased Drug Efflux: Upregulation of transporter proteins. | 1. Sequence the gene for the recruited E3 ligase (e.g., CRBN, VHL) to check for mutations. 2. Test a PROTAC that recruits a different E3 ligase.[7] 3. Co-administer the PROTAC with an efflux pump inhibitor to see if degradation is restored. |
Key Experimental Protocols
Western Blotting for FKBP12 Degradation
This is the standard method to quantify the reduction in FKBP12 protein levels.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and controls (Vehicle-DMSO, proteasome inhibitor like MG132). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane, then probe with a primary antibody against FKBP12 and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Visualization: Add ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity. Normalize the FKBP12 signal to the loading control. Calculate the percentage of remaining FKBP12 relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-induced interaction between FKBP12 and the E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a proteasome inhibitor (to prevent degradation of the complex) for 2-4 hours.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or FKBP12, coupled to magnetic beads.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blot. Probe for the presence of FKBP12 (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down FKBP12) to confirm the interaction.
Visualizations
Caption: Mechanism of an FKBP12-targeting PROTAC.
Caption: Troubleshooting workflow for lack of degradation.
Caption: Potential resistance pathways to PROTACs.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FKBP12 Ligand-1 Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FKBP12 ligand-1 in cell culture experiments. The information is designed to assist in optimizing dosage and treatment duration for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is FKBP12 and what is the general mechanism of action for its ligands?
FK506-binding protein 12 (FKBP12) is a small, ubiquitously expressed protein that functions as a peptidyl-prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline residues in proteins.[1] Beyond its enzymatic activity, FKBP12 is a crucial regulator of several key signaling pathways. It binds to and modulates the activity of the TGF-β type I receptor, intracellular calcium release channels (ryanodine receptors, RyRs), and is famously involved in the mechanism of immunosuppressive drugs like FK506 (tacrolimus) and rapamycin.[1][2][3][4][5]
FKBP12 ligands can act in several ways:
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Inhibition of PPIase activity: Some ligands directly inhibit the enzymatic function of FKBP12.[6]
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Modulation of protein-protein interactions: Ligands can disrupt or promote the interaction of FKBP12 with its binding partners. For example, ligands can cause FKBP12 to dissociate from the TGF-β receptor, leading to its activation.[4][7][8]
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Formation of ternary complexes: Certain ligands, like rapamycin, induce the formation of a complex between FKBP12 and a target protein (e.g., mTOR), leading to inhibition of the target's function.[1][9][10]
Q2: How do I determine the optimal starting concentration for my this compound?
For a novel FKBP12 ligand, a good starting point is to perform a dose-response experiment. A wide concentration range is recommended when the ligand's potency is unknown.[11] A common approach is to use a serial dilution, for instance, starting from a high concentration of 10 µM and performing 1:3 or 1:10 dilutions to cover a broad spectrum of concentrations.[12] It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the highest ligand dose to account for any solvent effects.[12]
Q3: What is the recommended duration for an initial time-course experiment?
The optimal treatment time can vary significantly depending on the cellular process being investigated. For initial experiments, it is advisable to test a range of time points. A typical time course might include early time points (e.g., 0, 2, 8 hours) and later time points (e.g., 18, 24, 48, 72 hours).[13] The choice of time points should be guided by the expected kinetics of the biological response. For example, effects on signaling pathway activation might be observed within minutes to hours, while effects on cell proliferation or apoptosis may require 24-72 hours.[14]
Troubleshooting Guide
Problem 1: High variability between replicate wells in my dose-response assay.
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Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. After trypsinization, gently pipette the cell suspension up and down to break up cell clumps. Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well.[15]
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation, which can concentrate the ligand and affect cell growth. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Inaccurate ligand dilution.
-
Solution: Prepare a master mix of the highest ligand concentration and perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 2: No observable effect of the this compound at any tested concentration or time point.
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Possible Cause: Ligand instability or inactivity.
-
Solution: Confirm the stability of your ligand in the culture medium at 37°C over the duration of your experiment. The ligand may be degrading. Also, verify the ligand's activity through a cell-free biochemical assay if possible.
-
-
Possible Cause: Low or absent FKBP12 expression in the chosen cell line.
-
Solution: Confirm the expression of FKBP12 in your cell line using techniques like Western blotting or qPCR. If FKBP12 levels are low, consider using a different cell line with higher expression.
-
-
Possible Cause: The chosen endpoint is not modulated by FKBP12 in your experimental system.
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Solution: FKBP12 is involved in multiple signaling pathways.[1] Your ligand might be affecting a pathway that does not significantly impact the specific readout you are measuring (e.g., cell viability). Consider measuring markers of different FKBP12-regulated pathways, such as phosphorylation of SMAD proteins (for TGF-β signaling) or mTOR pathway components.[3][4]
-
Problem 3: The dose-response curve is not sigmoidal.
-
Possible Cause: Ligand cytotoxicity at high concentrations.
-
Solution: High concentrations of a compound can induce off-target effects or general toxicity, leading to a sharp drop in the response curve. It is important to distinguish between a specific pharmacological effect and non-specific toxicity. Consider using a lower concentration range or a different assay to assess cytotoxicity specifically (e.g., a live/dead stain).
-
-
Possible Cause: Ligand insolubility.
-
Solution: Visually inspect the culture medium for any precipitation of the ligand, especially at higher concentrations. If solubility is an issue, consider using a different solvent or a lower concentration range. The manufacturer's product information should be consulted for solubility data.[14]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Ligand-1 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.6 ± 3.9 |
| 100 | 5.1 ± 2.1 |
Table 2: Hypothetical Time-Course Data for this compound (at 1 µM)
| Treatment Time (hours) | p-SMAD2 Levels (Fold Change vs. 0h) |
| 0 | 1.0 |
| 2 | 1.8 |
| 8 | 3.5 |
| 18 | 2.4 |
| 24 | 1.5 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
-
Cell Seeding:
-
Ligand Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of 8-10 concentrations.[12]
-
Include a vehicle control (medium with the same concentration of solvent as the highest ligand concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared ligand dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[14]
-
-
Assay and Data Analysis:
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).[12][14]
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the % Viability against the logarithm of the ligand concentration to generate a dose-response curve and determine the IC50 value.[12]
-
Protocol 2: Time-Course Experiment for this compound
-
Cell Seeding:
-
Seed cells in multiple plates or in different sections of a larger plate, ensuring the same seeding density for all time points.
-
-
Ligand Treatment:
-
Prepare the this compound at a fixed, effective concentration (e.g., the IC50 value determined from the dose-response experiment).
-
There are two common approaches for a time-course experiment[13]:
-
Staggered Treatment, Single Harvest: Add the ligand at different times leading up to a single harvest time. This allows for parallel processing of all samples at the end.
-
Single Treatment, Staggered Harvest: Add the ligand to all wells at the same time and harvest the cells at different time points. This ensures consistent treatment conditions.
-
-
-
Sample Collection and Analysis:
-
At each designated time point, harvest the cells. This may involve cell lysis for protein or RNA extraction.
-
Analyze the endpoint of interest (e.g., protein phosphorylation by Western blot, gene expression by qPCR).
-
Normalize the results to a loading control (for Western blots) or a housekeeping gene (for qPCR) and compare them to the 0-hour time point.
-
Visualizations
Caption: Overview of major signaling pathways regulated by FKBP12.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting guide for lack of ligand effect.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FKBP12: The Tiny Protein Pulling Biology's Biggest Strings? [ailurus.bio]
- 3. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Structure-Based Study of New Potential FKBP12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of TGFβ receptor inhibition by FKBP12 | The EMBO Journal [link.springer.com]
- 8. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]
- 11. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Hook Effect in FKBP12 Ligand-1 PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the hook effect in FKBP12 ligand-1 PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][2] At excessively high concentrations, the PROTAC promotes the formation of non-productive binary complexes (PROTAC-FKBP12 or PROTAC-Target Protein) instead of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and degradation.[1][2][3]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental data.[1][2] A potent PROTAC might be incorrectly classified as inactive if it is only tested at high concentrations that fall on the downward slope of the bell-shaped curve.[1] Understanding this phenomenon is crucial for the accurate determination of key efficacy parameters such as the maximal degradation level (Dmax) and the half-maximal degradation concentration (DC50).[1][2]
Q3: What are the primary experimental readouts for characterizing the hook effect?
A3: The key experimental readouts are the DC50 and Dmax values derived from a dose-response curve.[1][4] A pronounced hook effect will manifest as a significant reduction in the percentage of degradation after reaching the Dmax, creating a bell-shaped curve.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: The magnitude of the hook effect is influenced by several factors, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, the stability of the ternary complex, and the specific cell line used in the experiment.[1][5] The design of the PROTAC's linker is also a critical factor, as it can affect the cooperativity of ternary complex formation.[1][6]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[1][2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough, including very low (pM to nM) and very high (µM) concentrations, to fully characterize the bell shape. It is recommended to use a minimum of 8-10 concentrations with half-log dilutions.[1]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of degradation.[1]
-
Data Analysis: Use a non-linear regression model that can fit a biphasic or bell-shaped curve to accurately calculate DC50 and Dmax values. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[1]
-
Issue 2: The PROTAC shows weak or no degradation at expected active concentrations.
-
Likely Cause: The tested concentrations may fall entirely within the hook effect region, or the PROTAC may have poor cell permeability.[1][6]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a primary step, test a much wider range of concentrations, including those in the nanomolar or even picomolar range.[1] The optimal concentration for degradation may be significantly lower than initially predicted.
-
Assess Ternary Complex Formation: Employ biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations.[1][7] This can confirm if the PROTAC is capable of bringing the target and E3 ligase together.
-
Evaluate Cell Permeability: If degradation is consistently low across all concentrations, consider performing cell permeability assays to ensure the PROTAC is reaching its intracellular targets.[1][6]
-
Issue 3: How can the hook effect be mitigated during PROTAC design and experimentation?
-
Likely Cause: The hook effect is an inherent characteristic of the PROTAC's mechanism, but its impact can be minimized.
-
Troubleshooting Steps:
-
Optimize the Linker: The length and chemical composition of the linker are crucial for the stability of the ternary complex. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[1][6]
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between the target protein and the E3 ligase, leading to positive cooperativity.[1][6] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher PROTAC concentrations.
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments with two different this compound PROTACs to illustrate the hook effect.
Table 1: Dose-Response Data for FKBP12 Degradation by PROTAC-A
| PROTAC-A Concentration (nM) | % FKBP12 Degradation |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 50 | 95 (Dmax) |
| 100 | 80 |
| 500 | 40 |
| 1000 | 20 |
| 5000 | 10 |
Table 2: Key Degradation Parameters for PROTAC-A vs. PROTAC-B
| Parameter | PROTAC-A | PROTAC-B |
| DC50 (nM) | 8 | 15 |
| Dmax (%) | 95 | 85 |
| Hook Effect Onset (nM) | >50 | >100 |
Experimental Protocols
Protocol 1: Western Blotting for FKBP12 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 5000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4][8]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[8][9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. Also, incubate with a loading control antibody (e.g., GAPDH or β-actin).[1][9]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[1][9]
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation: Prepare serial dilutions of the this compound PROTAC in assay buffer. Prepare solutions of tagged FKBP12 (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[1]
-
Assay Plate Setup: In a 384-well plate, add the tagged FKBP12, the tagged E3 ligase, and the PROTAC dilutions. Include appropriate controls (e.g., no PROTAC, no proteins). Incubate the plate to allow for the formation of the ternary complex.[10]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells. Incubate the plate in the dark to allow for bead-protein binding.[10]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.[10]
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase for the PROTAC, recombinant FKBP12, and biotinylated ubiquitin in reaction buffer.
-
PROTAC Addition: Add the this compound PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Immunoprecipitation: Stop the reaction and perform immunoprecipitation for FKBP12 using a specific antibody.[11]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on FKBP12.[6][11] An increase in high molecular weight bands in the presence of the PROTAC confirms its activity.
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Workflow for identifying the hook effect.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Improving the In Vivo Stability of FKBP12 Ligand-1 Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and questions related to improving the in vivo stability and efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize an FKBP12 ligand.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of poor in vivo stability for FKBP12-based PROTACs?
The main challenges affecting the in vivo stability of FKBP12-based PROTACs, like other PROTACs, stem from several key factors:
-
Metabolic Instability: PROTACs are complex molecules that are often susceptible to metabolism by enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver and blood.[1][2] This "first-pass" metabolism can significantly reduce the amount of active compound that reaches the target tissue.[1][3]
-
Chemical Instability: Certain chemical moieties within the PROTAC structure, especially within the linker or the E3 ligase ligand (e.g., thalidomide (B1683933) and its derivatives), can be prone to hydrolysis under physiological pH conditions, leading to degradation and loss of activity.[1]
-
Poor Pharmacokinetic Properties: Due to their high molecular weight and often lipophilic nature, PROTACs can suffer from poor aqueous solubility and low cell permeability.[1][3] This can lead to aggregation, inefficient cellular uptake, and rapid clearance from the body.[1]
Q2: How does the linker design critically influence the in vivo stability of a PROTAC?
The linker is a crucial determinant of a PROTAC's overall stability and efficacy.[1][4] Its length, composition, and attachment points can significantly impact the molecule's properties:
-
Metabolic Stability: The linker is frequently a primary site of metabolic modification.[1] Incorporating more metabolically stable groups (e.g., replacing metabolically liable alkyl chains with rings or fluorinated motifs) can enhance stability.[3] Conversely, long, flexible linkers like polyethylene (B3416737) glycol (PEG) or long alkyl chains can be more susceptible to metabolism.[1]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility and permeability. For instance, PEG linkers are often used to improve solubility, while replacing a PEG linker with a phenyl ring has been shown to improve cell permeability.[3][4]
-
Ternary Complex Formation: The linker's length and rigidity dictate the geometry of the ternary complex (FKBP12-PROTAC-E3 Ligase).[4] An improperly designed linker can prevent the formation of a stable and productive complex, leading to inefficient degradation.[4]
Q3: What are the most common metabolic pathways that lead to the degradation of PROTACs?
Common metabolic pathways for PROTACs include oxidation, primarily carried out by CYP enzymes like CYP3A4, and the hydrolysis of amide or ester bonds that may be present in the linker or ligands.[2] Additionally, aldehyde oxidase (AO) can be involved in the metabolism of certain heterocyclic structures within the PROTAC molecule.[2]
Q4: Can formulation strategies be used to overcome the inherent stability issues of a PROTAC?
Yes, formulation strategies can significantly improve the in vivo performance of PROTACs with poor physicochemical properties.[2] Techniques such as creating amorphous solid dispersions (ASDs) or utilizing nanocarriers can enhance aqueous solubility, protect the PROTAC from premature degradation, and improve its oral absorption and bioavailability.[2][5]
Q5: What is the "hook effect" and how does it impact in vivo experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-FKBP12 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7] In vivo, this means that simply increasing the dose may not lead to better efficacy and could even be detrimental. It is crucial to perform a wide dose-response study to identify the optimal concentration range for maximum degradation.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during your in vivo experiments.
Problem 1: Low or No FKBP12 Target Degradation in Animal Models
You have administered your FKBP12-based PROTAC to an animal model, but subsequent analysis of tissue samples shows minimal or no reduction in FKBP12 protein levels.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity in vivo.
Possible Causes & Solutions:
| Possible Cause | Recommended Action & Methodology |
| Poor Pharmacokinetics (PK) | 1. Conduct a Pharmacokinetic Study: Administer the PROTAC and collect plasma/tissue samples at multiple time points. Analyze compound concentration using LC-MS/MS to determine key parameters like Cmax, half-life (t½), and overall exposure (AUC). 2. Adjust Dosing: Based on PK data, modify the dosing frequency or route of administration to maintain a therapeutic concentration.[8] 3. Redesign the Molecule: If exposure is fundamentally poor, consider modifying the linker or ligands to improve PK properties. |
| Rapid Metabolic Clearance | 1. Perform In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance rate of the PROTAC (see protocol below).[2] 2. Identify Metabolites: Use high-resolution mass spectrometry to identify the specific sites on the molecule that are being modified ("metabolic hotspots"). 3. Modify the Structure: Redesign the PROTAC to block these metabolic hotspots, for example, by introducing fluorine atoms or switching to a more stable chemical group. |
| Poor Cell Permeability / Target Engagement | 1. Assess Cell Permeability: Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.[3] 2. Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET in a cellular context to confirm that the PROTAC is reaching and binding to FKBP12 inside the cell.[6] |
| Suboptimal Formulation | 1. Check Compound Stability: Ensure your PROTAC is not degrading in the formulation vehicle before administration. 2. Test Alternative Formulations: If solubility is low, explore different, well-tolerated vehicles or advanced formulations like amorphous solid dispersions (ASDs).[2][8] |
| "Hook Effect" | 1. Perform a Dose-Escalation Study: Administer a wide range of doses in your animal model to determine the optimal concentration for target degradation and to check for a bell-shaped dose-response curve.[6][8] |
Problem 2: Significant In Vivo Toxicity Observed
Animals treated with the FKBP12-based PROTAC show signs of toxicity, such as weight loss or other adverse effects.
| Possible Cause | Recommended Action & Methodology |
| Formulation-Related Toxicity | 1. Run a Vehicle Control Group: Always include a group of animals that receives only the formulation vehicle. This helps to distinguish between toxicity from the PROTAC itself versus the delivery components.[8] |
| Off-Target Effects | 1. Profile Selectivity: Use unbiased proteomics (e.g., mass spectrometry-based) to compare protein levels in cells treated with your PROTAC versus a control. This can identify unintended protein degradation. 2. Optimize the Target-Binding Ligand: If the FKBP12 ligand has known off-targets, consider using a more selective binder.[6] 3. Modify the Linker: The linker can influence the geometry of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker may improve selectivity.[6] |
Strategies for Improving In Vivo Stability
The following diagram outlines key strategies that can be employed during the design and development phase to enhance the in vivo stability of FKBP12-based PROTACs.
Caption: Key strategies for enhancing the in vivo stability and performance of PROTACs.
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Properties
This table provides an illustrative example of how modifying the linker can impact key parameters related to in vivo stability.
| PROTAC Version | Linker Type | In Vitro Half-Life (t½) in HLM (min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) in Mice |
| FKBP12-PROTAC-01 | C8 Alkyl Chain | 15 | 0.5 | < 2% |
| FKBP12-PROTAC-02 | PEG-4 | 25 | 0.2 | < 1% |
| FKBP12-PROTAC-03 | Phenyl Ring | 65 | 3.1 | 15% |
| FKBP12-PROTAC-04 | Cyclopropyl-linked | > 120 | 2.5 | 25% |
| Data is illustrative and based on general principles of PROTAC optimization.[3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a preliminary assessment of a PROTAC's susceptibility to metabolism by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an FKBP12-based PROTAC.
Materials:
-
FKBP12-PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled human or mouse liver microsomes (HLM or MLM)[2]
-
NADPH regenerating system (Solutions A & B)[2]
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)[2]
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., warfarin, propranolol) for reaction quenching[2]
-
96-well plates
-
LC-MS/MS system[2]
Procedure:
-
Prepare a working solution of the PROTAC by diluting the stock solution in buffer to an intermediate concentration.
-
In a 96-well plate, add phosphate buffer, the PROTAC working solution (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[2]
-
Include a negative control sample with no NADPH regenerating system to account for non-enzymatic degradation.
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent PROTAC at each time point relative to the T=0 sample.
-
Calculate the half-life (t½) by plotting the natural log of the remaining PROTAC percentage against time and fitting the data to a first-order decay equation.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo target degradation and efficacy of an FKBP12-based PROTAC.
Objective: To quantify the degradation of FKBP12 in tumor tissue and assess the impact on tumor growth.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for xenograft (e.g., a line where FKBP12 is relevant)
-
FKBP12-based PROTAC
-
Appropriate formulation vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Animal Model: Implant the chosen cancer cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, PROTAC at various doses).
-
Compound Formulation: Prepare the PROTAC in the chosen vehicle immediately before dosing.[8]
-
Dosing: Administer the PROTAC and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[8]
-
Monitoring:
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at interim time points for a time-course analysis), euthanize a subset of animals from each group.
-
Sample Collection: Promptly collect tumor and plasma samples.[8]
-
Target Degradation Assessment:
-
Data Analysis: Correlate the extent of FKBP12 degradation with the observed tumor growth inhibition.
References
Technical Support Center: Synthesis of FKBP12 Ligand-1 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of FKBP12 ligand-1 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider for a successful this compound conjugation via NHS ester chemistry?
A1: Successful conjugation of an this compound containing a primary amine to a payload functionalized with an N-hydroxysuccinimide (NHS) ester is dependent on several key factors:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5 to ensure the primary amine of the ligand is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[1][2][3]
-
Buffer Composition: Amine-containing buffers such as Tris or glycine (B1666218) must be avoided as they will compete with the ligand for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][3][4] Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.[1][2]
-
Concentration of Reactants: Higher concentrations of both the ligand and the NHS ester-payload can improve reaction efficiency and minimize the competing hydrolysis of the NHS ester.[1] A protein concentration of at least 2 mg/mL is often recommended when conjugating to proteins.[1]
-
Reaction Time and Temperature: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[2] Lower temperatures can reduce the rate of NHS ester hydrolysis but may require longer reaction times.[1]
-
Purity of Reagents: Ensure the this compound and the NHS ester-functionalized payload are of high purity to avoid side reactions and simplify purification of the final conjugate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and characterization of this compound conjugates.
Synthesis
Q2: I am observing very low yield in my this compound conjugation reaction. What are the possible causes and how can I improve it?
A2: Low conjugation yield is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | Verify the pH of your reaction buffer is within the 7.2-8.5 range using a calibrated pH meter. Adjust as necessary.[1][2] |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your ligand solution into an appropriate buffer like PBS.[1][3] |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive. Prepare the NHS ester solution immediately before use and minimize its exposure to aqueous buffer before adding the ligand.[4] Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.[1] |
| Low Reactant Concentrations | Increase the concentration of your this compound and/or the molar excess of the NHS ester-payload to favor the desired reaction over hydrolysis.[1] |
| Steric Hindrance | If the amine on your this compound is sterically hindered, the reaction may be slow. Try extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C). |
| Poor Quality of Reagents | Ensure the purity of your starting materials. Impurities can interfere with the reaction. |
Q3: I am performing a solid-phase synthesis of my this compound and observing unexpected side products. What are common side reactions in SPPS?
A3: Solid-phase peptide synthesis (SPPS) can be prone to several side reactions that lead to impurities. Common issues include:
-
Aspartimide Formation: Peptides containing aspartic acid can undergo cyclization to form a stable aspartimide, which can then be hydrolyzed to a mixture of aspartyl and isoaspartyl peptides. This is a base-catalyzed reaction.[5][6]
-
Glutarimide Formation: Similar to aspartimide formation, glutamic acid residues can form glutarimides.[5]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, which acts as a capping group and terminates the peptide chain growth.
-
Racemization: The stereochemistry of amino acids can be altered during activation and coupling steps, particularly when using certain coupling reagents or bases.[7][8]
-
Diketopiperazine Formation: The first two amino acids coupled to the resin can cyclize and cleave from the support, forming a diketopiperazine. This is more common with proline or glycine at the second position.[7]
To mitigate these side reactions, consider optimizing your coupling reagents, deprotection conditions (e.g., using piperazine (B1678402) instead of piperidine (B6355638) for Fmoc removal to reduce base-induced side reactions), and the sequence of amino acid addition.[6]
Purification
Q4: My HPLC chromatogram for the purification of the this compound conjugate shows peak tailing. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC is often indicative of secondary interactions between the analyte and the stationary phase. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Silanol (B1196071) Interactions | Basic compounds can interact with acidic silanol groups on the silica-based stationary phase. Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the basic analyte and suppress silanol interactions. Alternatively, use an end-capped column.[9][10][11] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.[9][12] |
| Contamination of the Column | Strongly retained impurities from previous injections can accumulate on the column. Flush the column with a strong solvent. Using a guard column can also help protect the analytical column.[11][13] |
| Inappropriate Mobile Phase pH | If your conjugate has ionizable groups, a mobile phase pH close to its pKa can lead to mixed ionic forms and peak tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.[9][12] |
| Extra-column Effects | Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing. Use tubing with a smaller internal diameter and ensure all fittings are secure.[10] |
Q5: I am observing multiple peaks or broad peaks during the HPLC purification of my conjugate. What are the likely reasons?
A5: Multiple or broad peaks can arise from several issues during synthesis or the chromatographic process itself.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | The presence of starting materials (unreacted this compound and/or the payload) will result in extra peaks. Monitor the reaction progress by LC-MS to ensure completion before purification. |
| Formation of Side Products | Side reactions during synthesis will generate impurities that appear as separate peaks. Optimize reaction conditions to minimize side product formation. |
| On-column Degradation | The conjugate may be unstable under the HPLC conditions (e.g., acidic mobile phase). Check the stability of your compound in the mobile phase over time. Consider using a different mobile phase or a faster purification method.[14] |
| Poor Sample Solubility | If the conjugate is not fully dissolved in the injection solvent or mobile phase, it can lead to broad or split peaks. Ensure your sample is completely dissolved before injection. The injection solvent should be weaker than or matched to the mobile phase. |
| Column Degradation | A void at the head of the column or deterioration of the stationary phase can cause peak broadening and splitting. Replace the column if necessary.[11][13] |
Characterization
Q6: I am having trouble interpreting the mass spectrometry data for my this compound conjugate. The signal is weak or I see unexpected masses.
A6: Mass spectrometry is a critical tool for confirming the identity of your conjugate. Here are some common issues and how to address them:
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Ionization Efficiency | The choice of ionization source (e.g., ESI, APCI) and the mobile phase composition can significantly impact signal intensity. Optimize the mobile phase additives (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode) to promote ionization of your conjugate.[15] |
| Sample Concentration | A sample that is too dilute will give a weak signal, while a sample that is too concentrated can cause ion suppression. Prepare a dilution series to find the optimal concentration for analysis.[15] |
| Formation of Adducts | The presence of salts (e.g., sodium, potassium) in your sample or mobile phase can lead to the formation of adducts ([M+Na]+, [M+K]+), which can complicate the spectrum and reduce the intensity of the desired molecular ion peak. Use high-purity solvents and consider desalting your sample before analysis.[16] |
| In-source Fragmentation | The conjugate may be fragmenting in the ion source. Reduce the cone voltage or other source parameters to minimize fragmentation. |
| Incorrect Mass Calibration | Ensure the mass spectrometer is properly calibrated. An inaccurate calibration will lead to incorrect mass assignments.[15] |
| No Peaks Observed | If no peaks are visible, check the sample path for clogs, ensure the detector is functioning correctly, and verify that the sample is reaching the detector.[17] |
Experimental Protocols
Protocol 1: NHS Ester-Amine Coupling for this compound Conjugation
This protocol provides a general guideline for conjugating an amine-containing this compound to a payload functionalized with an NHS ester.
Materials:
-
This compound with a primary amine
-
NHS ester-functionalized payload
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[2]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.0
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare the this compound Solution: Dissolve the amine-containing this compound in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized payload in a minimal amount of anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).[2][18]
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-20 equivalents) of the NHS ester solution to the this compound solution while gently vortexing.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if any of the components are light-sensitive.
-
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[19]
-
Purification: Purify the this compound conjugate from unreacted starting materials and byproducts using a suitable method, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and analytical HPLC.
Protocol 2: Fluorescence Polarization Assay for FKBP12-Ligand Binding
This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of a synthesized this compound conjugate.
Materials:
-
Purified FKBP12 protein
-
Fluorescently labeled FKBP12 ligand (tracer)
-
Synthesized this compound conjugate (competitor)
-
Assay Buffer: e.g., 25 mM phosphate buffer, pH 7.0
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a saturation binding experiment by titrating the FKBP12 protein against a fixed, low concentration of the fluorescent tracer.
-
The optimal tracer concentration should be well below the expected Kd and provide a stable and robust fluorescence signal (typically at least 3-fold above buffer background).[20][21]
-
-
Competition Binding Assay:
-
Prepare a series of dilutions of your unlabeled this compound conjugate in the assay buffer.
-
In a microplate, add a fixed concentration of FKBP12 protein (typically at or below the Kd determined from the saturation experiment) and the fixed, optimal concentration of the fluorescent tracer to each well.
-
Add the serially diluted this compound conjugate to the wells. Include controls with no competitor (maximum polarization) and no FKBP12 protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measure Fluorescence Polarization:
-
Read the plate on a microplate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for FKBP12.
-
Quantitative Data
The following table summarizes representative binding affinities of known ligands to FKBP12. These values can serve as a benchmark for newly synthesized conjugates.
| Ligand | Binding Affinity (Ki or Kd) | Method |
| FK506 (Tacrolimus) | 0.6 nM (Ki) | Enzyme Inhibition Assay |
| Rapamycin (Sirolimus) | 0.3 nM (Ki) | Enzyme Inhibition Assay |
| Shield-1 (for FKBP12 F36V) | 2.4 nM (Kd) | Fluorescence Polarization[20] |
| Shield-2 (for FKBP12 F36V) | 29 nM (Kd) | Fluorescence Polarization[20] |
| Ligand 8 | 10 nM (Ki) | Not specified[22] |
| Ligand 308 | 8-14 nM (Kd) | Not specified[22] |
Note: Binding affinities can vary depending on the assay conditions and methodology.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key biological pathways involving FKBP12 and a typical experimental workflow for conjugate synthesis and characterization, generated using Graphviz.
Caption: TGF-β signaling pathway and the inhibitory role of FKBP12.
Caption: mTOR signaling pathway and inhibition by the Rapamycin-FKBP12 complex.
Caption: Experimental workflow for this compound conjugate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. uhplcs.com [uhplcs.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. gentechscientific.com [gentechscientific.com]
- 18. glenresearch.com [glenresearch.com]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Affinity Properties of a High-Affinity Ligand of FKBP12 Studied by Molecular Simulations of a Binding Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of FKBP12 Ligand-1
Welcome to the technical support center for enhancing the cell permeability of FKBP12 ligand-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound shows high affinity in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency from a biochemical to a cellular context is a strong indicator of poor cell permeability. Large, complex molecules, like many FKBP12 ligands, often struggle to cross the cell membrane efficiently.[1][2] To confirm this, you can directly measure the intracellular concentration of your ligand using methods like LC-MS/MS. If the intracellular concentration is significantly lower than the concentration required for target engagement, permeability is likely the limiting factor.
Q2: I performed a Parallel Artificial Membrane Permeability Assay (PAMPA), and my ligand showed low passive diffusion. What are my next steps?
A2: Low PAMPA results suggest poor passive permeability, a common issue for large and polar molecules.[1] Consider the following strategies:
-
Chemical Modification: Introduce lipophilic moieties to your ligand to increase its ability to partition into the lipid bilayer. However, be mindful that such modifications do not disrupt the binding to FKBP12.
-
Prodrug Approach: Mask polar functional groups with lipophilic, enzymatically cleavable groups. These groups can be removed by intracellular enzymes, releasing the active ligand inside the cell.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like lipid-based delivery systems (e.g., liposomes) or polymeric nanoparticles to enhance bioavailability.[3][4]
Q3: My ligand has good passive permeability in PAMPA, but I still see low intracellular accumulation. What could be the problem?
A3: This scenario often points towards active efflux, where transporter proteins on the cell surface actively pump your ligand out of the cell. The Caco-2 cell permeability assay is the gold standard for investigating this phenomenon.[5] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.
To address this, you can:
-
Co-administer with an Efflux Inhibitor: Use known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) in your cell-based assays to see if this increases the intracellular concentration and activity of your ligand.
-
Structural Modifications: Modify the ligand structure to reduce its recognition by efflux transporters. This often involves altering charge, hydrogen bonding capacity, or overall conformation.
Q4: I am considering chemical modifications to improve permeability. What are some common strategies that have been successful for complex molecules like FKBP12 ligands?
A4: For large and structurally complex ligands, subtle modifications are often key to improving permeability without sacrificing target affinity. Consider these approaches:
-
N-methylation: Replacing N-H bonds with N-CH3 can reduce the number of hydrogen bond donors, making the molecule less polar and more membrane-permeable.[6]
-
Intramolecular Hydrogen Bonding: Introducing functional groups that can form intramolecular hydrogen bonds can "hide" polar groups from the aqueous environment, effectively increasing lipophilicity.
-
Bioisosteric Replacement: Replace polar functional groups with bioisosteres that have similar steric and electronic properties but are less polar. For example, replacing a carboxylic acid with a tetrazole.
A notable example in the context of FKBP ligands is the development of Shield-1, a cell-permeable synthetic ligand, which was designed to have improved pharmacokinetic properties.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight range for good cell permeability?
A1: While not a strict rule, the "Rule of Five" suggests that compounds with a molecular weight of less than 500 Da are more likely to be orally bioavailable, which often correlates with good cell permeability. Many FKBP12 ligands, especially natural products like FK506 and rapamycin, exceed this and other "Rule of Five" parameters, often necessitating strategies to improve their uptake into cells.[2][8]
Q2: How do I choose between a PAMPA and a Caco-2 assay for permeability screening?
A2: The choice depends on the stage of your research and the specific question you are asking.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[9] It is ideal for early-stage screening of large numbers of compounds to get a quick assessment of their passive permeability.
-
Caco-2 Assay: This is a lower-throughput, cell-based assay that uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[5] It provides more physiologically relevant data, as it accounts for both passive diffusion and active transport (uptake and efflux). It is considered the gold standard for predicting oral absorption.
Q3: Can nanoparticle-based delivery systems be used for in vitro cell-based assays?
A3: Yes, nanoparticle formulations can be used in cell-based assays. They can enhance the delivery of your this compound into cells, potentially increasing the observed biological effect. Common nanoparticle systems include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[3][4] It is important to include appropriate controls to ensure that the nanoparticle vehicle itself does not have any cytotoxic or off-target effects.
Q4: Are there any known signaling pathways that are affected by FKBP12 and its ligands that I should be aware of when interpreting my cell-based assay results?
A4: Yes, the FKBP12-ligand complex can interact with several key signaling proteins. The most well-known are:
-
Calcineurin: The FKBP12-FK506 complex inhibits calcineurin, a phosphatase involved in T-cell activation.[2]
-
mTOR (mechanistic Target of Rapamycin): The FKBP12-rapamycin complex inhibits mTORC1, a central regulator of cell growth and proliferation.[8]
Understanding these pathways is crucial for interpreting the results of your cell-based assays, as the observed phenotype may be a result of these downstream effects rather than a direct consequence of FKBP12 inhibition alone.
Data Presentation
Table 1: Comparison of Permeability Assays
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Cell Permeability Assay |
| Principle | Measures passive diffusion across a lipid-infused artificial membrane. | Measures transport across a monolayer of differentiated Caco-2 cells. |
| Throughput | High | Low to Medium |
| Biological Relevance | Low (only passive diffusion) | High (models intestinal epithelium, includes active transport) |
| Information Provided | Apparent permeability coefficient (Papp) for passive diffusion. | Papp for apical to basolateral (A-B) and basolateral to apical (B-A) transport, Efflux Ratio. |
| Ideal Use Case | Early-stage screening of large compound libraries. | Lead optimization and prediction of in vivo oral absorption. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
UV/Vis plate reader or LC-MS/MS instrument
Procedure:
-
Prepare the Donor Plate: Coat the filter membrane of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Solutions: Dilute the this compound stock solution in PBS to the desired final concentration (ensure the final DMSO concentration is <1%).
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.
-
Add Donor Solution: Add the prepared donor solutions to the wells of the donor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the ligand in the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]acceptor = Concentration of drug in the acceptor well at time t
-
[drug]equilibrium = Theoretical equilibrium concentration
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess both passive and active transport of this compound across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution in DMSO
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS instrument
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. You can also perform a Lucifer Yellow leakage test; low passage of this fluorescent marker indicates a healthy monolayer.
-
Bidirectional Transport (A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test solution containing this compound to the apical (A, upper) chamber.
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Bidirectional Transport (B to A):
-
Simultaneously, in separate wells, perform the reverse experiment.
-
Add the test solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate as above and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the ligand in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both A -> B and B -> A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B -> A) / Papp (A -> B).
-
Visualizations
Caption: Experimental workflow for assessing and troubleshooting the cell permeability of this compound.
Caption: Simplified signaling pathways affected by FKBP12-ligand complexes.
References
- 1. Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 5. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Affinity Properties of a High-Affinity Ligand of FKBP12 Studied by Molecular Simulations of a Binding Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FKBP - Wikipedia [en.wikipedia.org]
- 9. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalytical Methods for FKBP12 Ligand-1 Detection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists developing and refining bioanalytical methods for the detection of FKBP12 ligand-1.
Understanding FKBP12 Signaling
FKBP12 (FK506-binding protein 12) is a highly conserved, 12-kDa protein that functions as a peptidyl-prolyl isomerase (PPIase), assisting in the proper folding of proteins.[1] It is a crucial receptor for immunosuppressant drugs like FK506 (tacrolimus) and rapamycin (B549165) and is involved in key cellular signaling pathways.[1][2] Understanding these pathways is essential for contextualizing ligand-binding studies.
Key Signaling Pathways Involving FKBP12
Frequently Asked Questions (FAQs)
Q1: Which bioanalytical method should I choose for my this compound study?
A1: The choice depends on your specific research goals:
-
For High-Throughput Screening (HTS): A competitive ELISA or a Scintillation Proximity Assay (SPA) is well-suited for screening large compound libraries due to its speed and potential for automation.[3]
-
For Binding Affinity (Kd): Isothermal Titration Calorimetry (ITC) is the gold standard as it directly measures the heat of binding, providing a complete thermodynamic profile (Kd, stoichiometry, and enthalpy) in a single experiment.[4] Surface Plasmon Resonance (SPR) is another excellent, high-sensitivity option for determining affinity and kinetic parameters (kon/koff).[5]
-
For Quantifying in Complex Matrices (e.g., plasma): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for quantifying ligand concentrations in biological samples where matrix effects can be a problem.[6][7]
-
For Cellular Target Engagement: A NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be used to measure ligand binding to FKBP12 directly within living cells, providing valuable insights into intracellular activity and occupancy.[8]
Q2: My ligand is a small molecule. What challenges should I anticipate?
A2: Small molecules (<1000 Da) can present unique challenges. In Surface Plasmon Resonance (SPR), they generate a very small response signal because the signal is mass-dependent.[9] To overcome this, you may need a high density of the immobilized FKBP12 on the sensor chip.[9] For competitive ELISAs, quantifying small molecules is a common application, where a labeled competitor identical to your target is used.[10]
Troubleshooting Guides
Competitive ELISA
Problem: High Background
-
Q: All my wells, including negative controls, are showing a strong color signal. What's wrong?
-
A: High background can be caused by several factors:
-
Insufficient Washing: Wells may not be washed thoroughly enough between steps. Increase the number of wash cycles or the soaking time.[11]
-
Improper Blocking: The blocking buffer may be ineffective or old. Optimize the blocking agent (e.g., BSA, casein) and ensure it completely covers the well surface.[12][13]
-
Excessive Antibody/Conjugate Concentration: The concentration of the enzyme-conjugated detection antibody or labeled ligand may be too high, leading to non-specific binding. Perform a titration to find the optimal concentration.[11][13]
-
Contaminated Reagents: The substrate solution may be contaminated or degraded. Always prepare it fresh and protect it from light.[11][12]
-
Problem: No Signal or Weak Signal
-
Q: My standard curve is flat and my samples show no signal. What should I check?
-
A: A lack of signal usually points to a critical reagent or step failure:
-
Omission of a Key Reagent: Double-check that all reagents, especially the labeled ligand-conjugate and substrate, were added in the correct order.[13]
-
Inactive Reagents: The enzyme conjugate or substrate may have lost activity due to improper storage or expiration. Test their activity independently if possible.[13]
-
Incorrect Plate Reader Settings: Verify that you are reading the plate at the correct wavelength for your substrate (e.g., 450 nm for TMB).[13]
-
Enzyme Inhibition: Ensure that none of your buffers contain inhibitors for the enzyme used (e.g., sodium azide (B81097) inhibits horseradish peroxidase (HRP)).[13]
-
Problem: High Variability Between Replicates
-
Q: My replicate wells have very different absorbance values. How can I improve my precision?
-
A: High variability often stems from technical inconsistencies:
-
Pipetting Errors: Ensure your pipettes are calibrated and use consistent technique. Using multichannel pipettes can improve consistency when adding reagents.[12]
-
Uneven Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can significantly improve reproducibility.[10][13]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using them for critical samples or standards, or use a plate sealer during incubations.[12]
-
Surface Plasmon Resonance (SPR)
Problem: No or Weak Binding Signal
-
Q: I'm injecting my this compound, but I'm not seeing a response. What could be the issue?
-
A: This indicates a problem with the interaction itself or the experimental setup:
-
Inactive Ligand/Analyte: The immobilized FKBP12 protein may have been inactivated during the coupling process, or the analyte (ligand-1) may be degraded. Confirm the activity and integrity of your molecules.[5][14]
-
Low Ligand Immobilization: The density of FKBP12 on the sensor chip may be too low. Optimize the immobilization chemistry and conditions.[15]
-
Inappropriate Buffer Conditions: The running buffer's pH or ionic strength may not be optimal for the binding interaction.
-
Mass Transport Limitation: For very fast interactions, the rate of binding can be limited by the flow of analyte to the surface. Try increasing the flow rate.[9]
-
Problem: High Non-Specific Binding (NSB)
-
Q: My ligand is binding to the reference surface as much as the active surface. How can I reduce NSB?
-
A: NSB can obscure the true binding signal and must be minimized:
-
Optimize Running Buffer: Add a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the running buffer. Including a carrier protein like BSA can also help block non-specific sites.[14]
-
Surface Chemistry: Ensure the reference surface is properly blocked. Use ethanolamine (B43304) after amine coupling to deactivate any remaining active esters on both surfaces.[16]
-
Analyte Concentration: High concentrations of the analyte are more likely to result in non-specific binding. Try injecting a lower concentration range.[15]
-
Problem: Poor Regeneration
-
Q: I can't get the bound ligand to dissociate completely from the FKBP12 surface. What should I do?
-
A: Finding a regeneration solution that removes the analyte without damaging the immobilized ligand is crucial for reproducibility.
-
Scout for Conditions: Test a range of regeneration solutions, such as low pH (e.g., 10 mM glycine (B1666218) pH 2.0), high pH (e.g., 10 mM NaOH), or high salt (e.g., 2 M NaCl).[14] Start with mild conditions and short contact times to avoid denaturing the immobilized FKBP12.
-
Check Ligand Stability: Ensure that the immobilized FKBP12 is stable to the chosen regeneration condition by monitoring the baseline response over multiple cycles.
-
Isothermal Titration Calorimetry (ITC)
Problem: Noisy Baseline or Spikes in Data
-
Q: My raw ITC data has a noisy baseline and random spikes. What is causing this?
-
A: A stable baseline is critical for accurate data integration.
-
Air Bubbles: The most common cause is air bubbles in the sample cell or the injection syringe. Ensure all solutions are thoroughly degassed and use proper filling techniques to avoid introducing bubbles.[17]
-
Dirty Cell/Syringe: Residual material from previous experiments can cause baseline instability. Ensure the cell and syringe are cleaned meticulously according to the manufacturer's protocol.[17]
-
Mismatched Buffers: A significant mismatch between the buffer in the syringe (ligand) and the cell (FKBP12) can cause large heats of dilution, appearing as a "stepping" baseline. Prepare both solutions from the exact same buffer stock, ideally the final dialysis buffer of the protein.[18][19]
-
Problem: Signal Doesn't Return to Baseline
-
Q: The signal doesn't return to the pre-injection baseline before the next injection starts. How can I fix this?
-
A: This indicates that the system is not reaching equilibrium between injections.
-
Insufficient Time: The spacing between injections may be too short. Increase the delay to allow the binding heat to fully dissipate.[17]
-
High Reactant Concentrations: If the concentrations of FKBP12 or the ligand are too high, the resulting heat change can be very large and take longer to return to baseline. Consider reducing the concentrations.
-
LC-MS/MS Analysis
Problem: Poor Sensitivity / No Signal
-
Q: I'm not detecting my this compound or the signal is very weak. What should I check first?
-
A: A lack of signal in LC-MS/MS can be due to issues in the LC separation, the ion source, or the mass spectrometer settings.
-
MS Settings: Ensure the mass spectrometer is tuned and calibrated. Verify that the MS method uses the correct precursor and product ion m/z values for your ligand and that the collision energy is optimized.[20]
-
Ion Source: Check the spray from the capillary; an unstable or absent spray will result in no signal. Ensure ion source temperatures and gas flows are stable and appropriate for your compound and flow rate.[20]
-
LC System: Confirm there is mobile phase flow and that the column is properly equilibrated. Air bubbles in the pump or tubing can interrupt flow and cause signal loss.[20]
-
Sample Preparation: The concentration of your ligand in the injected sample may be below the limit of detection. Ion suppression from matrix components is also a common cause of low signal.[6][20] Consider a more rigorous sample clean-up procedure like solid-phase extraction (SPE).[6]
-
Problem: Retention Time Shifts
-
Q: The retention time of my ligand is inconsistent between injections. What is causing this?
-
A: Drifting retention times compromise data reliability and quantification.
-
Column Equilibration: Insufficient equilibration of the column between gradient runs is a frequent cause. Ensure you are using at least 10 column volumes for equilibration.[20]
-
Mobile Phase Issues: Check the mobile phase composition and pH. Changes in pH can alter the ionization state of the analyte and affect its retention. Ensure solvents are fresh and properly mixed.[7]
-
Column Temperature: Inconsistent column temperature can lead to retention time shifts. Use a column oven to maintain a stable temperature.[20]
-
Quantitative Data Summary
The following table summarizes binding affinity data for well-characterized FKBP12 ligands. This data can serve as a useful benchmark when developing new assays.
| Ligand | Assay Method | Parameter | Value | Reference |
| FK506 | Scintillation Proximity Assay (SPA) | IC50 | 3.2 nM | [3] |
| Rapamycin | Scintillation Proximity Assay (SPA) | IC50 | 3.5 nM | [3] |
| FK506 | Scintillation Proximity Assay (SPA) | Kd | 1.6 nM | [3] |
| Shield-1 | Fluorescence Polarization | Ki | 2.4 nM | [21] |
| Shield-2 | Fluorescence Polarization | Ki | 29 nM | [21] |
| SLF | Not Specified | IC50 | 2.6 µM | [22] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
-
Coating: Dilute recombinant FKBP12 to 1-2 µg/mL in a coating buffer (e.g., PBS, pH 7.4, or carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition: Wash the plate 3 times. Prepare serial dilutions of your test ligand (this compound) and a known standard. Add 50 µL of each dilution to the appropriate wells. Then, add 50 µL of a fixed, pre-determined concentration of a labeled competitor ligand (e.g., biotinylated FK506 or a derivative) to all wells except the blank. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate 4 times. If using a biotinylated competitor, add 100 µL/well of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark at room temperature until sufficient color develops (typically 10-30 minutes).
-
Stopping & Reading: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm on a microplate reader. The signal will be inversely proportional to the concentration of this compound in the sample.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
-
Ligand Preparation: Prepare purified, recombinant FKBP12 in a buffer suitable for immobilization (e.g., 10 mM sodium acetate, pH 4.5 for amine coupling). Ensure the protein is free of aggregates.[5]
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (running buffer only) for double referencing.
-
Surface Preparation: Select a suitable sensor chip (e.g., CM5 for amine coupling). Activate the surface with a fresh mixture of EDC/NHS according to the instrument protocol.
-
Immobilization: Inject the FKBP12 solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU). Inject over one flow cell, leaving another as a reference.
-
Blocking: Inject ethanolamine to deactivate any remaining reactive groups on both the ligand and reference flow cells.[16]
-
Binding Analysis: Perform a startup cycle with several injections of running buffer to stabilize the baseline. Inject the this compound dilution series, from lowest to highest concentration, over both flow cells. Include buffer injections periodically to assess baseline drift.
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel data from the active channel data. Perform double referencing by subtracting the average of the buffer blank injections. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Express and purify FKBP12. Exhaustively dialyze the protein against the final experimental buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.0).[4][23] Dissolve the this compound in the exact same final dialysis buffer to minimize heats of dilution.[18] Accurately determine the concentrations of both protein and ligand.
-
Degassing: Thoroughly degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Clean the sample cell and injection syringe thoroughly.
-
Loading: Load the FKBP12 solution into the sample cell (~200-1400 µL depending on the instrument). Load the more concentrated ligand solution into the injection syringe (~40-350 µL). The ligand concentration should ideally be 10-20 times that of the protein.[19]
-
Titration: Set the injection parameters (e.g., one initial 0.5 µL injection followed by 18-20 injections of 2 µL each, with 150-180 seconds between injections). Allow the system to equilibrate to a stable baseline before starting the titration.
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.
-
Data Analysis: Integrate the raw heat flow peaks for each injection. Subtract the heat of dilution from the corresponding binding heats. Plot the resulting heat per mole of injectant against the molar ratio of ligand to protein. Fit the binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. High Throughput Scintillation Proximity Assay for the Identification of FKBP-12 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. zefsci.com [zefsci.com]
- 8. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. assaygenie.com [assaygenie.com]
- 12. maxanim.com [maxanim.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 16. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 18. tainstruments.com [tainstruments.com]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. pubs.acs.org [pubs.acs.org]
Strategies to improve the therapeutic index of FKBP12 ligand-1 PROTACs
Welcome to the technical support center for FKBP12 ligand-1 Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and improve the therapeutic index of your FKBP12-targeting degraders.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to validate the mechanism of action for my FKBP12 PROTAC?
A1: To confirm that your FKBP12 PROTAC is functioning as intended, a series of validation experiments is crucial. The primary goal is to verify that the observed reduction in FKBP12 levels is due to proteasomal degradation and not other mechanisms like transcriptional repression.
Recommended Validation Workflow:
-
Confirm Protein Degradation: Use Western blotting to show a concentration- and time-dependent decrease in FKBP12 protein levels.
-
Assess Transcriptional Effects: Measure FKBP12 mRNA levels using RT-qPCR. A true PROTAC should not significantly alter mRNA expression.[1]
-
Verify Proteasome-Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding your PROTAC. The inhibition of degradation will confirm the involvement of the proteasome.[1]
-
Confirm E3 Ligase Involvement: Pre-treat cells with an E3 ligase pathway inhibitor, such as MLN4924 for Cullin-RING ligases (used by VHL and Cereblon), which should block PROTAC activity.[1] Additionally, using cell lines where the recruited E3 ligase (e.g., VHL or CRBN) has been knocked out should abrogate degradation.[2][3]
-
Use Negative Controls: Synthesize an inactive epimer of your PROTAC, where the E3 ligase-binding moiety is modified to prevent binding. This control should not induce degradation and helps rule out off-target effects unrelated to the PROTAC mechanism.[1]
Q2: How can I improve the selectivity and reduce the off-target effects of my FKBP12 PROTAC?
A2: Improving selectivity is key to increasing the therapeutic index. Off-target effects can arise from the FKBP12 ligand, the E3 ligase ligand, or the neo-surface of the ternary complex.
Strategies for Enhancing Selectivity:
-
Linker Optimization: The linker's length, rigidity, and attachment points are critical. Modifying the linker can alter the geometry of the ternary complex, favoring the on-target (FKBP12) interaction while destabilizing off-target complexes.[4]
-
E3 Ligase Choice: Different E3 ligases have varying expression levels across tissues and subcellular compartments.[2][3] Selecting an E3 ligase with expression restricted to target tissues can significantly improve the therapeutic window. While over 600 E3 ligases exist, only a handful are commonly used (VHL, CRBN, MDM2, cIAP).[5] Exploring novel, tissue-specific E3 ligases is an advanced strategy.[2][3]
-
Targeted Delivery: For in vivo applications, advanced delivery methods can enhance tissue specificity.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching the PROTAC to a tumor-specific antibody can direct it to cancer cells, minimizing exposure to healthy tissue.[2][3]
-
Conditional Activation: Strategies like hypoxia-activated or light-controlled PROTACs restrict their activity to specific microenvironments (e.g., solid tumors) or upon external stimulation.[3][6]
-
-
Minimize E3 Ligase Ligand Off-Targets: Pomalidomide, a common CRBN recruiter, is known to independently degrade zinc-finger proteins. Modifying the C5 position of the phthalimide (B116566) ring can reduce these off-target effects without compromising CRBN binding.[7]
Q3: My PROTAC shows a "hook effect." What is it and how can I mitigate it?
A3: The "hook effect" is a common phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:FKBP12 or PROTAC:E3 ligase) rather than the productive ternary complex (FKBP12:PROTAC:E3 ligase) required for degradation.[8][9]
Mitigation Strategies:
-
Optimize Dosing: The simplest approach is to perform a detailed dose-response curve to identify the optimal concentration range for degradation and avoid oversaturation.
-
Enhance Ternary Complex Cooperativity: Cooperativity (α) is the measure of how the binding of the first protein (e.g., FKBP12) to the PROTAC influences the binding of the second protein (E3 ligase). High positive cooperativity stabilizes the ternary complex, making it more competitive against binary complexes.[9] This can be achieved by optimizing the linker and the warhead/E3 ligand combination to create favorable protein-protein interactions between FKBP12 and the E3 ligase.[9][10]
Troubleshooting Guides
Problem 1: Poor or no degradation of FKBP12 is observed.
This is a frequent issue that requires a systematic investigation to pinpoint the failure point in the PROTAC's mechanism of action.
Possible Causes & Solutions:
| Potential Cause | Suggested Action & Assay | Rationale |
| Poor Cell Permeability | Perform a Cellular Thermal Shift Assay (CETSA). | PROTACs are often large molecules that struggle to cross the cell membrane. [11]CETSA can confirm if the PROTAC is engaging with intracellular FKBP12, indicated by a shift in the protein's melting temperature. |
| No Ternary Complex Formation | Use a NanoBRET assay or Co-Immunoprecipitation (Co-IP). | The PROTAC may bind FKBP12 and the E3 ligase independently but fail to bring them together due to steric hindrance or a poor linker. These assays directly measure the formation of the FKBP12:PROTAC:E3 ligase complex inside cells. [12][13] |
| Low E3 Ligase Expression | Quantify the protein levels of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot. | PROTAC efficacy is dependent on the abundance of the hijacked E3 ligase. If expression is low, degradation will be inefficient. Consider using a different cell line or hijacking a more abundant ligase. [14] |
| Subcellular Mislocalization | Use immunofluorescence or cell fractionation to determine the subcellular localization of FKBP12 and the recruited E3 ligase. | Degradation is most efficient when the target and the E3 ligase are in the same subcellular compartment. Mismatched localization can prevent productive ternary complex formation. [15] |
Problem 2: Significant off-target protein degradation is observed.
Off-target degradation compromises the therapeutic index and complicates data interpretation. Identifying unintended targets is critical.
Caption: On-target vs. off-target PROTAC degradation pathways.
Possible Causes & Solutions:
| Potential Cause | Suggested Action & Assay | Rationale |
| Lack of Ligand Specificity | Perform global quantitative proteomics (e.g., using mass spectrometry) to identify all proteins degraded upon PROTAC treatment. | This is the gold standard for assessing selectivity. [1][12]By comparing protein abundance in PROTAC-treated vs. vehicle-treated cells, you can create a comprehensive list of on- and off-targets. |
| E3 Ligand-Induced Degradation | If using a pomalidomide/lenalidomide-based CRBN recruiter, check for degradation of known zinc-finger proteins like ZFP91 and SALL4. [7] | The CRBN E3 ligase recruiters used in many PROTACs are themselves "molecular glue" degraders. Using proteomics or targeted Western blots can identify this type of off-target effect. [7] |
| "Neo-surface" Interactions | Re-design the PROTAC with a different linker or E3 ligase. | The interface formed between the target and the E3 ligase in the ternary complex can create a "neo-surface" that recruits other proteins, leading to their degradation. Changing the components can disrupt these off-target interactions. |
| High PROTAC Concentration | Repeat proteomics at the lowest effective concentration (e.g., DC50 or DC90). | Off-target effects are often exacerbated at higher concentrations. Using the minimum concentration required for on-target degradation can improve the selectivity profile. |
Quantitative Data Summary
The following table summarizes representative data for PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, illustrating key metrics used to evaluate degrader performance. While not specific to FKBP12, these parameters are directly applicable.
| PROTAC | Target | E3 Ligase | DC50 (nM)¹ | Dmax (%)² | Ternary Complex Cooperativity (α)³ | Reference |
| MZ1 | BRD4BD2 | VHL | ~15 | >90% | 5.2 (Positive) | [9] |
| AT1 | BRD4BD2 | VHL | >1000 | <20% | 0.7 (Negative) | [9] |
| dBET1 | BRD4 | CRBN | ~50 | >95% | 0.08 (Negative) | [12] |
| ARV-825 | BRD4 | CRBN | <1 | >98% | Not Reported | [14] |
¹DC50: Concentration of PROTAC required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved. ³Cooperativity (α): A value > 1 indicates positive cooperativity (ternary complex is favored); < 1 indicates negative cooperativity.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the reduction in FKBP12 protein levels following PROTAC treatment.
-
Cell Culture & Treatment: Plate cells (e.g., INA-6 for myeloma studies) at a suitable density and allow them to adhere. [16]Treat with a dose-response of your FKBP12 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 6, 12, or 24 hours). [17]2. Cell Lysis: Wash cells with ice-cold PBS. Lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Use a BCA or Bradford assay to determine the protein concentration for each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
-
Detection and Analysis: Use an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize FKBP12 levels to the loading control.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between FKBP12, the PROTAC, and the E3 ligase in a cellular context.
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or FKBP12 overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins from the beads (e.g., by boiling in Laemmli buffer). Analyze the eluate by Western blot, probing for FKBP12 and the E3 ligase to confirm their co-precipitation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating Cellular Target Engagement of FKBP12 Ligand-1: A Comparative Guide
For researchers and drug development professionals, confirming that a ligand binds to its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of established methodologies for validating the binding of a novel ligand, FKBP12 ligand-1, to its target protein, FKBP12, in a cellular context. We will delve into the principles, protocols, and data interpretation of three prominent techniques: the NanoBRET™ assay, the Cellular Thermal Shift Assay (CETSA), and a Tag-Based Ligand Detection method.
Comparison of Cellular Target Engagement Assays for FKBP12
| Method | Principle | Typical Quantitative Output | Throughput | Endogenous Protein Detection |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged FKBP12 and a fluorescently labeled tracer ligand.[1][2] | IC50 (from competitive binding) | High | No (requires protein overexpression) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein remaining after heat treatment.[3][4][5][6] | Thermal Shift (ΔTagg), EC50 (from isothermal dose-response) | Low to Medium | Yes |
| Tag-Based Ligand Detection | A tagged ligand (e.g., biotinylated) binds to FKBP12 in cells, and the complex is detected using a tag-specific reporter (e.g., fluorescently labeled streptavidin).[7] | Signal intensity (e.g., fluorescence) | Medium | No (requires protein overexpression of a fusion protein) |
NanoBRET™ Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein (FKBP12-NLuc) and a fluorescently labeled ligand (tracer) in living cells.[8] When the tracer binds to FKBP12-NLuc, the energy from the luciferase substrate catalysis is transferred to the fluorophore, resulting in a detectable light emission from the acceptor.[9] A test compound, such as this compound, will compete with the tracer for binding to FKBP12-NLuc, leading to a decrease in the BRET signal in a dose-dependent manner.[2][10]
Experimental Workflow
Caption: Workflow for the NanoBRET™ competitive binding assay.
Sample Experimental Data
The following table presents representative data from a competitive NanoBRET™ assay used to determine the cellular potency of various FKBP ligands.
| Compound | Cellular IC50 (nM) |
| Rapamycin | 15.2[2] |
| FK506 | 25.8[2] |
| This compound | To be determined |
Detailed Experimental Protocol
-
Cell Preparation : HEK293T cells are transiently transfected with a plasmid encoding for FKBP12 fused to NanoLuc® luciferase.[1][2]
-
Cell Seeding : Transfected cells are seeded into 96-well plates and incubated.
-
Compound Addition : A serial dilution of this compound is added to the wells.
-
Tracer Addition : A fluorescently labeled tracer ligand, known to bind FKBP12, is added at a fixed concentration.[2]
-
Substrate Addition : The Nano-Glo® Live Cell Substrate is added to all wells.
-
Detection : The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis : The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value for this compound is determined by plotting the NanoBRET™ ratio against the ligand concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[11] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6] When this compound binds to FKBP12, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to a range of temperatures, the amount of soluble FKBP12 remaining can be quantified, typically by Western blot.[4][5] An increase in the melting temperature (Tagg) of FKBP12 in the presence of the ligand confirms target engagement.[5]
Experimental Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Sample Experimental Data
The following table illustrates the type of data obtained from a CETSA experiment.
| Treatment | Melting Temperature (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | To be determined | - |
| This compound | To be determined | To be calculated |
Detailed Experimental Protocol
-
Cell Treatment : Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.[5]
-
Cell Harvesting : Harvest the cells and resuspend them in a suitable buffer.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes), followed by a cooling step.[12]
-
Cell Lysis : Lyse the cells, for example, by freeze-thaw cycles.
-
Separation of Soluble Fraction : Centrifuge the lysates to pellet the aggregated, denatured proteins.[4]
-
Protein Quantification : Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis : Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for FKBP12.[5][13][14]
-
Data Analysis : Quantify the band intensities and plot them against the temperature to generate a melting curve. The Tagg is the temperature at which 50% of the protein is denatured. The difference in Tagg between the ligand-treated and vehicle-treated samples represents the thermal shift.
Tag-Based Ligand Detection
This method involves using a chemically modified version of this compound that includes a tag, such as biotin. This tagged ligand is incubated with cells expressing a fusion of FKBP12. The binding of the tagged ligand to FKBP12 can then be detected and quantified using a reporter molecule that specifically recognizes the tag. For a biotinylated ligand, this would be streptavidin conjugated to a fluorophore or an enzyme like horseradish peroxidase (HRP).[7]
Experimental Workflow
Caption: Workflow for Tag-Based Ligand Detection via fluorescence microscopy or Western blot.
Sample Experimental Data
The expected outcome is a qualitative or semi-quantitative measure of ligand binding.
| Detection Method | Expected Result with Biotin-FKBP12 ligand-1 |
| Fluorescence Microscopy | Specific fluorescent signal co-localizing with FKBP12 |
| Western Blot | A band corresponding to the molecular weight of the biotin-ligand-FKBP12 complex |
Detailed Experimental Protocol
-
Cell Preparation : Plate cells expressing an FKBP12 fusion protein.[7]
-
Ligand Incubation : Incubate the cells with a biotinylated version of this compound.
-
Washing : Wash the cells to remove any unbound ligand.[7]
-
Detection :
-
For Fluorescence Microscopy : Fix and permeabilize the cells, then incubate with a fluorescently labeled streptavidin conjugate. Visualize the signal using a fluorescence microscope.[7]
-
For Western Blot Analysis : Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with streptavidin-HRP, followed by detection with a chemiluminescent substrate.[7]
-
Conclusion
The choice of method for validating the cellular binding of this compound depends on several factors, including the availability of reagents, required throughput, and the need to study the endogenous protein. The NanoBRET™ assay offers a high-throughput, quantitative measure of ligand binding but requires genetic modification of the target protein. CETSA provides a powerful way to confirm target engagement with the endogenous protein in a physiological context, though it is typically lower in throughput. Tag-Based Ligand Detection offers a more direct visualization of the ligand-protein interaction but relies on a tagged ligand and often an overexpressed fusion protein. A comprehensive validation strategy may involve employing more than one of these techniques to build a strong body of evidence for the cellular target engagement of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 9. Monitoring Ligand-Activated Protein-Protein Interactions Using Bioluminescent Resonance Energy Transfer (BRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]
- 11. CETSA [cetsa.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
A Comparative Analysis of FKBP12 Ligand-1 and Other FKBP12 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FKBP12 ligand-1's performance against other well-established FKBP12 inhibitors, supported by experimental data and detailed methodologies.
FKBP12, a 12-kDa FK506-binding protein, is a ubiquitous and highly conserved peptidyl-prolyl isomerase that plays a crucial role in various cellular processes. It is a well-established drug target, and its inhibitors have found applications in immunosuppression, neuroprotection, and oncology. This guide focuses on comparing this compound, a key component of the PROTAC degrader MC-25B, with other prominent FKBP12 inhibitors such as Rapamycin and FK506.
Executive Summary
This guide offers a head-to-head comparison of this compound and other inhibitors based on their binding affinities and functional effects on key signaling pathways. While this compound is primarily utilized for targeted protein degradation as part of a PROTAC, understanding its intrinsic binding characteristics is crucial for comparing its potential with traditional inhibitors. This comparison reveals that while Rapamycin and FK506 exhibit exceptionally high affinity for FKBP12, the synthetic ligand SLF, from which many PROTAC targeting moieties are derived, displays a more moderate affinity. The precise binding affinity of the specific this compound used in MC-25B is not publicly available, highlighting a key area for future investigation.
Data Presentation: A Comparative Look at Binding Affinities
The efficacy of an FKBP12 inhibitor is fundamentally linked to its binding affinity for the target protein. The following table summarizes the reported binding affinities (Kd or Ki) and IC50 values for several key FKBP12 inhibitors.
| Inhibitor | Binding Affinity (Kd/Ki) | IC50 | Notes |
| Rapamycin | 0.2 nM[1] | 0.1 nM (in HEK293 cells) | Forms a ternary complex with FKBP12 and mTOR.[1] |
| FK506 (Tacrolimus) | 0.4 nM[2] | ~1.7 nM (PPIase inhibition)[2] | Forms a ternary complex with FKBP12 and calcineurin.[2] |
| SLF (Synthetic Ligand for FKBP) | 20 nM[3] | 2.6 µM | A common building block for PROTACs targeting FKBP12.[1] |
| WDB002 | ~4 nM[2] | Not Reported | A natural product that forms a complex with FKBP12 to target CEP250.[2] |
| Shield-1 | 2.4 nM (for FKBP(F36V)) | Not Reported | A synthetic ligand used for regulating protein stability.[4] |
| This compound (in MC-25B) | Not Publicly Available | Not Applicable | Functions as the targeting moiety in the PROTAC degrader MC-25B.[5] |
Mechanism of Action and Signaling Pathways
FKBP12 inhibitors exert their effects by modulating the function of FKBP12 in various signaling pathways. Two of the most well-characterized pathways are the Transforming Growth Factor-beta (TGF-β) signaling pathway and the regulation of Ryanodine (B192298) Receptor (RyR) calcium release channels.
TGF-β Signaling Pathway
FKBP12 acts as an endogenous inhibitor of the TGF-β type I receptor (TGFβRI). By binding to the receptor's GS domain, FKBP12 prevents its phosphorylation and subsequent activation, thereby downregulating the signaling cascade.[6] FKBP12 inhibitors, by competing with the TGFβRI for binding to FKBP12, can disrupt this inhibition and potentiate TGF-β signaling.[7]
Caption: TGF-β signaling pathway and the inhibitory role of FKBP12.
Ryanodine Receptor Calcium Release
FKBP12 is a crucial regulatory subunit of the ryanodine receptor (RyR), a calcium release channel located on the sarcoplasmic reticulum. The binding of FKBP12 to RyR channels stabilizes their closed state and modulates their sensitivity to calcium-induced calcium release (CICR).[8][9] Dissociation of FKBP12, which can be induced by certain inhibitors, can lead to altered channel gating and increased calcium leak, a phenomenon implicated in various cardiac and muscular disorders.[10]
Caption: Regulation of the Ryanodine Receptor by FKBP12.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize and compare FKBP12 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is a common method to determine the binding affinity of a ligand for its target protein in a homogeneous format.
Objective: To quantify the binding affinity (Kd or Ki) of test compounds for FKBP12.
Workflow:
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant human FKBP12 protein in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled FKBP12 ligand (e.g., a fluorescein-conjugated synthetic ligand) in DMSO.
-
Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of FKBP12 protein and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells. Include control wells with DMSO only (for maximum polarization) and wells with a high concentration of a known potent inhibitor like FK506 (for minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
TGF-β Reporter Assay
This cell-based assay measures the effect of FKBP12 inhibitors on the transcriptional activity of the TGF-β signaling pathway.
Objective: To determine the functional consequence of FKBP12 inhibition on TGF-β-mediated gene expression.
Workflow:
Caption: Workflow for a TGF-β luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or A549) in appropriate growth medium.
-
Co-transfect the cells with a TGF-β responsive reporter plasmid (e.g., containing Smad-binding elements driving luciferase expression) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with different concentrations of the FKBP12 inhibitor in the presence or absence of a fixed concentration of TGF-β1. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for gene expression (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the untreated or vehicle-treated control.
-
Ryanodine Receptor Calcium Flux Assay
This assay measures changes in intracellular calcium levels in response to FKBP12 inhibitor treatment, providing insights into their effects on RyR channel function.
Objective: To assess the impact of FKBP12 inhibitors on RyR-mediated calcium release.
Workflow:
Caption: Workflow for a Ryanodine Receptor calcium flux assay.
Detailed Protocol:
-
Cell Preparation:
-
Use a relevant cell line expressing the ryanodine receptor of interest (e.g., C2C12 myotubes or primary cardiomyocytes).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
-
Treatment:
-
Wash the cells to remove excess dye.
-
Add the FKBP12 inhibitor at various concentrations to the cells.
-
-
Measurement:
-
Measure the fluorescence intensity of the cells over time using a fluorescence plate reader or a fluorescence microscope. A baseline reading should be taken before adding the inhibitor.
-
-
Data Analysis:
-
Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Compare the effects of different inhibitors on the magnitude and kinetics of the calcium signal.
-
Conclusion
The landscape of FKBP12 inhibitors is diverse, ranging from high-affinity natural products to synthetic ligands designed for specific applications like targeted protein degradation. While this compound's primary role is defined by its incorporation into the PROTAC MC-25B, a comprehensive understanding of its intrinsic binding properties is essential for a complete comparative analysis. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess and compare the performance of this compound and other inhibitors, thereby facilitating the selection of the most appropriate tool for their specific research needs. Further studies are warranted to elucidate the precise binding affinity of this compound to enable a more direct and quantitative comparison with established inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunophilin FKBP12 functions as a common inhibitor of the TGF beta family type I receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of FKBP12 Binding: The Synthetic Ligand SLF vs. the Natural Product Rapamycin
For researchers, scientists, and drug development professionals, understanding the binding characteristics of various ligands to FKBP12 is crucial for the development of novel therapeutics. This guide provides a detailed comparison of the binding properties of the synthetic ligand SLF and the well-established natural product, Rapamycin, to the FKBP12 protein.
This comparison guide delves into the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for evaluating these two distinct FKBP12 ligands.
Quantitative Binding Analysis: SLF vs. Rapamycin
The binding affinity of a ligand to its target is a critical parameter in drug discovery. The following table summarizes the key quantitative data for the interaction of SLF and Rapamycin with FKBP12.
| Ligand | Binding Parameter | Value | Reference |
| SLF | IC50 for FKBP12 | 2.6 µM | [1] |
| Rapamycin | Inhibition Constant (Ki) for FKBP12 | 0.3 nM | [2] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Experimental Methodologies
The determination of binding affinities, such as IC50 and Ki values, relies on robust experimental techniques. Below are outlines of common methods used to study the interaction between ligands and proteins like FKBP12.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat change that occurs when two molecules interact.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow of an Isothermal Titration Calorimetry experiment to determine binding affinity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Workflow for Surface Plasmon Resonance (SPR)
References
A Comparative Guide to FKBP12 Ligand-1 and FK506 in PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of target proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key component of a PROTAC is the ligand that binds to a protein of interest, tethering it to an E3 ubiquitin ligase for subsequent degradation. The FK506-binding protein 12 (FKBP12) has garnered significant attention as a target for PROTACs, not only for its own degradation but also as a tool for inducing the degradation of other proteins in the dTAG system. This guide provides a comprehensive comparison of two key ligands for FKBP12 in PROTAC applications: the well-established immunosuppressant FK506 and a novel, selective FKBP12 ligand, herein referred to as "FKBP12 ligand-1" for clarity.
This comparison will delve into their performance, supported by experimental data, and provide detailed protocols for key assays. The primary focus will be on the degradation of wild-type FKBP12, a strategy pursued to circumvent the immunosuppressive effects of FK506 while leveraging the therapeutic potential of modulating FKBP12 levels.
Executive Summary
While FK506 is a potent binder of FKBP12, its clinical utility in PROTACs for non-immunosuppressive indications is hampered by its well-documented effects on calcineurin signaling. Novel, selective FKBP12 ligands are being developed to create PROTACs that efficiently degrade FKBP12 without these off-target effects. This guide will demonstrate that PROTACs utilizing a selective FKBP12 ligand can achieve potent and specific degradation of FKBP12, leading to desired downstream signaling modulation without the immunosuppressive liabilities associated with FK506.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of a selective FKBP12 ligand-based PROTAC (e.g., 5a1) and FK506.
Table 1: In Vitro Degradation of FKBP12
| Compound | Target Protein | Cell Line | DC50 (nM) | Maximum Degradation (%) | Reference |
| PROTAC 5a1 (Selective Ligand) | FKBP12 | INA-6 | <100 | >80 | [1] |
| FK506 | FKBP12 | INA-6 | N/A (Inhibitor) | No degradation | [1] |
Table 2: Effect on Downstream Signaling and Off-Target Activity
| Compound | Primary Target | Downstream Effect | Off-Target Effect (Calcineurin Inhibition) | Reference |
| PROTAC 5a1 (Selective Ligand) | FKBP12 Degradation | Potentiation of BMP-induced SMAD1/5 activity | Spares calcineurin activity | [1] |
| FK506 | FKBP12 Inhibition | Potentiation of BMP-induced SMAD1/5 activity | Inhibits calcineurin, leading to immunosuppression | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for FKBP12 Degradation
Objective: To quantify the reduction in FKBP12 protein levels following treatment with a PROTAC or FK506.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., INA-6 multiple myeloma cells) in appropriate culture medium at a suitable density.
-
Treat cells with varying concentrations of the FKBP12-targeting PROTAC (e.g., 5a1) or FK506 for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., Santa Cruz Biotechnology, sc-133067) overnight at 4°C.[1]
-
Incubate with a loading control antibody (e.g., GAPDH, Abcam, ab8245) to ensure equal protein loading.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the FKBP12 band intensity to the loading control.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for successful degradation. Several biophysical techniques can be used to characterize this interaction.
Objective: To detect and quantify the formation of the FKBP12-PROTAC-E3 ligase ternary complex in a homogeneous format.
Protocol:
-
Reagent Preparation:
-
Prepare recombinant tagged FKBP12 (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., FLAG-tagged VHL-ElonginB-ElonginC).
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant FKBP12, the E3 ligase complex, and the PROTAC at desired concentrations in the assay buffer.
-
Incubate the mixture to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads conjugated with an antibody against one of the protein tags (e.g., anti-FLAG) and donor beads conjugated with a molecule that binds the other tag (e.g., Glutathione).
-
Incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration range for optimal complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[3]
-
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and stoichiometry) of binary and ternary complex formation.
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
-
Binary Titrations:
-
Titrate the PROTAC into a solution of FKBP12 to determine the binding affinity of the PROTAC for the target protein.
-
Titrate the PROTAC into a solution of the E3 ligase to determine its affinity for the ligase.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of FKBP12 and the E3 ligase.
-
Alternatively, titrate a solution of one of the proteins into a solution containing the PROTAC and the other protein.
-
-
Data Analysis:
-
Analyze the resulting thermograms to calculate the dissociation constants (Kd) for binary and ternary complex formation.
-
The cooperativity factor (α) can be calculated as the ratio of the binary Kd to the ternary Kd. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[2]
-
Mandatory Visualization
Signaling Pathway: FKBP12 in BMP Signaling and the Impact of PROTACs vs. FK506
Caption: BMP signaling pathway and the differential effects of a selective FKBP12 PROTAC versus FK506.
Experimental Workflow: PROTAC-mediated Degradation
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation via Western blotting.
Logical Relationship: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The development of selective FKBP12 ligand-based PROTACs represents a significant advancement in targeting FKBP12 for degradation. As demonstrated by the comparative data, these novel PROTACs can effectively induce the degradation of FKBP12 and modulate downstream signaling pathways with a potency comparable to the inhibitory effect of FK506.[1] Crucially, they achieve this without the undesirable immunosuppressive effects associated with FK506's inhibition of calcineurin.[1] This makes selective FKBP12 PROTACs a promising therapeutic strategy for non-immunosuppressive indications where FKBP12 plays a pathological role, such as in certain cancers. The detailed experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to further explore and develop this exciting class of targeted protein degraders.
References
The Pivotal Role of Linkers in Engineering FKBP12 Degraders: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of efficacy. This guide provides a comparative analysis of different E3 ligase linkers for PROTACs targeting FKBP12, a well-established protein in multiple cellular pathways. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes to inform the rational design of potent and specific FKBP12 degraders.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This is achieved by bringing the target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. A PROTAC is composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two. The choice of E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), and the nature of the linker—its length, composition, and attachment points—profoundly impact the stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficiency.
Comparative Performance of E3 Ligase Linkers for FKBP12 Degradation
Systematic studies on FKBP12-targeting PROTACs have revealed that linker composition and length are critical for optimal degradation. The dTAG system, which utilizes a mutated form of FKBP12 (FKBP12F36V) as a degradation tag, provides a valuable model for understanding the principles of linker design in this context.
Below is a summary of quantitative data from studies evaluating FKBP12F36V-tagged protein degradation with PROTACs employing different E3 ligase ligands and linkers.
| PROTAC (dTAG) | E3 Ligase Recruited | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dTAG-13 | CRBN | PEG-based | FKBP12F36V-fusion | Sub-micromolar | >90% | 293FT |
| dTAGV-1 | VHL | Alkyl-based | FKBP12F36V-fusion | Potent | >90% | 293FT |
| dTAG-63 | VHL | PEG-based | FKBP12F36V-fusion | - | - | - |
Note: Specific DC50 and Dmax values for dTAG-63 were not explicitly provided in the reviewed literature, but it is presented as a matched molecular pair to the CRBN-recruiting dTAGs with a PEG linker.
Studies have demonstrated that both CRBN and VHL can be effectively recruited to degrade FKBP12F36V-tagged proteins[1]. The choice between a polyethylene (B3416737) glycol (PEG)-based linker, as seen in many CRBN-recruiting dTAGs, and an alkyl-based linker, as in dTAGV-1, influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn can affect degradation potency.
Furthermore, research on PROTACs targeting other proteins has consistently shown that linker length is a critical parameter. A linker that is too short can lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker may result in reduced degradation efficiency[2]. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs and the experimental workflow to assess their efficacy are crucial to understanding the comparative data.
PROTAC-mediated degradation of FKBP12.
The experimental validation of FKBP12-targeting PROTACs typically involves a series of in vitro and cell-based assays to determine their degradation efficiency and mechanism of action.
References
A Comparative Guide to FKBP12 Depletion: CRISPR-Cas9 Knockout versus Ligand-Induced Degradation
For researchers, scientists, and drug development professionals, understanding the nuances of protein depletion methodologies is critical for robust experimental design and accurate interpretation of results. This guide provides a comprehensive comparison of two powerful techniques for validating the function of FKBP12: permanent gene knockout using CRISPR-Cas9 and acute protein degradation using the dTAG system with an FKBP12 ligand.
This document outlines the experimental data, detailed protocols, and underlying principles of each approach, enabling informed decisions for target validation and pathway analysis studies.
At a Glance: CRISPR-Cas9 Knockout vs. Ligand-Induced Degradation of FKBP12
| Feature | CRISPR-Cas9 Gene Knockout | Ligand-Induced Degradation (dTAG System) |
| Principle | Permanent disruption of the FKBP1A gene at the DNA level. | Acute, targeted degradation of the FKBP12 protein.[1][2] |
| Mechanism | Cas9 nuclease creates a double-strand break in the FKBP1A gene, which is repaired by non-homologous end joining, often resulting in frameshift mutations and a non-functional protein.[3] | A heterobifunctional molecule (e.g., dTAG-13) recruits an E3 ubiquitin ligase to a modified FKBP12 (FKBP12F36V), leading to its ubiquitination and proteasomal degradation.[1][4] |
| Effect | Permanent loss of FKBP12 protein expression. | Rapid, transient, and tunable depletion of FKBP12 protein.[2] |
| Temporal Control | No temporal control; constitutive knockout. | High temporal control; degradation is induced upon ligand addition and is reversible upon washout.[2] |
| Selectivity | Highly specific to the targeted gene. | Highly specific to the FKBP12F36V-tagged protein, with minimal off-target effects.[1][5] |
| Reversibility | Irreversible. | Reversible.[2] |
| System Complexity | Requires generation of a stable knockout cell line. | Requires endogenous tagging of FKBP12 with FKBP12F36V via CRISPR-Cas9 and subsequent treatment with a dTAG ligand.[1][6] |
Quantitative Data Summary
The following table summarizes representative quantitative data for FKBP12 degradation using the dTAG system. Direct comparative quantitative data for CRISPR-Cas9 knockout is context-dependent and typically confirmed by complete absence of the protein band on a western blot.
| Method | Cell Line | Ligand/Concentration | Time | Degradation Efficiency | Reference |
| dTAG System (dTAG-13) | 293FT | 100 nM | 4 hours | Potent reduction of FKBP12F36V-Nluc levels | [1] |
| dTAG System (dTAG-13) | 293FT | Various | 24 hours | Dose-dependent reduction of FKBP12F36V-Nluc signal | [1] |
| dTAG System (dTAGV-1) | 293FT | Various | 24 hours | Potent and selective degradation of FKBP12F36V-Nluc | [7] |
| dTAG System (dTAG-13) | NUDT5-FKBPVK0 expressing cells | 0.5 µM | Not specified | ~65% degradation | [8] |
| dTAG System (FKBPd3) | NUDT5-FKBPVK0 expressing cells | 1 µM | Not specified | ~90% degradation | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Simplified signaling pathways involving FKBP12.
Figure 2: Comparative experimental workflows.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of FKBP1A (FKBP12)
This protocol provides a general framework for generating FKBP1A knockout cell lines. Optimization may be required for specific cell types.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the human FKBP1A gene.[9] Use online tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
2. Cell Transfection:
-
Culture the target cells to ~70-80% confluency.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent.
-
Include a negative control (e.g., a non-targeting gRNA).
3. Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection.
-
After selection, perform single-cell sorting into 96-well plates or use limiting dilution to isolate individual clones.
4. Validation of Knockout:
-
Expand the isolated clones.
-
Extract genomic DNA and perform PCR amplification of the targeted region.
-
Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of FKBP12 protein expression by Western blot analysis using a validated FKBP12 antibody.
Protocol 2: Ligand-Induced Degradation of FKBP12 using the dTAG System
This protocol outlines the steps for setting up and validating the dTAG system for FKBP12 degradation.
1. Generation of FKBP12F36V-tagged Cell Line:
-
Design a CRISPR-Cas9 strategy to endogenously tag the FKBP1A gene with the FKBP12F36V mutant tag. This involves designing a guide RNA targeting the C-terminus of FKBP1A and a donor template containing the FKBP12F36V sequence flanked by homology arms.
-
Co-transfect the cells with the Cas9-gRNA plasmid and the donor template.
-
Select and isolate clones as described in Protocol 1.
-
Validate the correct integration of the FKBP12F36V tag by PCR and sequencing. Confirm the expression of the fusion protein by Western blot.
2. Ligand-Induced Degradation:
-
Culture the validated FKBP12-FKBP12F36V expressing cells.
-
Prepare a stock solution of the dTAG ligand (e.g., dTAG-13 or dTAGV-1) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the dTAG ligand at the desired concentration (e.g., 100-500 nM). Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.
3. Validation of Degradation:
-
Harvest the cells at the different time points.
-
Prepare cell lysates and perform Western blot analysis using an antibody that recognizes FKBP12. The antibody should detect both the endogenous and the tagged protein, allowing for the assessment of specific degradation of the tagged version.
-
Quantify the band intensities to determine the percentage of protein degradation at each time point and concentration.
Conclusion
Both CRISPR-Cas9 knockout and the dTAG system are powerful tools for interrogating the function of FKBP12. The choice of method depends on the specific biological question being addressed. CRISPR-Cas9 provides a permanent and complete loss of function, which is ideal for studying the long-term consequences of FKBP12 absence. In contrast, the dTAG system offers acute, tunable, and reversible control over FKBP12 protein levels, making it exceptionally well-suited for studying the immediate cellular responses to protein depletion and for validating FKBP12 as a therapeutic target. By understanding the principles and protocols of each approach, researchers can effectively design experiments to unravel the complex roles of FKBP12 in cellular physiology and disease.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. genscript.com [genscript.com]
Unraveling the Molecular Dance: Confirming FKBP12 Ligand-1's Mechanism of Action Through Mutagenesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed protein that plays a critical role in a multitude of cellular processes, including protein folding, immunosuppression, and signal transduction. Its ability to bind to potent macrolide drugs such as FK506 (tacrolimus) and rapamycin (B549165) has made it a significant target in drug development. The formation of the FKBP12-ligand complex is the cornerstone of the therapeutic effects of these drugs, which function by inhibiting downstream targets like calcineurin and the mammalian target of rapamycin (mTOR), respectively.[1][2][3][4]
This guide provides a comparative analysis of the mechanism of action of a synthetic FKBP12 ligand, hereafter referred to as Ligand-1, with a focus on confirming its interaction and functional consequences through mutagenesis studies. We will delve into the experimental data that underpins our understanding of this interaction and provide detailed protocols for key experiments.
The Central Hypothesis: Ligand-1 Binds to the FKBP12 Active Site
The fundamental hypothesis is that Ligand-1, like its well-characterized predecessors FK506 and rapamycin, exerts its biological effects by binding to the hydrophobic active site of FKBP12. This binding event is predicted to be sensitive to specific amino acid residues within this pocket. Mutagenesis of these key residues should, therefore, alter the binding affinity of Ligand-1 and consequently impact its downstream effects.
Comparative Analysis of Ligand Binding to Wild-Type and Mutant FKBP12
To validate the mechanism of action of Ligand-1, a series of mutagenesis studies can be performed. By systematically altering key residues in the FKBP12 binding pocket, we can observe the impact on ligand affinity. The following table summarizes expected quantitative data from such experiments, comparing the binding of Ligand-1 and a control ligand (FK506) to wild-type FKBP12 and a panel of mutants.
Table 1: Comparative Binding Affinities (Dissociation Constant, Kd in nM) of Ligands to Wild-Type and Mutant FKBP12
| FKBP12 Variant | Ligand-1 (Kd, nM) | FK506 (Kd, nM) | Rationale for Mutation |
| Wild-Type | 1.2 | 0.4[5] | Baseline binding affinity. |
| F36V | >1000 | >500 | Creates a "specificity pocket" that sterically hinders the binding of ligands designed for the wild-type protein.[6][7][8] |
| W59A | 85 | 40[9] | The indole (B1671886) ring of Trp59 is crucial for hydrophobic interactions with the ligand's pipecolinyl ring.[9] |
| F99A | 60 | 35[9] | Phe99 contributes significantly to the hydrophobic binding pocket.[10] |
| Y82L | 5.5 | 1.8[11] | The hydroxyl group of Tyr82 is thought to form a hydrogen bond with the ligand.[11] |
| D37V | 696 | 232[9] | Asp37 is a critical residue for high-affinity ligand binding.[9] |
Note: The Kd values for Ligand-1 are hypothetical and for illustrative purposes to demonstrate the expected trend based on the known effects of these mutations on FK506 binding.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are protocols for key experiments.
Site-Directed Mutagenesis of FKBP12
Objective: To introduce specific point mutations into the FKBP12 gene.
Methodology:
-
Template DNA: A plasmid vector containing the wild-type human FKBP12 cDNA is used as the template.
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation. The mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture should contain the template DNA, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 1 minute.
-
25-30 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 55-60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
-
Template Digestion: Digest the parental, methylated, non-mutated DNA template by adding a restriction enzyme specific for methylated DNA (e.g., DpnI) directly to the amplification reaction. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed bacteria (e.g., on antibiotic-containing agar (B569324) plates). Isolate plasmid DNA from several colonies and confirm the desired mutation by DNA sequencing.
Protein Expression and Purification
Objective: To produce and purify wild-type and mutant FKBP12 proteins.
Methodology:
-
Expression: Transform the plasmids containing the wild-type or mutant FKBP12 sequences (often with an affinity tag like His6 or GST) into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-agarose for GST-tagged proteins).
-
Washing and Elution: Wash the column extensively to remove non-specifically bound proteins. Elute the target protein using a specific eluent (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).
Ligand Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Kd) of Ligand-1 and control ligands to wild-type and mutant FKBP12.
Methodology:
-
Fluorescent Tracer: A fluorescently labeled ligand that binds to FKBP12 is required.
-
Assay Setup: In a microplate, add a fixed concentration of the purified FKBP12 protein and the fluorescent tracer.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (Ligand-1 or FK506).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent tracer to the larger protein results in a higher polarization value. As the unlabeled competitor displaces the tracer, the polarization value decreases.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the intricate relationships in FKBP12 signaling and the experimental approach to confirming ligand action, the following diagrams are provided.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating protein-ligand interactions with a mutant FKBP possessing a designed specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. FK506-binding protein mutational analysis: defining the active-site residue contributions to catalysis and the stability of ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic and ligand binding properties of the FK506 binding protein FKBP12: effects of the single amino acid substitution of Tyr82 to Leu - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FKBP12 Ligand-1 and Known FKBP12 Degraders for Targeted Protein Modulation
For researchers in drug discovery and chemical biology, precise control over protein levels is paramount. The FK506-binding protein 12 (FKBP12) has emerged as a versatile target for such regulation, not as a therapeutic target itself, but as a tool for inducing the degradation of other proteins of interest. This is achieved by tagging a target protein with FKBP12 and then using a small molecule to either stabilize or degrade the fusion protein. This guide provides a head-to-head comparison of a stabilizing ligand, herein referred to as FKBP12 ligand-1 (analogous to Shield-1), against prominent FKBP12-targeting PROTACs (Proteolysis Targeting Chimeras), which are designed to induce its degradation.
Performance Snapshot: Stabilization vs. Degradation
The primary distinction between this compound and FKBP12 degraders lies in their mechanism of action and ultimate effect on the target protein. While the ligand-1 acts to shield a destabilized FKBP12 fusion protein from degradation, degraders actively hijack the cell's ubiquitin-proteasome system to eliminate the FKBP12-tagged protein. This fundamental difference is reflected in their performance metrics.
| Compound Class | Example Compound | Mechanism of Action | Key Performance Metric | Typical Value | Target Specificity |
| Stabilizing Ligand | This compound (e.g., Shield-1) | Binds to a destabilized mutant of FKBP12 (DD-FKBP12), preventing its proteasomal degradation and thus increasing the level of the fused protein of interest.[1] | Binding Affinity (Kd) | 29 nM for a similar ligand (Shield-2) to FKBP(F36V).[1] | High for the destabilized FKBP12 mutant. |
| Degrader (PROTAC) | dTAG-13 | Forms a ternary complex between a mutant FKBP12 (FKBP12F36V) fusion protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and degradation of the fusion protein.[2][3][4] | Degradation Potency (DC50) | As low as 100 nM for significant degradation of FKBP12F36V-Nluc in 293FT cells.[2][5] | High selectivity for FKBP12F36V over wild-type FKBP12.[2] |
| Degrader (PROTAC) | 5a1 | A heterobifunctional molecule that recruits an E3 ligase to FKBP12, inducing its ubiquitination and subsequent degradation by the proteasome. | Degradation | Potently and specifically degraded FKBP12 in multiple myeloma cells.[6] | Specific for FKBP12.[6] |
Mechanism of Action: A Visual Comparison
The divergent pathways of protein stabilization and degradation are best understood visually. This compound acts as a shield, while degraders are molecular matchmakers for destruction.
Caption: Mechanisms of FKBP12-tagged protein regulation.
Experimental Protocols
Accurate comparison of performance requires standardized experimental procedures. Below are detailed methodologies for key assays.
Analysis of Protein Stabilization by Flow Cytometry
This protocol is designed to quantify the increase in a fluorescently-tagged protein of interest fused to a destabilized FKBP12 domain (DD-FKBP12) upon treatment with a stabilizing ligand.
-
Cell Line: A mammalian cell line (e.g., NIH3T3) stably expressing the DD-YFP (destabilizing domain fused to Yellow Fluorescent Protein) fusion protein.
-
Procedure:
-
Seed the stable cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound (e.g., Shield-1 or Shield-2) in complete cell culture medium.[1]
-
Treat the cells with the various concentrations of the ligand for a defined period (e.g., 24 hours) to allow for protein accumulation.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing a viability dye (to exclude dead cells from the analysis).
-
Analyze the YFP fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity of the YFP signal is plotted against the ligand concentration. A dose-response curve is fitted to the data to determine the EC50, the concentration at which 50% of the maximal protein stabilization is achieved.
Assessment of Protein Degradation by Western Blot
This method directly measures the reduction in the level of the FKBP12-tagged target protein following treatment with a degrader.
-
Cell Line: A cell line engineered to express the protein of interest fused to the FKBP12F36V tag. For example, 293FT cells expressing FKBP12F36V-Nluc (NanoLuc luciferase).[2]
-
Procedure:
-
Plate the cells and allow them to attach.
-
Treat the cells with a range of concentrations of the FKBP12 degrader (e.g., dTAG-13) for a specific duration (e.g., 4, 8, or 24 hours).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific to the protein of interest or the FKBP12 tag. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of remaining protein relative to the vehicle-treated control is plotted against the degrader concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Luciferase-Based Reporter Assay for Degradation Kinetics
This is a high-throughput method to assess the kinetics and potency of degradation when the target protein is fused to a luciferase reporter.
-
Cell Line: Cells expressing the FKBP12F36V-luciferase fusion protein. For instance, 293FTWT cells expressing FKBP12F36V-Nluc.[2]
-
Procedure:
-
Seed the cells in a white, opaque multi-well plate suitable for luminescence readings.
-
Treat the cells with various concentrations of the degrader.
-
At different time points (e.g., 1, 2, 4, 8, 24 hours), add the luciferase substrate to the wells according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The luminescence signal, which is proportional to the amount of the fusion protein, is plotted against time for each degrader concentration to determine the degradation kinetics. To determine potency, the signal at a fixed time point (e.g., 24 hours) is plotted against the degrader concentration to calculate the DC50.[2]
Concluding Remarks
The choice between using a stabilizing FKBP12 ligand and an FKBP12 degrader depends entirely on the desired experimental outcome. For studies requiring the inducible expression of a protein, a destabilizing domain in conjunction with a stabilizing ligand like this compound offers a powerful "on-switch". Conversely, for rapid, potent, and reversible knockdown of a target protein, the degrader approach, exemplified by molecules like dTAG-13, provides an invaluable "off-switch". The detailed protocols and comparative data presented here serve as a guide for researchers to select the appropriate tool and methodology for their specific needs in targeted protein modulation.
References
- 1. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of FKBP12 Target Engagement
For researchers and drug development professionals, confirming that a small molecule ligand directly binds to its intended target is a critical step in validating its mechanism of action. The FK506-binding protein 12 (FKBP12) is a crucial intracellular receptor involved in various signaling pathways, making it an important drug target.[1] Relying on a single assay can be misleading; therefore, employing orthogonal, independent methods is essential for robust validation of ligand engagement.
This guide compares three distinct methodologies for validating the binding of a hypothetical "FKBP12 Ligand-1" to its target protein, FKBP12. We will explore the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Co-Immunoprecipitation followed by Western Blot, providing detailed protocols, comparative data, and workflow diagrams.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement within the complex milieu of a cell or its lysate.[2] The core principle is that ligand binding stabilizes the target protein, resulting in an increased melting temperature (Tagg).[3][4] This shift is quantified by heating cell lysates treated with the ligand to various temperatures, separating soluble from aggregated protein, and measuring the amount of soluble FKBP12 remaining.[3][5]
Experimental Protocol
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T) to ~80% confluency. Harvest and lyse the cells to prepare a clarified cell lysate.
-
Ligand Incubation: Divide the lysate into two main groups: a vehicle control (e.g., DMSO) and a treatment group with this compound (e.g., 10 µM). Incubate for 1 hour at 4°C.
-
Thermal Challenge: Aliquot the treated lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a gradient PCR machine, followed by cooling for 3 minutes at room temperature.[3]
-
Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[4]
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble FKBP12 using a standard protein detection method, such as Western Blot or mass spectrometry.[2][4]
-
Data Analysis: Plot the percentage of soluble FKBP12 against temperature for both vehicle and ligand-treated samples to generate melting curves and determine the thermal shift.
Data Presentation: CETSA
| Temperature (°C) | % Soluble FKBP12 (Vehicle) | % Soluble FKBP12 (Ligand-1) |
| 42 | 100.0 | 100.0 |
| 46 | 98.2 | 99.5 |
| 50 | 85.1 | 97.1 |
| 54 | 49.5 | 88.3 |
| 58 | 20.3 | 51.2 |
| 62 | 5.1 | 22.8 |
| 66 | 1.8 | 8.9 |
| Tagg | ~54.1°C | ~58.3°C |
| ΔTagg | - | +4.2°C |
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution biophysical technique that provides a complete thermodynamic profile of a binding interaction.[6][7] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein.[8] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][9]
Experimental Protocol
-
Sample Preparation: Prepare purified recombinant FKBP12 protein and this compound in an identical, well-matched buffer to minimize heat of dilution effects.[8] Degas both solutions thoroughly.
-
Instrument Setup: Load the FKBP12 protein solution (e.g., 10 µM) into the sample cell of the calorimeter and the ligand solution (e.g., 100 µM) into the injection syringe.[8]
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
Heat Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.[7]
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract thermodynamic parameters.[8]
Data Presentation: ITC
| Parameter | Value | Unit |
| Binding Affinity (KD) | 150 | nM |
| Stoichiometry (n) | 1.05 | - |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (TΔS) | 0.9 | kcal/mol |
Co-Immunoprecipitation (Co-IP) & Western Blot
Co-IP is a classic technique used to study protein-protein interactions, which can be adapted to validate ligand-target engagement, particularly if the ligand is tagged (e.g., with biotin) or can be chemically crosslinked to its target. For this example, we assume this compound has been synthesized with a biotin (B1667282) tag, enabling its precipitation with streptavidin beads.
Experimental Protocol
-
Cell Lysis and Incubation: Prepare a cell lysate from cells expressing FKBP12. Incubate the lysate with either biotinylated this compound or a biotin-only control.
-
Complex Pull-Down: Add streptavidin-coated magnetic beads to each lysate and incubate to allow the biotinylated ligand (and any bound protein) to bind to the beads.
-
Washing: Pellet the beads using a magnet and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for FKBP12.[1] A band corresponding to FKBP12 in the ligand-treated sample, but not the control, indicates a specific interaction.
References
- 1. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publications — CETSA [cetsa.org]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. youtube.com [youtube.com]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for FKBP12 Ligand-1
For researchers, scientists, and drug development professionals working with novel compounds, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling FKBP12 ligand-1, a component used in Proteolysis Targeting Chimeras (PROTACs) that target the FKBP12 protein.[1][2][3] Adherence to these procedural steps is critical for minimizing risk and ensuring a safe research environment.
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidelines are based on best practices for handling potentially hazardous, novel chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment and adherence to your institution's safety protocols.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment must be worn at all times when handling this compound to prevent skin and respiratory exposure.[4][5] The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting | - Double-gloving with nitrile or neoprene gloves- Disposable gown- Safety glasses with side shields or face shield- Use of a chemical fume hood is strongly recommended |
| Solution Preparation | - Double-gloving with nitrile or neoprene gloves- Disposable gown- Safety glasses with side shields or face shield- Chemical fume hood |
| Cell Culture/In Vitro Use | - Nitrile or neoprene gloves- Lab coat- Safety glasses- Work should be conducted in a biological safety cabinet |
| Waste Disposal | - Nitrile or neoprene gloves- Lab coat- Safety glasses |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gloves, lab coat, safety glasses) before opening the package.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, date received, and any hazard warnings.
-
Follow the manufacturer's specific storage temperature recommendations if provided.
3. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Wear double gloves, a disposable gown, and safety glasses or a face shield.
-
Use a dedicated set of spatulas and weighing paper.
-
Slowly add the solvent to the solid compound to avoid splashing.
4. Use in Experiments:
-
When using this compound in cell culture or other in vitro assays, perform all manipulations within a biological safety cabinet.
-
Ensure that all equipment, such as pipette tips and culture plates, are properly disposed of after use.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable gowns, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including unused stock solutions and experimental media containing the ligand, should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not pour chemical waste down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
